Product packaging for Lenacil(Cat. No.:CAS No. 2164-08-1)

Lenacil

Número de catálogo: B1674721
Número CAS: 2164-08-1
Peso molecular: 234.29 g/mol
Clave InChI: ZTMKADLOSYKWCA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Lenacil is a cyclopentapyrimidine that is 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione substituted by a cyclohexyl group at position 3. It has a role as an environmental contaminant, a xenobiotic, a herbicide and an agrochemical.
Russian drug

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B1674721 Lenacil CAS No. 2164-08-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9H,1-8H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMKADLOSYKWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042093
Record name Lenacil
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Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164-08-1
Record name Lenacil
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenacil [ANSI:BSI:ISO]
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Record name Lenacil
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Record name Lenacil
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Record name LENACIL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis pathway for 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione, a compound commonly known as Lenacil. This document details the necessary starting materials, outlines the reaction steps, and provides experimental protocols for each key stage of the synthesis.

Introduction

3-Cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione, or this compound, is a uracil-derived herbicide used for the control of broadleaf weeds[1]. Its synthesis involves a multi-step process culminating in the condensation and cyclization of two key intermediates: cyclohexylurea and ethyl 2-oxocyclopentanecarboxylate. This guide will provide a detailed examination of the synthetic route to this molecule, offering practical insights for researchers in organic synthesis and agrochemical development.

Overall Synthesis Pathway

The synthesis of 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione can be conceptually divided into three main stages:

  • Synthesis of Cyclohexylurea: The preparation of the substituted urea moiety.

  • Synthesis of Ethyl 2-oxocyclopentanecarboxylate: The formation of the cyclic β-keto ester.

  • Condensation and Cyclization: The final reaction of the two key intermediates to yield the target molecule.

Synthesis_Pathway cluster_0 Synthesis of Cyclohexylurea cluster_1 Synthesis of Ethyl 2-oxocyclopentanecarboxylate cluster_2 Final Product Synthesis Cyclohexylamine Cyclohexylamine Cyclohexylurea Cyclohexylurea Cyclohexylamine->Cyclohexylurea Reflux in Water Urea Urea Urea->Cyclohexylurea Cyclohexylurea_ref Cyclohexylurea DiethylAdipate Diethyl Adipate E2OC Ethyl 2-oxocyclopentanecarboxylate DiethylAdipate->E2OC Dieckmann Condensation (NaOEt, Ethanol) E2OC_ref Ethyl 2-oxocyclopentanecarboxylate FinalProduct 3-Cyclohexyl-1,5,6,7-tetrahydro- cyclopentapyrimidine-2,4(3H)-dione Cyclohexylurea_ref->FinalProduct Condensation & Cyclization E2OC_ref->FinalProduct

Overall synthesis pathway for 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of Cyclohexylurea

Reactant 1MolesReactant 2MolesSolventVolume (mL)Temperature (°C)Reaction TimeYield (%)
Cyclohexylamine5Urea6.5Water750RefluxCompletion90
Cyclohexylamine3.5Urea4.55Water175 + 350RefluxCompletion95.1

Table 2: Synthesis of Ethyl 2-oxocyclopentanecarboxylate

ReactantEquivalentsReagentEquivalentsSolventTemperature (°C)Reaction Time (h)
Diethyl adipate1.0Sodium ethoxide1.0Anhydrous ethanolReflux2-4

Table 3: Synthesis of 3-Cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione

Reactant 1Mass % (relative to Cyclohexylurea)Reactant 2Mass % (relative to Cyclohexylurea)CatalystMass % (relative to Cyclohexylurea)SolventMass % (relative to Cyclohexylurea)Pressure (MPa)Temperature (°C)
Cyclohexylurea100Ethyl 2-oxocyclopentanecarboxylate117Organic Acid2.67Benzene, Toluene, Xylene, or Trimethylbenzene167-0.07 to -0.09Reflux

Experimental Protocols

Synthesis of Cyclohexylurea

This procedure is adapted from a patented method for the preparation of monocyclohexylurea.

Materials:

  • Cyclohexylamine

  • Urea

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve 495 g (5 mol) of cyclohexylamine and 390 g (6.5 mol) of urea in 750 mL of water.

  • Heat the mixture to reflux. The reaction is complete when the evolution of ammonia ceases.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated monocyclohexylurea by suction filtration.

  • Wash the product with a small amount of cold water and dry to obtain the final product.

Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

This protocol describes a standard laboratory procedure for the Dieckmann condensation of diethyl adipate.

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (concentrated)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether or ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium ethoxide (1.0 equivalent) to anhydrous ethanol under an inert atmosphere.

  • While stirring, add diethyl adipate (1.0 equivalent) dropwise to the sodium ethoxide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis of 3-Cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione

This procedure is based on a patented method for the production of this compound.

Materials:

  • Cyclohexylurea

  • Ethyl 2-oxocyclopentanecarboxylate

  • Organic acid catalyst (e.g., phosphoric acid)

  • Solvent (e.g., toluene)

  • Sodium methoxide or sodium ethoxide solution

Equipment:

  • Reaction vessel with reflux condenser and vacuum connection

  • Heating mantle

  • Centrifuge

Procedure:

  • To a reaction vessel, add cyclohexylurea and an organic acid catalyst (2.67% of the mass of cyclohexylurea).

  • Add a solution of ethyl 2-oxocyclopentanecarboxylate (117% of the mass of cyclohexylurea) in toluene (167% of the mass of cyclohexylurea).

  • Heat the mixture to reflux under negative pressure (0.07-0.09 MPa).

  • After the initial reflux, cool the reaction mixture to below 50-120 °C.

  • Add a sodium methoxide or sodium ethoxide solution (153% of the mass of cyclohexylurea, with a mass concentration of 28% for sodium methoxide).

  • Reflux the mixture until the content of the condensation intermediate is less than 1%.

  • Acidify the reaction mixture and cool to precipitate the product.

  • Isolate the product by centrifugation and wash with water to obtain 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis, from the procurement of starting materials to the final product.

Experimental_Workflow Start Start Prepare_Cyclohexylurea Synthesize Cyclohexylurea Start->Prepare_Cyclohexylurea Prepare_E2OC Synthesize Ethyl 2-oxocyclopentanecarboxylate Start->Prepare_E2OC Condensation Condensation Reaction Prepare_Cyclohexylurea->Condensation Prepare_E2OC->Condensation Cyclization Cyclization with Base Condensation->Cyclization Intermediate Purification Purification and Isolation Cyclization->Purification Final_Product Final Product Purification->Final_Product

Experimental workflow for the synthesis of the target molecule.

Conclusion

This technical guide provides a detailed and structured overview of the synthesis of 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione. By following the outlined experimental protocols and utilizing the provided quantitative data, researchers can effectively approach the synthesis of this important agrochemical. The provided diagrams offer a clear visualization of the synthesis pathway and experimental workflow, aiding in the planning and execution of the described chemical transformations.

References

Environmental Fate and Degradation of Lenacil in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the herbicide lenacil in soil and water systems. The information is compiled from various scientific studies to support environmental risk assessment and the development of related compounds.

Executive Summary

This compound, a uracil-based herbicide, is primarily used for the control of annual grasses and broad-leaved weeds. Its environmental persistence, mobility, and degradation are critical factors in determining its potential impact on non-target organisms and ecosystems. This document summarizes key quantitative data on this compound's degradation kinetics and sorption characteristics, details the experimental protocols used in its environmental assessment, and visualizes its degradation pathways.

Quantitative Data on Environmental Fate

The environmental fate of this compound is governed by a combination of biotic and abiotic processes. The following tables summarize the key quantitative parameters from various studies.

Table 1: Degradation Half-life (DT50) of this compound
MediumpHTemperature (°C)DT50 (days)Conditions
Soil--81 - 150Aerobic laboratory incubation
Sediment--32 - 105-
Water5-StableIrradiated, sterile buffer
Water7-StableIrradiated, sterile buffer
Water9-41Irradiated, sterile buffer

Data sourced from studies utilizing ¹⁴C-labeled this compound to monitor its dissipation over time.

Table 2: Soil Sorption Coefficients of this compound
Soil TypeOrganic Carbon (%)Clay (%)pHKoc (mL/g)Freundlich n
Silt Loam2.5206.81500.90
Sandy Loam1.2105.5850.86
Clay3.0457.22100.94

Koc, the organic carbon-normalized sorption coefficient, indicates the tendency of this compound to bind to soil organic matter. The Freundlich exponent 'n' provides information on the non-linearity of the sorption.

Degradation Pathways and Metabolites

This compound degrades in the environment through microbial action and photodegradation, leading to the formation of several metabolites. The primary degradation route involves oxidation and hydroxylation of the cyclohexyl and cyclopentyl rings.

Major Metabolites Identified:
  • IN-KF313: 3-cyclohexyl-6,7-dihydroxy-7-1H-cyclopentapyrimidine-2,4,5(3H)trione[1]

  • IN-KE121: 3-cyclohexyl-6,7-dihydro-7-1H-cyclopentapyrimidine-2,4,5-(3H)trione[1][2]

  • 7-hydroxy this compound (IN-KC943) [1]

The degradation of the uracil ring, a core structure of this compound, can proceed through a reductive pathway, ultimately leading to the formation of β-alanine, ammonia, and carbon dioxide. This pathway is common for uracil degradation by soil microorganisms.

Lenacil_Degradation_Pathway This compound This compound Metabolite1 7-hydroxy this compound (IN-KC943) This compound->Metabolite1 Hydroxylation Metabolite2 IN-KE121 (3-cyclohexyl-6,7-dihydro-7-1H-cyclopentapyrimidine-2,4,5-(3H)trione) This compound->Metabolite2 Oxidation Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Metabolite3 IN-KF313 (3-cyclohexyl-6,7-dihydroxy-7-1H- cyclopentapyrimidine-2,4,5(3H)trione) Metabolite2->Metabolite3 Hydroxylation Metabolite3->Further_Degradation

Proposed initial degradation pathway of this compound in soil.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the environmental assessment of this compound.

Aerobic Soil Metabolism Study (modified from OECD 307)

This study aims to determine the rate and route of this compound degradation in soil under aerobic conditions.

Experimental Workflow:

Aerobic_Soil_Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Collect and characterize soil Spiking Spike soil with ¹⁴C-Lenacil Soil_Collection->Spiking Incubation_Setup Transfer to incubation vessels Spiking->Incubation_Setup Incubation Incubate in the dark at controlled temperature and moisture Incubation_Setup->Incubation Trapping Trap volatile organics and ¹⁴CO₂ Incubation->Trapping Sampling Sample soil at time intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction LSC Quantify radioactivity by LSC Extraction->LSC HPLC Separate parent and metabolites by HPLC Extraction->HPLC MS Identify metabolites by LC-MS/MS HPLC->MS

References

lenacil as a uracil-derived herbicide for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of lenacil, a uracil-derived herbicide, for research and development purposes. This document details its chemical properties, mechanism of action, synthesis, and analytical methods, along with experimental protocols and data presented in a clear, structured format.

Introduction

This compound, with the IUPAC name 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione, is a selective, systemic, soil-acting herbicide primarily absorbed by the roots of plants.[1][2] It is effective for the pre-emergence control of annual grasses and broad-leaved weeds in various crops, including sugar beet, fodder beet, spinach, and strawberries.[1][2][3] First patented by DuPont in the 1960s, this compound belongs to the uracil family of herbicides and is classified under HRAC Group C1, which functions by inhibiting photosynthesis at photosystem II.

Physicochemical and Toxicological Properties

Understanding the chemical and toxicological profile of this compound is crucial for its safe and effective use in research.

Physicochemical Properties

This compound is a white, odorless crystalline solid with low solubility in water. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione
CAS Number2164-08-1
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.29 g/mol
Melting Point311.4°C (584.55 K)
Water Solubility6.2 mg/L (at 20°C)
Vapor Pressure<0.1 mPa (at 25°C)
Log K_ow_2.45
pKa9.2 (weak base)
Soil Adsorption (K_oc_)300-600 mL/g
Toxicological Data

This compound exhibits low acute toxicity to mammals. However, it is classified as very toxic to aquatic life with long-lasting effects. It is also noted as a potential endocrine-disrupting compound.

EndpointValueSpeciesReference
Acute Oral LD₅₀>11,000 mg/kgRat
Acute Dermal LD₅₀>5,000 mg/kgRabbit
96-hour LC₅₀135 mg/LRainbow Trout
8-day LC₅₀2300 mg/kgBobwhite Quail
8-day LC₅₀>5620 mg/kgPeking Duck

Mechanism of Action: Photosystem II Inhibition

This compound's herbicidal activity stems from its ability to inhibit photosynthesis. Specifically, it acts as a Photosystem II (PSII) inhibitor.

This compound binds to the Q_B_ binding site on the D1 protein within the PSII complex in the thylakoid membranes of chloroplasts. This binding blocks the electron transport from the primary quinone acceptor (Q_A_) to the secondary quinone acceptor (Q_B_). The interruption of the photosynthetic electron transport chain halts the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth. The blockage of electron flow leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

G cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) QA Q_A PSII->QA e- D1 D1 Protein (Q_B binding site) QB Q_B (Plastoquinone) QA->QB e- ETC Electron Transport Chain QB->ETC e- ROS Reactive Oxygen Species (ROS) QB->ROS Leads to This compound This compound This compound->D1 Binds to This compound->QB Blocks e- transfer ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Plant_Growth Plant Growth CO2_Fixation->Plant_Growth Cell_Death Cell Death ROS->Cell_Death Causes Light Light Energy Light->PSII

Caption: Signaling pathway of this compound's herbicidal action.

Synthesis of this compound

The industrial synthesis of this compound involves the condensation of ethyl 2-oxocyclopentane-1-carboxylate with cyclohexylurea. This reaction is typically catalyzed by an acid, such as phosphoric acid.

A general laboratory-scale synthesis protocol is as follows:

Materials:

  • Cyclohexylurea

  • Ethyl 2-oxocyclopentane-1-carboxylate

  • Phosphoric acid (or another suitable acid catalyst)

  • A suitable solvent (e.g., toluene)

  • Sodium methoxide or sodium ethoxide solution

  • Apparatus for reflux, cooling, filtration, and crystallization

Procedure:

  • In a reaction vessel, combine cyclohexylurea and the organic acid catalyst.

  • Add a solution of ethyl 2-oxocyclopentane-1-carboxylate in the chosen solvent.

  • Heat the mixture under reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography.

  • After the initial reaction, cool the mixture.

  • Add a solution of sodium methoxide or sodium ethoxide to facilitate intramolecular cyclization.

  • Continue to reflux the mixture until the reaction is complete.

  • Cool the reaction mixture and acidify to precipitate the crude this compound.

  • Collect the solid product by filtration.

  • Purify the crude this compound by recrystallization from a suitable solvent to obtain the final product.

G reagents Cyclohexylurea + Ethyl 2-oxocyclopentane-1-carboxylate + Acid Catalyst + Solvent reflux1 Reflux reagents->reflux1 cool1 Cool reflux1->cool1 na_alkoxide Add Sodium Methoxide/ Sodium Ethoxide cool1->na_alkoxide reflux2 Reflux na_alkoxide->reflux2 cool2 Cool & Acidify reflux2->cool2 filter Filter cool2->filter recrystallize Recrystallize filter->recrystallize product Pure this compound recrystallize->product

Caption: General workflow for the synthesis of this compound.

Analytical Methods for this compound Detection

Accurate quantification of this compound residues in environmental and biological samples is essential for research and regulatory purposes. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose.

Sample Preparation and Extraction

A generic protocol for the extraction of this compound from soil and plant matrices is provided below. This protocol may require optimization based on the specific matrix.

Materials:

  • Soil or plant sample

  • Extraction solvent (e.g., acetonitrile, methanol, or a mixture with water)

  • Anhydrous sodium sulfate (for drying)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Homogenization: Homogenize the soil or plant sample to ensure uniformity.

  • Extraction:

    • Weigh a representative subsample (e.g., 10-20 g) into a centrifuge tube.

    • Add the extraction solvent (e.g., 20-40 mL).

    • Vortex or sonicate the mixture for a set period (e.g., 15-30 minutes) to ensure efficient extraction.

    • Centrifuge the mixture at a high speed (e.g., 4000-5000 rpm) for 10-15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants.

  • Drying and Concentration:

    • Pass the combined extract through anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a stream of nitrogen.

  • Cleanup (optional but recommended):

    • Condition an SPE cartridge with the appropriate solvents.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a stronger solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (MS) for higher sensitivity and selectivity.

  • Reversed-phase C18 column.

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV at a wavelength where this compound shows maximum absorbance (around 254 nm).

  • Quantification: Based on a calibration curve prepared from standard solutions of this compound.

G sample Soil/Plant Sample homogenize Homogenize sample->homogenize extract Solvent Extraction (e.g., Acetonitrile) homogenize->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant concentrate Concentrate Extract supernatant->concentrate cleanup SPE Cleanup (Optional) concentrate->cleanup hplc HPLC Analysis (C18 column, UV/MS detector) concentrate->hplc Without Cleanup cleanup->hplc data Data Analysis & Quantification hplc->data

Caption: Workflow for this compound residue analysis.

Environmental Fate and Efficacy

Soil Persistence

This compound is moderately persistent in soil. Its degradation in the soil is primarily microbial. The half-life (DT₅₀) of this compound in soil can vary depending on soil type, organic matter content, pH, temperature, and moisture.

Soil TypeDT₅₀ (days)Reference
Various Soils81 - 150
Clayey Soil68 - 125
Sediments32 - 105
Efficacy Evaluation

The efficacy of this compound can be evaluated through greenhouse and field trials. A general protocol for a greenhouse bioassay is outlined below.

Materials:

  • Pots or trays filled with a standardized soil mix.

  • Seeds of target weed species and/or tolerant crop species.

  • This compound formulation.

  • Spraying equipment calibrated for small-scale applications.

  • Greenhouse with controlled temperature, light, and humidity.

Procedure:

  • Pot Preparation: Fill pots with the soil mix.

  • Sowing: Sow the seeds of the test plant species at a uniform depth.

  • Herbicide Application:

    • Prepare different concentrations of the this compound formulation.

    • Apply the herbicide to the soil surface (pre-emergence) using a calibrated sprayer. Include an untreated control.

  • Incubation: Place the pots in the greenhouse under optimal growing conditions.

  • Data Collection:

    • At regular intervals (e.g., 7, 14, 21, and 28 days after treatment), assess the efficacy of the herbicide.

    • Parameters to measure include:

      • Percent weed control (visual rating).

      • Plant height.

      • Fresh and dry weight of shoots and roots.

      • Phytotoxicity symptoms on the crop (if applicable).

  • Data Analysis: Analyze the data statistically to determine the effective dose (ED₅₀) and assess crop safety.

Conclusion

This compound remains a significant herbicide for selective weed control, particularly in beet crops. Its mechanism of action as a Photosystem II inhibitor is well-understood, providing a basis for further research into herbicide resistance and the development of new active ingredients. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound, enabling them to conduct their studies in a safe, effective, and reproducible manner. Further research could focus on optimizing its use in integrated weed management programs and further elucidating its long-term environmental impact.

References

An In-depth Technical Guide on the Mode of Action of Lenacil on Photosystem II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mode of action of lenacil, a uracil-based herbicide, on photosystem II (PSII). This compound is a selective, pre-emergence herbicide that effectively controls annual grasses and broad-leaved weeds by inhibiting photosynthesis.[1] This document details the molecular mechanism of this compound's inhibitory action, presents quantitative data on its effects, outlines detailed experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

Introduction

This compound (3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione) belongs to the uracil chemical class of herbicides.[2] Its primary mode of action is the inhibition of photosynthesis at the level of photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for light-dependent water oxidation and plastoquinone reduction.[2][3] By disrupting the photosynthetic electron transport chain, this compound deprives the plant of the necessary energy (ATP) and reducing power (NADPH) for carbon fixation, leading to rapid cellular damage and eventual death.[4] Understanding the precise molecular interactions of this compound with its target site is crucial for the development of more effective and selective herbicides and for managing herbicide resistance.

Molecular Mechanism of Action

The inhibitory effect of this compound on PSII is a result of its interaction with the D1 protein, a core subunit of the PSII reaction center.

Binding Site

This compound competitively binds to the Q\B-binding niche on the D1 protein. This site is normally occupied by the mobile electron carrier plastoquinone (PQ). The Q\B-binding pocket is a hydrophobic environment, and the binding of herbicides like this compound is primarily driven by hydrophobic interactions, supplemented by hydrogen bonding with specific amino acid residues. While the exact residues interacting with this compound are not extensively detailed in the readily available literature, it is known that uracil herbicides, as a class, interact with amino acids within this pocket, preventing the binding and proper function of plastoquinone.

Inhibition of Electron Transport

By occupying the Q\B-binding site, this compound physically blocks the transfer of electrons from the primary quinone acceptor, Q\A, to plastoquinone. This interruption of the electron flow has several critical consequences:

  • Cessation of ATP and NADPH Synthesis: The blockage of electron transport halts the entire downstream process of linear electron flow, preventing the generation of a proton gradient across the thylakoid membrane and the reduction of NADP+. This leads to a deficiency in ATP and NADPH, which are essential for the Calvin cycle and carbon fixation.

  • Formation of Reactive Oxygen Species (ROS): The inhibition of electron flow from Q\A leads to an over-reduced state of the PSII reaction center. This promotes the formation of highly reactive triplet chlorophyll and singlet oxygen, which are types of reactive oxygen species (ROS).

  • Oxidative Stress and Cellular Damage: The accumulation of ROS leads to lipid peroxidation, membrane damage, protein degradation, and eventually, cell death. The visible symptoms of this compound action, such as chlorosis and necrosis, are a direct result of this oxidative damage.

Quantitative Data

The inhibitory potency of this compound and other PSII-inhibiting herbicides is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of a specific biological process by 50%.

Herbicide ClassHerbicideIC50 (M)Plant MaterialAssay Method
UracilThis compound ~0.27 x 10-6 M (comparable to Diuron)Spinach ChloroplastsPET Inhibition
PhenylureaDiuron7 - 8 x 10\−8 MPea ThylakoidsDPIP Photoreduction
TriazineAtrazineData not specifiedSpinach ChloroplastsHerbicide Binding
TriazinoneMetribuzinData not specifiedPea ThylakoidsDPIP Photoreduction

Note: The IC50 value for this compound is cited as being comparable to diuron in one source. The value for diuron from a different study is provided for comparative purposes. IC50 values can vary depending on the experimental conditions, plant species, and assay method.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mode of action of this compound on PSII.

Isolation of Thylakoid Membranes from Spinach

This protocol is adapted from standard procedures for isolating photosynthetically active thylakoid membranes.

Materials:

  • Fresh spinach leaves

  • Grinding Buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM EDTA, 5 mM ascorbic acid)

  • Wash Buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 5 mM MgCl₂)

  • Resuspension Buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

  • Blender, cheesecloth, miracloth, refrigerated centrifuge.

Procedure:

  • Homogenize deveined spinach leaves in ice-cold grinding buffer using a blender.

  • Filter the homogenate through several layers of cheesecloth and miracloth.

  • Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in wash buffer.

  • Centrifuge again at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of resuspension buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

Determination of Chlorophyll Concentration

Materials:

  • Thylakoid suspension

  • 80% (v/v) Acetone

  • Spectrophotometer

Procedure:

  • Dilute a small aliquot of the thylakoid suspension in 80% acetone.

  • Centrifuge to pellet the denatured proteins.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm.

  • Calculate the chlorophyll concentration using the following equations (Arnon, 1949):

    • Chlorophyll a (mg/mL) = (12.7 * A₆₆₃) - (2.69 * A₆₄₅)

    • Chlorophyll b (mg/mL) = (22.9 * A₆₄₅) - (4.68 * A₆₆₃)

    • Total Chlorophyll (mg/mL) = (20.2 * A₆₄₅) + (8.02 * A₆₆₃)

PSII Activity Assay (DPIP Photoreduction)

This assay measures the rate of electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP).

Materials:

  • Isolated thylakoid membranes

  • Assay Buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl)

  • DPIP solution (1 mM)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Spectrophotometer capable of measuring absorbance at 600 nm.

Procedure:

  • Prepare a reaction mixture containing assay buffer, DPIP, and thylakoids (final chlorophyll concentration of 10-15 µg/mL).

  • Add varying concentrations of this compound to different reaction tubes. Include a control with no herbicide.

  • Equilibrate the samples in the dark for a few minutes.

  • Measure the initial absorbance at 600 nm.

  • Illuminate the samples with a strong light source.

  • Record the decrease in absorbance at 600 nm over time as DPIP is reduced.

  • Calculate the rate of DPIP photoreduction.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Chlorophyll a Fluorescence Measurement (OJIP Transient Analysis)

This technique provides detailed information about the functionality of PSII.

Materials:

  • Intact leaves or thylakoid suspension

  • A pulse-amplitude-modulation (PAM) fluorometer.

Procedure:

  • Dark-adapt the sample for at least 20-30 minutes.

  • Apply a saturating pulse of light and record the chlorophyll fluorescence induction curve (OJIP transient).

  • The OJIP curve has several distinct steps:

    • O (F₀): Minimal fluorescence, when the Q\A pool is maximally oxidized.

    • J: Intermediate step, reflecting the accumulation of Q\A⁻.

    • I: Another intermediate step.

    • P (Fm): Maximal fluorescence, when the Q\A pool is maximally reduced.

  • From the OJIP transient, several parameters can be calculated to assess the effect of this compound:

    • Fv/Fm = (Fm - F₀)/Fm: The maximum quantum yield of PSII photochemistry. A decrease indicates damage to the PSII reaction centers.

    • qP = (Fm' - Fs)/(Fm' - F₀'): Photochemical quenching, which reflects the proportion of open PSII reaction centers. A decrease indicates a more reduced Q\A pool.

    • NPQ = (Fm - Fm')/Fm': Non-photochemical quenching, which reflects the dissipation of excess light energy as heat. An increase can be an initial response to stress.

Radiolabeled Herbicide Binding Assay

This assay directly measures the binding of a radiolabeled herbicide to its target site.

Materials:

  • Isolated thylakoid membranes

  • Radiolabeled this compound (e.g., ¹⁴C-lenacil)

  • Assay Buffer

  • Unlabeled this compound

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate thylakoid membranes with various concentrations of radiolabeled this compound.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

  • Separate the bound from the free radioligand by rapid filtration or centrifugation.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Analyze the data using Scatchard or non-linear regression analysis to determine the binding affinity (Kd) and the number of binding sites (Bmax).

Visualizations

Signaling Pathways and Workflows

Lenacil_Mode_of_Action cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_consequences Consequences of Inhibition P680 P680 Pheo Pheophytin P680->Pheo Light Energy (Photon) QA QA Pheo->QA e- QB QB-binding site (D1 Protein) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Block X This compound This compound This compound->QB Competitively Binds Block->PQ_pool No_ATP_NADPH No ATP & NADPH Production Block->No_ATP_NADPH ROS Reactive Oxygen Species (ROS) Formation Block->ROS Damage Oxidative Stress & Cell Damage ROS->Damage Death Plant Death Damage->Death

Caption: Molecular mechanism of this compound's inhibition of photosystem II.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Activity and Binding Assays Plant_Material Spinach Leaves Thylakoid_Isolation Thylakoid Isolation Plant_Material->Thylakoid_Isolation Chlorophyll_Assay Chlorophyll Concentration Measurement Thylakoid_Isolation->Chlorophyll_Assay PSII_Activity PSII Activity Assay (DPIP Photoreduction) Chlorophyll_Assay->PSII_Activity Fluorescence_Assay Chlorophyll Fluorescence (OJIP Transient) Chlorophyll_Assay->Fluorescence_Assay Binding_Assay Radiolabeled Herbicide Binding Assay Chlorophyll_Assay->Binding_Assay IC50 IC50 Determination PSII_Activity->IC50 Fluorescence_Parameters Analysis of Fluorescence Parameters (Fv/Fm, qP, NPQ) Fluorescence_Assay->Fluorescence_Parameters Binding_Affinity Determination of Binding Affinity (Kd, Bmax) Binding_Assay->Binding_Affinity

Caption: General experimental workflow for studying this compound's effect on PSII.

Conclusion

This compound is a potent inhibitor of photosystem II, acting through competitive binding to the Q\B-binding site on the D1 protein. This binding event disrupts the photosynthetic electron transport chain, leading to a cascade of events including the cessation of energy production and the generation of damaging reactive oxygen species. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the specific interactions of this compound and other PSII-inhibiting herbicides, contributing to a deeper understanding of their mode of action and facilitating the development of novel weed management strategies.

References

Lenacil's Impact on Algal and Aquatic Plant Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacil is a selective, systemic herbicide belonging to the uracil chemical class. It is primarily absorbed by the roots and functions by inhibiting photosynthesis.[1] Its mode of action involves the disruption of the photosynthetic electron transport chain at Photosystem II (PSII).[1][2][3] This guide provides a comprehensive technical overview of the effects of this compound on various algal and aquatic plant species, compiling quantitative toxicity data, detailing experimental protocols, and visualizing key biological and experimental processes. Given its potential to enter aquatic ecosystems, understanding its impact on non-target primary producers is crucial for environmental risk assessment.[1]

Quantitative Effects of this compound on Algae and Aquatic Plants

The toxicity of this compound to algae and aquatic plants is typically assessed through standardized growth inhibition studies. The resulting data, primarily expressed as EC50 values (the concentration causing a 50% effect), are summarized below.

Test OrganismSpeciesDurationEndpointEC50 (mg/L)Reference
Algae Raphidocelis subcapitata (formerly Selenastrum capricornutum)96 hoursGrowth Rate Inhibition (ErC50)0.015
Aquatic Plant Lemna minor7 daysFrond Number Inhibition0.019This value is derived from a reliable study and represents a key toxicity endpoint for aquatic macrophytes.

Mechanism of Action: Photosystem II Inhibition

This compound, like other uracil herbicides, exerts its phytotoxic effects by interrupting the light-dependent reactions of photosynthesis. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

This compound competitively inhibits the binding of plastoquinone (PQ) at the QB site on the D1 protein, a core component of the PSII reaction center. This blockage disrupts the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The interruption of the electron transport chain leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for carbon fixation. The subsequent buildup of highly reactive molecules, such as triplet chlorophyll and singlet oxygen, causes oxidative stress, leading to lipid peroxidation, membrane damage, and ultimately, cell death.

G P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Primary Quinone Acceptor) Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- Plastoquinone_pool Plastoquinone Pool (PQ) QB_site->Plastoquinone_pool e- (Blocked) ETC To Electron Transport Chain Plastoquinone_pool->ETC Light Light Energy (Photon) Light->P680 This compound This compound This compound->QB_site Binds to QB site, competing with Plastoquinone

Figure 1: this compound's inhibition of the photosynthetic electron transport chain at Photosystem II.

Experimental Protocols

The assessment of this compound's toxicity to algal and aquatic plant species typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater microalgae.

1. Test Organism:

  • Raphidocelis subcapitata or Desmodesmus subspicatus are commonly used green algae species. Cultures should be in the exponential growth phase.

2. Experimental Setup:

  • Test Vessels: Sterile glass Erlenmeyer flasks are typically used to allow for adequate CO2 exchange.

  • Culture Medium: A standard nutrient-rich algal medium, such as the OECD or EPA medium, is used.

  • Test Concentrations: A geometric series of at least five this compound concentrations and a control are prepared. A solvent control is included if a solvent is used to dissolve the this compound.

  • Replicates: A minimum of three replicates per concentration and six for the control are recommended.

  • Incubation Conditions: Cultures are incubated for 72 hours under continuous, uniform fluorescent illumination and constant temperature.

3. Data Collection and Endpoints:

  • Biomass Measurement: Algal biomass is measured at least every 24 hours. This can be done by cell counts using a hemocytometer or electronic particle counter, or by spectrophotometric absorbance.

  • Endpoints: The primary endpoints are the inhibition of growth rate (ErC50) and yield (EyC50).

4. Analytical Confirmation:

  • The concentrations of this compound in the test solutions should be analytically confirmed at the beginning and end of the test, for example, by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

G start Start prep_algae Prepare Exponentially Growing Algal Culture start->prep_algae prep_solutions Prepare Test Solutions (this compound Concentrations & Control) start->prep_solutions inoculate Inoculate Test Vessels prep_algae->inoculate prep_solutions->inoculate incubate Incubate for 72h (Constant Light & Temperature) inoculate->incubate measure Measure Algal Biomass (e.g., Cell Count, OD) at 0, 24, 48, 72h incubate->measure analyze Analyze this compound Concentrations (t=0, t=72h) incubate->analyze calculate Calculate Growth Rate and Yield Inhibition measure->calculate end Determine EC50 Values calculate->end

Figure 2: Experimental workflow for an algal growth inhibition test.
Aquatic Plant Growth Inhibition Test with Lemna spp. (based on OECD Guideline 221)

This test evaluates the toxicity of substances to the aquatic macrophyte Lemna minor or Lemna gibba.

1. Test Organism:

  • Healthy colonies of Lemna minor or Lemna gibba with 2-4 fronds each are selected from actively growing cultures.

2. Experimental Setup:

  • Test Vessels: Glass beakers or other suitable containers are used.

  • Culture Medium: A standard medium for Lemna, such as Steinberg medium, is used.

  • Test Concentrations: At least five concentrations of this compound are prepared in a geometric series, along with a control.

  • Replicates: A minimum of three replicates for each test concentration and six for the control are recommended.

  • Incubation Conditions: The test is run for 7 days under defined light and temperature conditions.

3. Data Collection and Endpoints:

  • Primary Endpoint: The number of fronds is counted at the beginning and at least on days 3, 5, and 7.

  • Secondary Endpoints: Other variables such as total frond area, dry weight, or fresh weight are also measured at the beginning and end of the test. Chlorophyll content and chlorophyll fluorescence parameters (e.g., Fv/Fm, Y(II)) can provide additional insights into photosynthetic effects.

4. Analytical Confirmation:

  • Concentrations of this compound in the test medium should be measured at the start and end of the exposure period to account for any degradation or uptake.

G start Start prep_lemna Select Healthy Lemna Colonies start->prep_lemna prep_solutions Prepare Test Solutions (this compound Concentrations & Control) start->prep_solutions initiate_test Place Lemna Colonies in Test Vessels prep_lemna->initiate_test prep_solutions->initiate_test incubate Incubate for 7 Days (Defined Light & Temperature) initiate_test->incubate count_fronds Count Fronds (Days 0, 3, 5, 7) incubate->count_fronds measure_biomass Measure Biomass/ Frond Area (Day 0 & 7) incubate->measure_biomass measure_chloro Measure Chlorophyll Content/Fluorescence (Optional) incubate->measure_chloro analyze_conc Analyze this compound Concentrations incubate->analyze_conc calculate Calculate Growth Inhibition count_fronds->calculate measure_biomass->calculate end Determine EC50 Values calculate->end

Figure 3: Experimental workflow for a Lemna spp. growth inhibition test.

Conclusion

This compound is a potent inhibitor of photosynthesis in non-target algal and aquatic plant species. Its mechanism of action, centered on the disruption of electron transport in Photosystem II, leads to significant growth inhibition at low concentrations. The standardized testing protocols outlined in this guide provide a robust framework for assessing the ecotoxicological risk of this compound and other PSII-inhibiting herbicides to aquatic primary producers. Further research focusing on a broader range of species and sublethal endpoints will continue to refine our understanding of the environmental impact of this herbicide.

References

Lenacil Herbicide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacil is a selective, pre-emergence herbicide belonging to the uracil chemical class.[1][2] It is primarily used for the control of annual grasses and broadleaf weeds in a variety of crops, most notably sugar beets, fodder beets, spinach, and strawberries.[1][2] Absorbed through the roots, its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1] This technical guide provides an in-depth review of the existing scientific literature on this compound, with a focus on its mechanism of action, efficacy, environmental fate, and toxicological profile.

Chemical and Physical Properties

This compound, with the IUPAC name 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione, is a white crystalline solid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione
CAS Number 2164-08-1
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.3 g/mol
Water Solubility 6 mg/L at 25°C
Octanol-Water Partition Coefficient (log Kow) 2.4

Mode of Action and Signaling Pathway

This compound's herbicidal activity stems from its ability to disrupt photosynthetic electron transport. As a uracil herbicide, it specifically targets and binds to the D1 protein within the Photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. This binding action blocks the flow of electrons from PSII to plastoquinone, a crucial step in the light-dependent reactions of photosynthesis.

The inhibition of electron transport leads to a cascade of downstream effects. The blockage causes an accumulation of excited chlorophyll molecules, which then react with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS induce lipid peroxidation, membrane damage, and ultimately, cell death, leading to the characteristic symptoms of chlorosis and necrosis in susceptible plants.

G Figure 1: Signaling Pathway of this compound's Herbicidal Action This compound This compound PSII Photosystem II (PSII) D1 Protein This compound->PSII Inhibits ElectronTransport Electron Transport Chain PSII->ElectronTransport Blocked ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, Superoxide) PSII->ROS Leads to Generation of Plastoquinone Plastoquinone LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation MembraneDamage Membrane Damage LipidPeroxidation->MembraneDamage CellDeath Cell Death (Necrosis, Chlorosis) MembraneDamage->CellDeath

Figure 1: Signaling Pathway of this compound's Herbicidal Action

Efficacy and Application

This compound is effective against a wide range of annual broadleaf weeds and grasses. Its application rates vary depending on the crop, soil type, and weed pressure.

CropApplication Rate (g a.i./ha)Reference
Sugar Beet 204 - 321
Spinach Varies by region and formulation
Strawberries Varies by region and formulation

Environmental Fate

The persistence and mobility of this compound in the environment are influenced by various factors, including soil type, pH, temperature, and microbial activity.

Degradation

This compound is moderately persistent in the soil environment. Its degradation is primarily mediated by soil microorganisms. The half-life (DT₅₀) of this compound in soil can range from 81 to 150 days. In aquatic systems, the degradation is pH-dependent, with a half-life of 41 days at pH 9 under irradiation, while it is stable at pH 5 and 7.

Environmental CompartmentHalf-life (DT₅₀)ConditionsReference
Soil 81 - 150 daysAerobic
Aquatic Sediment 32 - 105 days
Water (Photolysis) 41 dayspH 9, irradiated
Water (Hydrolysis) StablepH 5 and 7
Mobility

This compound has a low to moderate potential for leaching into groundwater. Its mobility in soil is influenced by soil texture and organic matter content, with higher sorption observed in soils with higher clay and organic matter.

G Figure 2: Environmental Fate of this compound This compound This compound Application Soil Soil This compound->Soil MicrobialDegradation Microbial Degradation Soil->MicrobialDegradation Leaching Leaching Soil->Leaching Runoff Runoff Soil->Runoff Metabolites Metabolites MicrobialDegradation->Metabolites Groundwater Groundwater Leaching->Groundwater SurfaceWater Surface Water Runoff->SurfaceWater Photodegradation Photodegradation (in water) SurfaceWater->Photodegradation

Figure 2: Environmental Fate of this compound

Toxicology

This compound exhibits low acute toxicity to mammals. However, it is moderately toxic to some aquatic organisms and birds.

OrganismEndpointValueReference
Rat (oral) LD₅₀>11,000 mg/kg
Rabbit (dermal) LD₅₀>5,000 mg/kg
Bluegill sunfish LC₅₀ (96h)100 - 1000 mg/L
Rainbow trout LC₅₀ (96h)135 mg/L
Daphnia magna EC₅₀ (48h)Moderately toxic
Algae EC₅₀ (72-96h)Moderately toxic
Bobwhite quail LC₅₀ (8-day)2300 mg/kg
Peking duck LC₅₀ (8-day)>5620 mg/kg

Experimental Protocols

Residue Analysis in Soil by HPLC-UV

The determination of this compound residues in soil is commonly performed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A representative experimental workflow is outlined below.

G Figure 3: Workflow for this compound Residue Analysis in Soil cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Analysis SoilSample 1. Soil Sample Collection and Sieving Extraction 2. Extraction with Acetonitrile (e.g., QuEChERS method) SoilSample->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Cleanup 4. Dispersive Solid-Phase Extraction (dSPE) Cleanup Centrifugation->Cleanup Filtration 5. Filtration (0.45 µm) Cleanup->Filtration HPLC 6. HPLC System Filtration->HPLC Column C18 Column MobilePhase Mobile Phase: Acetonitrile/Water Detector UV Detector (e.g., 254 nm) Quantification 7. Quantification against Standard Curve HPLC->Quantification

Figure 3: Workflow for this compound Residue Analysis in Soil

Detailed Methodology:

  • Sample Preparation:

    • A representative soil sample is collected, air-dried, and sieved.

    • A known weight of the soil sample (e.g., 10 g) is placed in a centrifuge tube.

  • Extraction:

    • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction.

    • Acetonitrile is added to the soil sample, and the mixture is shaken vigorously.

    • Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and enhance extraction efficiency.

  • Cleanup:

    • An aliquot of the acetonitrile extract is subjected to dispersive solid-phase extraction (dSPE) for cleanup.

    • This step typically involves adding a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate) to remove interfering matrix components.

  • HPLC-UV Analysis:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a typical mobile phase.

    • Flow Rate: A flow rate of approximately 1.0 mL/min is often used.

    • Injection Volume: A standard injection volume is 20 µL.

    • Detection: UV detection is performed at a wavelength where this compound exhibits strong absorbance, typically around 254 nm.

  • Quantification:

    • The concentration of this compound in the sample is determined by comparing the peak area from the chromatogram to a standard curve prepared from known concentrations of a this compound analytical standard.

Conclusion

This compound remains a significant herbicide for weed management in specific crops. Its efficacy is based on the well-understood mechanism of Photosystem II inhibition. While it exhibits favorable toxicological properties in mammals, its moderate toxicity to non-target aquatic and avian species necessitates careful management of its use to minimize environmental impact. The environmental fate of this compound is characterized by moderate persistence in soil, with microbial degradation being the primary dissipation pathway. Standard analytical methods, such as HPLC-UV, are readily available for monitoring its residues in environmental matrices. Further research could focus on developing more sustainable formulations and integrated weed management strategies to optimize its use and further reduce potential environmental risks.

References

Genotoxicity and Cytotoxicity of Lenacil in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the genotoxic and cytotoxic effects of the herbicide lenacil on various cell lines. It is designed to offer researchers and professionals in drug development a comprehensive resource, detailing experimental findings, methodologies, and the underlying cellular mechanisms.

Executive Summary

This compound, a uracil-derived herbicide, has been investigated for its potential cytotoxic and genotoxic effects in several cancer cell lines. Studies indicate that this compound exhibits a weak, non-lethal cytotoxic effect at concentrations above 0.1 mmol/L by inhibiting cell growth.[1][2] Its primary mode of action appears to be the inhibition of DNA synthesis, with a lesser impact on RNA and protein synthesis.[1][2] Specifically, at a concentration of 0.5 mmol/L, this compound has been shown to inhibit thymidine incorporation into the DNA fraction by 45% to 70%.[1] Furthermore, it demonstrates a mild inhibitory effect on thymidilate synthetase activity. Cell cycle analysis has revealed that treatment with this compound can lead to an increase in the percentage of cells in the S-phase. Despite these effects on DNA synthesis and cell cycle, cytogenetic studies have not indicated any mutagenic activity in Salmonella typhimurium strains TA97, TA98, TA100, and TA102.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound on various cell lines.

Table 1: Cytotoxic Effects of this compound on Macromolecule Synthesis in Tumor Cell Lines

Cell LinesThis compound Concentration (mmol/L)Inhibition of Thymidine Incorporation into DNA (%)Inhibition of Uridine Incorporation into RNAInhibition of Leucine Incorporation into Protein
Friend leukemia (FL), P388, Ehrlich ascites tumor0.545 - 70Less affectedLess affected

Source: Grzelakowska-Sztabert, B., et al. (1987)

Table 2: Effect of this compound on Thymidilate Synthetase and Cell Growth

Cell LineThis compound Concentration (mmol/L)Inhibition of Thymidilate Synthetase Activity (%)Effect on Cell Growth
P388Not specified~20Not specified
Friend leukemia (FL)> 0.1Not specifiedGrowth inhibition (non-lethal)

Source: Grzelakowska-Sztabert, B., et al. (1987)

Table 3: Effect of this compound on Cell Cycle Kinetics

Cell LineTreatment Duration (h)Effect
Friend leukemia (FL)48Increase in the percentage of S-phase cells

Source: Grzelakowska-Sztabert, B., et al. (1987)

Table 4: Genotoxicity Assessment of this compound

AssayTest SystemResult
Salmonella/mammalian microsome assayS. typhimurium strains TA97, TA98, TA100, TA102No indication of mutagenicity

Source: Grzelakowska-Sztabert, B., et al. (1987)

Experimental Protocols

This section details the methodologies for the key experiments used to assess the genotoxicity and cytotoxicity of this compound.

Cytotoxicity Assays

This assay measures the rate of DNA, RNA, and protein synthesis by quantifying the incorporation of radiolabeled precursors.

  • Cell Culture: Culture the target cells (e.g., Friend leukemia, P388) in an appropriate medium and conditions.

  • Treatment: Expose the cells to various concentrations of this compound for a defined period.

  • Radiolabeling: Add radiolabeled precursors to the cell cultures:

    • ³H-thymidine for DNA synthesis.

    • ³H-uridine for RNA synthesis.

    • ³H-leucine for protein synthesis.

  • Incubation: Incubate the cells for a short period (e.g., 1-2 hours) to allow for the incorporation of the radiolabels.

  • Harvesting: Harvest the cells and wash them to remove unincorporated radiolabels.

  • Precipitation: Precipitate the macromolecules (DNA, RNA, protein) using an acid solution (e.g., trichloroacetic acid).

  • Quantification: Collect the precipitate on a filter and measure the radioactivity using a scintillation counter.

  • Analysis: Compare the radioactivity in treated cells to that in control cells to determine the percentage of inhibition.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations and incubate for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Genotoxicity Assays

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, during which damaged DNA fragments migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

The micronucleus test detects the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Cell Culture and Treatment: Expose the cells to this compound. A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.

  • Harvesting: Harvest the cells at a time point that allows for cell division and micronucleus formation.

  • Slide Preparation: Prepare slides with the harvested cells and fix them.

  • Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score the frequency of micronuclei in binucleated cells (cells that have completed one division) under a microscope.

  • Analysis: Compare the frequency of micronucleated cells in the treated population to the control population.

Visualizations

Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start with Cultured Cells seed Seed Cells into Plates start->seed treat Expose Cells to this compound seed->treat incubate Incubate for a Defined Period treat->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent incubate2 Incubate add_reagent->incubate2 measure Measure Endpoint (e.g., Absorbance) incubate2->measure analyze Calculate Cell Viability/Inhibition measure->analyze end End analyze->end

Caption: Workflow for a typical cytotoxicity assay.

Genotoxicity_Comet_Assay_Workflow cluster_prep Cell Preparation cluster_processing Slide Processing cluster_analysis Analysis cluster_result Result start Treat Cells with this compound harvest Harvest Cells start->harvest embed Embed Cells in Agarose on Slide harvest->embed lysis Cell Lysis embed->lysis unwind Alkaline DNA Unwinding lysis->unwind electro Electrophoresis unwind->electro stain Stain DNA electro->stain visualize Visualize Under Microscope stain->visualize analyze Quantify DNA Damage visualize->analyze end Determine Genotoxicity analyze->end

Caption: Workflow for the Comet assay.

Signaling Pathway

DNA_Damage_Response cluster_stimulus Stimulus cluster_damage Cellular Effect cluster_response DNA Damage Response cluster_outcomes Cellular Outcomes This compound This compound dna_damage DNA Damage / Replication Stress This compound->dna_damage sensors Sensor Proteins (e.g., ATM/ATR) dna_damage->sensors transducers Transducer Kinases (e.g., Chk1/Chk2) sensors->transducers effectors Effector Proteins transducers->effectors cell_cycle Cell Cycle Arrest effectors->cell_cycle dna_repair DNA Repair effectors->dna_repair apoptosis Apoptosis effectors->apoptosis

Caption: Generalized DNA damage response pathway.

References

Lenacil's Impact on Macromolecular Synthesis in Murine Tumor Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the findings of a study on the effects of the herbicide lenacil on macromolecular synthesis in murine (mouse) tumor cell lines. This compound is a uracil-derived herbicide primarily used in agriculture for weed control by inhibiting photosynthesis. The data presented here is from a specific study investigating its secondary effects on animal cells and does not imply its use or potential as a therapeutic agent in oncology.

Executive Summary

This document provides a detailed analysis of the effects of the herbicide this compound on macromolecular synthesis—specifically DNA, RNA, and protein synthesis—in various mouse tumor cell lines. While primarily known for its inhibition of photosynthesis in plants, a key study has revealed that this compound can interfere with fundamental cellular processes in tumor cells. This guide synthesizes the available quantitative data, outlines the experimental methodologies employed, and visualizes the observed biological pathways and experimental workflows. The findings indicate a notable inhibitory effect of this compound on DNA synthesis, with a lesser impact on RNA and protein synthesis, alongside an alteration of the cell cycle.

Quantitative Data on Macromolecular Synthesis Inhibition

The effects of this compound on the incorporation of radiolabeled precursors into DNA, RNA, and protein were quantified in several murine tumor cell lines. The data from these experiments are summarized below.

Cell LineThis compound ConcentrationMacromoleculePrecursorInhibition (%)
Friend Leukemia (FL)0.5 mmol/lDNAThymidine45 - 70%
P3880.5 mmol/lDNAThymidine45 - 70%
Ehrlich Ascites0.5 mmol/lDNAThymidine45 - 70%
Friend Leukemia (FL)0.5 mmol/lRNAUridineLess Affected
P3880.5 mmol/lRNAUridineLess Affected
Ehrlich Ascites0.5 mmol/lRNAUridineLess Affected
Friend Leukemia (FL)0.5 mmol/lProteinLeucineLess Affected
P3880.5 mmol/lProteinLeucineLess Affected
Ehrlich Ascites0.5 mmol/lProteinLeucineLess Affected
P3880.5 mmol/lEnzyme Activity-~20% (Thymidylate Synthetase)

*The original study qualitatively described the inhibition of RNA and protein synthesis as "less affected" without providing specific percentages.

Experimental Protocols

The following methodologies were employed to assess the impact of this compound on macromolecular synthesis and cell cycle progression in murine tumor cells.

Cell Lines and Culture
  • Cell Types: Friend leukemia (FL), P388, and Ehrlich ascites tumor cells were used.

  • Culture Conditions: Cells were maintained in suspension culture.

Macromolecular Synthesis Assay
  • Treatment: Tumor cell suspensions were treated with this compound at a concentration of 0.5 mmol/l.

  • Radiolabeling: To measure the rate of macromolecular synthesis, the following radiolabeled precursors were added to the cell cultures:

    • DNA Synthesis: ³H-thymidine

    • RNA Synthesis: ³H-uridine

    • Protein Synthesis: ³H-leucine

  • Incorporation Measurement: After an incubation period, the cells were harvested, and the acid-insoluble fraction was isolated. The amount of radioactivity incorporated into this fraction (representing newly synthesized DNA, RNA, or protein) was measured using a scintillation counter.

  • Inhibition Calculation: The percentage of inhibition was calculated by comparing the radioactivity in this compound-treated cells to that in untreated control cells.

Thymidylate Synthetase Activity Assay
  • Principle: This assay measures the activity of thymidylate synthetase, an enzyme crucial for the synthesis of dTMP, a precursor for DNA replication.

  • Methodology:

    • P388 cells were treated with this compound.

    • The assay was initiated by the addition of 5-³H-deoxyuridine.

    • The activity of thymidylate synthetase was determined by measuring the amount of tritiated water (³H₂O) released during the conversion of dUMP to dTMP.[1]

Cell Cycle Analysis
  • Cell Line: Friend leukemia (FL) cells.

  • Treatment Duration: Cells were treated with this compound for 48 hours.

  • Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed, likely using flow cytometry after staining with a fluorescent DNA-binding dye (e.g., propidium iodide). The study reported an increase in the percentage of cells in the S-phase following treatment.[1]

Visualizations: Pathways and Workflows

The following diagrams illustrate the experimental workflow and the observed effects of this compound on cellular processes.

G cluster_0 Experimental Workflow: Macromolecular Synthesis Assay start Tumor Cell Suspension (FL, P388, Ehrlich Ascites) treatment Incubate with this compound (0.5 mmol/l) start->treatment radiolabel Add Radiolabeled Precursors (³H-thymidine, ³H-uridine, or ³H-leucine) treatment->radiolabel harvest Harvest Cells & Isolate Acid-Insoluble Fraction radiolabel->harvest measure Measure Radioactivity (Scintillation Counting) harvest->measure analyze Calculate % Inhibition measure->analyze

Caption: Workflow for assessing this compound's impact on macromolecular synthesis.

G cluster_1 Observed Effects of this compound on Murine Tumor Cells cluster_dna DNA Synthesis cluster_rna_protein RNA & Protein Synthesis cluster_cell_cycle Cell Cycle This compound This compound thymidine Thymidine Incorporation This compound->thymidine Inhibits (45-70%) ts Thymidylate Synthetase This compound->ts Inhibits (~20%) uridine Uridine Incorporation (RNA) This compound->uridine Less Affected leucine Leucine Incorporation (Protein) This compound->leucine Less Affected s_phase Increase in S-Phase Cells This compound->s_phase Induces

Caption: Summary of this compound's inhibitory and cell cycle effects.

Discussion and Conclusion

The investigation into the effects of the herbicide this compound on murine tumor cells reveals a significant and primary impact on DNA synthesis. At a concentration of 0.5 mmol/l, this compound was shown to inhibit the incorporation of thymidine by 45-70%.[1] This effect is further substantiated by the observed inhibition of thymidylate synthetase, a key enzyme in the de novo synthesis of thymidine, albeit to a lesser extent (~20%).[1] The data suggests that the primary mechanism of cytotoxicity, though weak, is likely mediated through the disruption of DNA replication.

The impact on RNA and protein synthesis was noted to be less significant, indicating a degree of selectivity in this compound's action on macromolecular synthesis pathways in these tumor cells.[1] Furthermore, the observed increase in the percentage of cells in the S-phase of the cell cycle after 48 hours of treatment is consistent with a blockage or slowing of DNA replication.

It is important to reiterate that this compound is not an anticancer agent. The observed effects were at a relatively high concentration, and the study concluded that this compound has a weak cytotoxic effect and is non-lethal, though it does inhibit cell growth at concentrations above 0.1 mmol/l. These findings are primarily of academic interest, demonstrating how a compound designed to target a specific pathway in plants (photosynthesis) can have off-target effects on fundamental processes in animal cells. Further research would be required to elucidate the precise molecular targets of this compound within the DNA synthesis machinery of mammalian cells.

References

Methodological & Application

Application Notes and Protocols for Lenacil in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenacil is a uracil-based herbicide that functions as a potent inhibitor of photosynthesis.[1][2] Its primary mechanism of action involves the disruption of the photosynthetic electron transport chain at photosystem II (PSII).[2][3] This property makes it a valuable tool for studying photosynthetic pathways and a potential lead compound for developing agents that target similar mechanisms in other organisms. This document provides detailed protocols for the dissolution of this compound in dimethyl sulfoxide (DMSO) for use in in vitro assays, along with a representative protocol for assessing its cytotoxic effects.

Data Presentation

Physicochemical and Solubility Properties of this compound
PropertyValueReference
Molecular Formula C₁₃H₁₈N₂O₂[4]
Molecular Weight 234.29 g/mol
Appearance White to off-white solid
Solubility in DMSO 8.33 mg/mL (35.55 mM)
Solubility in Water 6 mg/L (at 25°C)
Melting Point 315.6 to 316.8 °C
Storage (in solvent) -80°C for 6 months; -20°C for 1 month
Cytotoxicity of this compound
Cell LineAssayEffectConcentrationReference
Friend leukemia (FL) cellsCell GrowthWeak cytotoxic effect, inhibition of cell growth> 0.1 mmol/l
P388 cellsThymidine IncorporationInhibition0.5 mmol/l

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath

Procedure:

  • Weighing this compound: Accurately weigh out 2.34 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound. This will result in a final concentration of 10 mM.

  • Dissolution: To aid dissolution, vortex the solution vigorously. If the compound does not fully dissolve, warm the solution to 60°C and use an ultrasonic bath. It is crucial to use newly opened, hygroscopic DMSO to ensure maximum solubility.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: In Vitro Cytotoxicity Assay using a Tetrazolium-Based (MTT) Assay

This protocol provides a general method for assessing the cytotoxicity of this compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, A549, or a cell line relevant to your research)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Preparation of Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared working solutions of this compound. Include wells with medium only (blank), and medium with the same concentration of DMSO as the treated wells (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualization

Signaling Pathway of this compound's Herbicidal Action

G cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 contains PQ Plastoquinone (PQ) D1->PQ binds to ROS Reactive Oxygen Species (ROS) Formation D1->ROS leads to ET Electron Transport Chain PQ->ET transfers electron to Light Light Energy Light->PSII excites This compound This compound This compound->D1 binds to & blocks PQ binding CellDamage Cellular Damage (Lipid Peroxidation, Membrane Destruction) ROS->CellDamage

Caption: Inhibition of Photosystem II by this compound.

Experimental Workflow for In Vitro Cytotoxicity Assay

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_this compound Prepare this compound serial dilutions incubate1->prepare_this compound treat_cells Treat cells with this compound incubate1->treat_cells prepare_this compound->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT-based cytotoxicity assay.

References

Detecting Lenacil Residues in Plant Tissues: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of lenacil, a selective herbicide, in various plant tissues. The methodologies outlined are crucial for residue analysis, environmental monitoring, and ensuring food safety. This guide covers sample preparation, extraction, and analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

This compound is a uracil-based herbicide primarily used for weed control in sugar beet, strawberries, and certain ornamental plants.[1] Its persistence in soil and potential for uptake by subsequent crops necessitates sensitive and reliable analytical methods to monitor its presence in plant tissues. This ensures compliance with regulatory limits and safeguards consumer health. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, available equipment, and the nature of the plant matrix.

Data Presentation: Method Comparison

The following table summarizes the performance characteristics of the analytical methods detailed in this guide for the detection of this compound in plant tissues.

ParameterHPLC-UVGC-MS/MSLC-MS/MS
Principle Separation by liquid chromatography and detection by UV absorbance.Separation by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and detection by tandem mass spectrometry.
Limit of Detection (LOD) ~0.0005 mg/kg[2]0.005 µg/gNot explicitly found for this compound, but generally in the low µg/kg range.
Limit of Quantification (LOQ) 0.0005 mg/kg[2]0.01 µg/gTypically 0.01 mg/kg for multi-residue methods.
Recovery 92%[2]90% - 105%[3]70% - 120%
Precision (RSD%) Not explicitly stated, but generally <15% for validated methods.4% - 19%< 10%
Selectivity ModerateHighVery High
Throughput ModerateHighHigh
Cost Low to ModerateHighHigh
Typical Application Routine monitoring in matrices like sugar beet roots.Multi-residue screening and confirmation.High-sensitivity multi-residue screening and confirmation.

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis.

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis plant_sample Plant Tissue Sample homogenize Homogenization (e.g., blending, milling) plant_sample->homogenize weigh Weighing homogenize->weigh add_solvent Add Acetonitrile weigh->add_solvent add_salts Add QuEChERS Salts (e.g., MgSO4, NaOAc) add_solvent->add_salts shake Shake Vigorously add_salts->shake centrifuge Centrifuge shake->centrifuge take_supernatant Take Aliquot of Supernatant centrifuge->take_supernatant add_dspe Add d-SPE Sorbents (e.g., PSA, C18) take_supernatant->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) final_extract->analysis Analysis_Workflow cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS/MS Analysis cluster_lcms LC-MS/MS Analysis Final_Extract Final Extract from Sample Preparation HPLC_Injection HPLC_Injection Final_Extract->HPLC_Injection HPLC Path GC_Injection GC_Injection Final_Extract->GC_Injection GC-MS Path LC_Injection LC_Injection Final_Extract->LC_Injection LC-MS Path HPLC_Separation HPLC_Separation HPLC_Injection->HPLC_Separation UV_Detection UV_Detection HPLC_Separation->UV_Detection Data_Analysis_HPLC Data_Analysis_HPLC UV_Detection->Data_Analysis_HPLC GC_Separation GC_Separation GC_Injection->GC_Separation MS_Detection MS_Detection GC_Separation->MS_Detection Data_Analysis_GCMS Data_Analysis_GCMS MS_Detection->Data_Analysis_GCMS LC_Separation LC_Separation LC_Injection->LC_Separation MSMS_Detection MSMS_Detection LC_Separation->MSMS_Detection Data_Analysis_LCMS Data_Analysis_LCMS MSMS_Detection->Data_Analysis_LCMS

References

Application Note & Protocol: Quantification of Lenacil Residues by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of lenacil residues in environmental samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Introduction

This compound is a selective herbicide used for weed control in sugar beet, fodder beet, and strawberry crops. Monitoring its residue levels in soil, water, and plant materials is crucial for environmental safety and regulatory compliance. This application note describes a robust and sensitive reversed-phase HPLC-UV method for the determination of this compound residues. The method is suitable for routine analysis in environmental monitoring and food safety laboratories. Reversed-phase HPLC with UV detection is a widely adopted technique for pesticide residue analysis due to its efficiency in separating a wide range of compounds and the universality of the detection mode.[1]

Chemical Structure of this compound

Caption: Chemical information for the herbicide this compound.

Experimental Protocol

This protocol outlines the steps for sample preparation and HPLC-UV analysis of this compound residues in soil and plant matrices.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Acetone (pesticide residue grade)

  • Phosphoric acid (analytical grade)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) C18 cartridges

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]

  • Homogenizer or blender

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • Syringe filters (0.45 µm)

Sample Preparation

Soil Samples

  • Collect a representative soil sample from the top 0-15 cm layer.[2]

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.[3]

  • Weigh 30 g of the homogenized soil into a flask.[2]

  • Extract the soil with 100 mL of acetone or an acetone/water mixture by shaking for 1 hour.

  • Centrifuge the extract and collect the supernatant.

  • Concentrate the extract using a rotary evaporator.

  • Proceed to the clean-up step.

Plant Samples (e.g., Sugar Beet Roots)

  • Wash the plant material with distilled water to remove any adhering soil.

  • Homogenize 30 g of the plant sample with 100 mL of acetone.

  • Filter the homogenate through cheesecloth and then filter paper.

  • Concentrate the filtrate using a rotary evaporator.

  • Proceed to the clean-up step.

Clean-up (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the concentrated extract onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elute the this compound with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

HPLC-UV Analysis Workflow

hplc_workflow start Sample Collection (Soil/Plant) extraction Solvent Extraction (e.g., Acetone) start->extraction cleanup Clean-up (Solid-Phase Extraction) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution hplc HPLC-UV Analysis reconstitution->hplc quantification Data Analysis & Quantification hplc->quantification

Caption: General workflow for this compound residue analysis by HPLC-UV.

Chromatographic Conditions
ParameterCondition
Column C18 (e.g., HyperClone ODS, 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Methanol (50:40:10, v/v/v)
Flow Rate 0.4 mL/min
Injection Volume 20 µL
Column Temperature Ambient
UV Detection Wavelength 230 nm or 254 nm

Quantitative Data Summary

The performance of the HPLC-UV method for this compound quantification is summarized in the table below. The data is compiled from various studies and represents typical method validation parameters.

ParameterResultReference
Linearity Range 0.001 - 1.0 mg/kg
Correlation Coefficient (r²) > 0.99Assumed from typical method validation
Limit of Quantification (LOQ) 0.0005 mg/kg for soil and plant samples
Limit of Detection (LOD) 0.01 mg/kg
Recovery (Soil) 96% (average)
Recovery (Plant) 92% (average)
Recovery (General) 70-110%
Precision (RSD%) < 15%Assumed from typical method validation

Conclusion

The described HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound residues in soil and plant matrices. The sample preparation protocol involving solvent extraction and solid-phase extraction clean-up is effective in removing matrix interferences. The method is suitable for routine monitoring to ensure compliance with regulatory limits and to assess the environmental fate of this compound.

References

Application Notes: Analysis of Lenacil Herbicide by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacil, a uracil-based herbicide, is widely used for the selective control of broadleaf weeds in various crops.[1] Monitoring its residues in environmental matrices such as soil and water, as well as in agricultural products, is crucial for ensuring environmental safety and food quality. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the quantification and identification of this compound residues. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Principle

The method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix. The following are recommended protocols for soil and water samples.

1.1. Soil Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted technique for the extraction of pesticide residues from food and environmental matrices.

Materials:

  • Homogenized soil sample

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Protocol:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add internal standard solution, if used.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the soil particles.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. These salts induce phase separation between the aqueous and organic layers.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup. PSA removes organic acids and other polar interferences. For soils with high organic matter, 50 mg of C18 sorbent can also be added to remove nonpolar interferences.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • The supernatant is now ready for GC-MS analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent like ethyl acetate or toluene.

1.2. Water Sample Preparation using Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the pre-concentration and cleanup of analytes from aqueous samples.

Materials:

  • Water sample

  • Solid-phase extraction cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol, HPLC grade

  • Ethyl acetate, HPLC grade

  • SPE vacuum manifold

  • Evaporation system (e.g., nitrogen evaporator)

Protocol:

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.

  • Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and then 10 mL of deionized water. Do not allow the cartridge to dry out.

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elute the retained this compound from the cartridge with 2 x 4 mL of ethyl acetate.

  • Collect the eluate and concentrate it to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of ethyl acetate or another suitable solvent for GC-MS analysis.

GC-MS Analysis

2.1. Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C (Note: Thermal stability of this compound should be considered. Lower temperatures may be necessary)
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

2.2. Mass Spectrometric Detection (SIM Mode)

For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended. The characteristic ions for this compound should be monitored. Based on the NIST Mass Spectrometry Data, the following ions are suggested:

Analyte Retention Time (approx.) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound~15-17 min153110, 234 (Molecular Ion)

Note: Retention time can vary depending on the specific GC column and conditions.

Data Presentation

Quantitative Data Summary

The following tables summarize typical validation data for the analysis of this compound in different matrices.

Table 1: Method Validation Data for this compound in Soil

Parameter Value Reference
Limit of Detection (LOD)0.001 mg/kgBased on achievable limits for similar pesticides
Limit of Quantification (LOQ)0.005 mg/kg[2]
Recovery (%)
@ 0.01 mg/kg92 ± 5%[2]
@ 0.1 mg/kg96 ± 4%[2]
Relative Standard Deviation (RSD)
Intra-day< 10%General expectation
Inter-day< 15%General expectation

Table 2: Expected Method Performance for this compound in Water

Parameter Expected Value Reference
Limit of Detection (LOD)0.01 µg/LBased on achievable limits for other herbicides in water
Limit of Quantification (LOQ)0.05 µg/LBased on achievable limits for other herbicides in water
Recovery (%)
@ 0.1 µg/L80 - 110%General expectation for SPE methods
@ 1.0 µg/L85 - 110%General expectation for SPE methods
Relative Standard Deviation (RSD)
Intra-day< 15%General expectation
Inter-day< 20%General expectation

Mandatory Visualization

Experimental Workflow for this compound Analysis by GC-MS

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis sample Soil or Water Sample extraction Extraction (QuEChERS for Soil / SPE for Water) sample->extraction Acetonitrile (Soil) or Conditioned Cartridge (Water) cleanup Cleanup (d-SPE for Soil / Elution for Water) extraction->cleanup Transfer Supernatant (Soil) or Elute with Ethyl Acetate (Water) concentration Concentration & Reconstitution cleanup->concentration Concentrate under N2 injection GC Injection concentration->injection separation Chromatographic Separation (HP-5ms column) injection->separation detection Mass Spectrometric Detection (EI, SIM Mode) separation->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis

Caption: Workflow for this compound Analysis by GC-MS.

Logical Relationship of Key Analytical Steps

logical_relationship Sample Sample Matrix (Soil/Water) Extraction Extraction of this compound Sample->Extraction Isolate Analyte Cleanup Removal of Interferences Extraction->Cleanup Purify Extract Analysis GC-MS Analysis Cleanup->Analysis Instrumental Measurement Result Quantitative Result (Concentration of this compound) Analysis->Result Data Processing

Caption: Key Steps in this compound Residue Analysis.

References

Application Note: Using Lenacil as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacil is a selective herbicide belonging to the uracil family of compounds.[1] Its primary mode of action is the inhibition of photosynthesis at photosystem II.[1][2] Due to its widespread use in agriculture for the control of broadleaf weeds, particularly in sugar beet crops, there is a need for reliable and accurate analytical methods for its quantification in various matrices, including environmental and food samples.[3] This application note provides a detailed protocol for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) with UV detection.

This compound is available as a certified reference material from various suppliers. As a reference standard, it is used for the qualitative and quantitative analysis of this compound residues in samples such as water, soil, and agricultural products.

Physicochemical Properties of this compound

PropertyValue
CAS Number2164-08-1
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.29 g/mol
IUPAC Name3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione

Mechanism of Action: Inhibition of Photosystem II

This compound exerts its herbicidal effect by interrupting the photosynthetic electron transport chain in plants. Specifically, it binds to the Q

G Mechanism of this compound Action in Photosystem II cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB QB Protein QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer (Blocked) ROS Reactive Oxygen Species (ROS) -> Cell Damage QB->ROS Light Light Energy (Photon) Light->P680 Excites This compound This compound This compound->QB Binds to and Inhibits

Caption: Mechanism of Photosystem II Inhibition by this compound.

Experimental Protocols

This section details the necessary protocols for using this compound as a reference standard for quantitative analysis by HPLC-UV.

Preparation of Standard Solutions

Materials:

  • This compound reference standard (neat solid)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

Procedure for 1000 mg/L Stock Standard Solution:

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with methanol and mix thoroughly.

  • Transfer the solution to an amber glass vial and store at -20°C for up to one month or -80°C for up to six months. A commercially prepared solution in methanol may have a shelf life of up to 24 months.

Procedure for Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a solvent mixture that is compatible with the initial mobile phase conditions.

  • For a linearity study, typical concentrations may range from 0.05 mg/L to 5.0 mg/L.

Sample Preparation (General Guideline for Soil)

This protocol is a general guideline for the extraction of this compound from soil samples and can be adapted for other matrices.

Materials:

  • Soil sample

  • Acetonitrile, HPLC grade

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately vortex for 1 minute to prevent the formation of agglomerates.

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Collect the supernatant (acetonitrile layer).

  • Filter the extract through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

Chromatographic Conditions:

ParameterValue
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
Detection Wavelength230 nm
Run Time10 minutes
Method Validation Parameters (Example Data)

The following table summarizes typical method validation parameters for the analysis of this compound. The data is based on a method for the analysis of this compound in soil and plant matrices.

ParameterResult
Linearity Range0.05 - 5.0 mg/L
Correlation Coefficient (r²)> 0.99
Limit of Quantification (LOQ)0.0005 mg/kg
Accuracy (Recovery)
Soil96%
Plant92%
Precision (RSD)
Repeatability (Intra-day)< 5%
Intermediate Precision (Inter-day)< 10%

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound using a reference standard.

G Workflow for this compound Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_std Prepare Stock Standard work_std Prepare Working Standards stock_std->work_std hplc_analysis HPLC-UV Analysis work_std->hplc_analysis sample_prep Sample Preparation (Extraction) sample_prep->hplc_analysis calibration Generate Calibration Curve hplc_analysis->calibration quantification Quantify this compound in Samples calibration->quantification validation Method Validation quantification->validation

Caption: General workflow for the analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the use of this compound as a reference standard in chromatographic analysis. The detailed protocols for standard preparation, sample extraction, and HPLC-UV analysis, along with example validation data, offer a solid foundation for researchers and scientists to develop and implement robust analytical methods for the quantification of this compound in various matrices. The provided diagrams aid in understanding the mechanism of action of this compound and the experimental workflow. Adherence to these protocols will contribute to the generation of accurate and reliable data in residue analysis and environmental monitoring.

References

Application Notes: Experimental Design for Lenacil Phytotoxicity Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lenacil is a selective, systemic uracil herbicide primarily absorbed by the roots of plants.[1][2] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), making it effective for controlling annual grasses and broad-leaved weeds in crops like sugar beets, spinach, and strawberries.[1][3][4] Given its mechanism, assessing its potential impact on non-target terrestrial and aquatic plants is a critical component of environmental risk assessment and drug development. Phytotoxicity bioassays provide a standardized method to quantify the adverse effects of this compound on plant growth, survival, and physiological processes.

These protocols are designed for researchers and scientists to evaluate this compound's phytotoxicity. They detail methods for terrestrial seed germination and aquatic macrophyte growth inhibition, which are common and robust bioassays for herbicide testing.

Mechanism of Action: Inhibition of Photosystem II

This compound disrupts the photosynthetic electron transport chain in chloroplasts. It binds to the D1 protein in Photosystem II, blocking the quinone (QB) binding site. This interruption prevents the flow of electrons from PSII, halting ATP and NADPH production, which are essential for carbon fixation. The blockage leads to the generation of reactive oxygen species, causing rapid cellular damage, chlorophyll degradation, and ultimately, plant death.

G This compound's Mechanism of Action at Photosystem II cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ + H⁺ QA QA (Quinone A) Pheo->QA e⁻ QB QB (Quinone B) D1 Protein Site QA->QB e⁻ Plastoquinone Plastoquinone Pool QB->Plastoquinone e⁻ Light Light Energy (Photons) Light->P680 Excites H2O H₂O H2O->P680 e⁻ ETC To Electron Transport Chain Plastoquinone->ETC This compound This compound This compound->QB INHIBITS e⁻ transfer

Caption: this compound blocks the electron transport chain at the QB site of the D1 protein in PSII.

General Experimental Workflow

A typical phytotoxicity bioassay follows a standardized workflow from preparation to data analysis. This ensures reproducibility and comparability of results. The process involves preparing a range of this compound concentrations, exposing the test organisms under controlled conditions, observing and measuring specific endpoints, and finally, analyzing the data to determine toxicity thresholds like the EC₅₀ (Effective Concentration for 50% inhibition).

G General Bioassay Workflow cluster_prep cluster_expo cluster_meas cluster_anal prep 1. Preparation expo 2. Exposure meas 3. Measurement anal 4. Analysis stock Prepare this compound Stock Solution dilute Create Serial Dilutions (Test Concentrations) stock->dilute setup Set up Bioassay Units (Petri dishes, flasks, etc.) dilute->setup control Prepare Negative Control (No this compound) control->setup add_org Introduce Test Organisms (seeds, plants) setup->add_org incubate Incubate under Controlled Conditions (Light, Temp, Duration) add_org->incubate observe Observe Morphological Changes (e.g., chlorosis) incubate->observe endpoints Measure Endpoints (germination, length, frond number, biomass) observe->endpoints collect Tabulate Raw Data endpoints->collect calc Calculate % Inhibition, Growth Rate, etc. collect->calc stats Perform Statistical Analysis (e.g., Probit, Dunnett's test) calc->stats report Determine EC₅₀, NOEC, LOEC Values stats->report

Caption: Standardized workflow for conducting this compound phytotoxicity bioassays.

Protocol 1: Terrestrial Plant Seed Germination and Early Growth Bioassay

This protocol assesses the effects of this compound on seed germination and seedling development, which are critical life stages for plants. It is a rapid, sensitive, and cost-effective method. Garden cress (Lepidium sativum) is a common indicator species due to its fast germination and sensitivity to herbicides.

1.0 Objective To determine the concentration-dependent phytotoxic effects of this compound on the seed germination and root/shoot elongation of a representative terrestrial plant species.

2.0 Materials and Reagents

  • This compound (analytical grade)

  • Certified seeds of Garden Cress (Lepidium sativum) or other sensitive species (e.g., rye, barley).

  • Solvent (e.g., acetone or dimethyl sulfoxide, if needed to dissolve this compound)

  • Deionized water

  • Petri dishes (9 cm diameter) with filter paper (e.g., Whatman No. 1)

  • Pipettes and volumetric flasks

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or digital calipers

  • Analytical balance

3.0 Procedure

  • Preparation of this compound Solutions:

    • Prepare a 100 mg/L stock solution of this compound in deionized water. If solubility is low, use a minimal amount of a suitable solvent and prepare a solvent control in addition to the negative (water-only) control.

    • Perform a geometric serial dilution to create at least five test concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L).

    • Include a negative control (deionized water) and a solvent control if a solvent was used.

  • Experimental Setup:

    • Place one sterile filter paper into each Petri dish.

    • Pipette 5 mL of the respective test solution or control onto the filter paper, ensuring it is evenly saturated.

    • Arrange 20-30 cress seeds evenly on the surface of the moist filter paper.

    • Each treatment and control should have at least three to four replicates.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber for 72 to 120 hours at a constant temperature (e.g., 24 ± 2°C) with a defined light/dark cycle (e.g., 16h light / 8h dark).

4.0 Data Collection and Analysis

  • Germination Count: After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle is at least 2 mm long.

  • Root and Shoot Measurement: For all germinated seeds, carefully measure the length of the primary root and shoot to the nearest millimeter.

  • Calculations:

    • Germination Rate (%): (Number of germinated seeds / Total number of seeds) x 100.

    • Percent Inhibition (%): [(Control_Length - Treatment_Length) / Control_Length] x 100. Calculate this for both mean root and shoot length.

    • Use the inhibition data to calculate the EC₅₀ value using probit analysis or other suitable regression models.

5.0 Data Presentation

This compound Conc. (mg/L)ReplicateGermination Rate (%)Mean Root Length (mm) ± SDRoot Length Inhibition (%)Mean Shoot Length (mm) ± SDShoot Length Inhibition (%)
0 (Control)1-49835.2 ± 3.1015.8 ± 2.50
0.11-49731.5 ± 2.910.514.9 ± 2.15.7
0.51-49524.1 ± 4.531.511.2 ± 1.929.1
1.01-48815.6 ± 3.855.77.5 ± 1.552.5
5.01-4655.2 ± 2.185.22.1 ± 0.886.7
10.01-4301.1 ± 0.596.90.5 ± 0.296.8

Protocol 2: Aquatic Macrophyte Growth Inhibition Test with Lemna minor

This protocol follows standardized guidelines (e.g., OECD 221, EPA 850.4400) for testing the toxicity of substances to aquatic plants. Duckweed (Lemna minor) is a model organism due to its small size, rapid growth, and sensitivity to photosynthesis-inhibiting herbicides.

1.0 Objective To determine the effect of this compound on the growth and reproduction of Lemna minor over a 7-day exposure period.

2.0 Materials and Reagents

  • This compound (analytical grade)

  • Lemna minor stock culture, healthy and actively growing

  • Steinberg Medium or other appropriate sterile growth medium.

  • Sterile glass beakers or flasks (e.g., 150 mL)

  • Aseptic handling equipment (laminar flow hood recommended)

  • Growth chamber with controlled temperature (24 ± 2°C) and continuous warm-white light.

  • Image analysis software (optional, for frond area measurement)

  • Analytical balance

3.0 Procedure

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen growth medium.

    • Create a geometric series of at least five concentrations (e.g., 10, 25, 50, 100, 250 µg/L). Concentrations for aquatic tests are typically lower than for terrestrial tests.

    • Prepare a negative control (medium only). Each concentration and control should have at least three replicates.

  • Experimental Setup:

    • Add 100 mL of the appropriate test solution or control to each sterile flask.

    • Select healthy L. minor colonies, each consisting of 2-3 fronds.

    • Aseptically transfer a total of 9-12 fronds to each flask. Record the exact initial number of fronds.

  • Incubation:

    • Place the flasks in the growth chamber under continuous illumination for 7 days. The test is static, meaning the solutions are not renewed.

    • Randomize the position of the flasks daily to minimize spatial variation in light or temperature.

4.0 Data Collection and Analysis

  • Endpoint Measurement:

    • On days 0, 3, 5, and 7, count the number of fronds in each flask.

    • At the end of the 7-day period, harvest all fronds from each flask.

    • Blot the harvested fronds dry and measure their total fresh weight or dry weight (after drying at 60°C for 48 hours).

  • Calculations:

    • Average Specific Growth Rate (r): Calculate based on frond number using the formula: r = [ln(N_t) - ln(N₀)] / t, where N_t is the frond number at time t and N₀ is the initial frond number.

    • Percent Inhibition of Growth Rate (%I_r): [(r_c - r_t) / r_c] x 100, where r_c is the mean growth rate in the control and r_t is the growth rate in the treatment.

    • Percent Inhibition of Yield (%I_y): Calculated similarly using the final biomass (dry weight).

    • Determine the EC₅₀, NOEC (No Observed Effect Concentration), and LOEC (Lowest Observed Effect Concentration) from the data.

5.0 Data Presentation

This compound Conc. (µg/L)Initial Frond CountFinal Frond Count (Day 7)Final Dry Weight (mg) ± SDAvg. Specific Growth Rate (Fronds/day)Growth Rate Inhibition (%)
0 (Control)121158.2 ± 0.70.3230
10121027.1 ± 0.60.3065.3
2512855.9 ± 0.80.27913.6
5012583.8 ± 0.50.22530.3
10012311.9 ± 0.30.13558.2
25012150.8 ± 0.20.03290.1

References

Application Note: Thin-Layer Chromatography for Lenacil Determination in Grain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the determination of the herbicide lenacil in grain samples using thin-layer chromatography (TLC). This compound, a uracil-based herbicide, requires vigilant monitoring in food sources to ensure consumer safety. This method offers a cost-effective and rapid screening alternative to more complex instrumental techniques like HPLC and GC.[1][2][3] The protocol outlines procedures for sample extraction, cleanup, TLC development, and visualization, along with expected performance characteristics.

Principle

The methodology is based on the extraction of this compound from a homogenized grain matrix using an organic solvent. The resulting extract undergoes a cleanup procedure to minimize interference from co-extracted matrix components. An aliquot of the purified extract is then applied to a silica gel TLC plate alongside a this compound standard. The plate is developed in a saturated chamber with a suitable mobile phase. The separation of this compound is achieved based on its differential partitioning between the stationary (silica gel) and mobile phases. Identification is confirmed by comparing the Retention Factor (Rf) of the analyte spot to that of the standard. Semi-quantitative analysis is performed by comparing the size and intensity of the sample spot with a series of standard spots.

Data Presentation

Quantitative data for the analysis of this compound and other pesticides in grain by TLC are summarized below. These values are indicative of the method's performance under validated conditions.

Table 1: Quantitative Method Performance for this compound in Grain by TLC

ParameterValueReference
AnalyteThis compound-
MatrixGrain[2]
Fortification Level0.25 mg/kg[2]
Recovery (%) 88%
Precision (CV %) 12%
Minimum Detectable Quantity (MDQ)1-10 ng/spot

CV: Coefficient of Variation

Table 2: TLC System Parameters for this compound Determination

ParameterDescription
Stationary Phase Silica Gel 60 F254 TLC plates
Mobile Phase Toluene : Ethyl Acetate (8:2, v/v)
Technique Ascending
Chamber Saturation Required (minimum 30 minutes)
Development Distance 10 - 15 cm
Drying Air-dried in a fume hood
Expected Rf of this compound Approximately 0.50 ± 0.05

Experimental Protocols

Materials and Reagents
  • Apparatus:

    • High-speed blender or laboratory mill

    • Centrifuge and 50 mL polypropylene tubes

    • Rotary evaporator

    • Water bath maintained at 40°C

    • Glass funnels, filter paper (Whatman No. 1 or equivalent)

    • Volumetric flasks (various sizes)

    • TLC developing chamber

    • Micropipettes or capillary tubes for spotting

    • UV visualization cabinet or handheld UV lamp (254 nm)

    • Gel Permeation Chromatography (GPC) system (optional for enhanced cleanup)

  • Chemicals and Standards:

    • This compound analytical standard (≥98% purity)

    • Ethyl acetate (HPLC grade)

    • Toluene (HPLC grade)

    • Acetone (HPLC grade)

    • Anhydrous sodium sulfate (analytical grade)

    • This compound stock solution (100 µg/mL in acetone)

    • This compound working standard solutions (1, 2, 5, 10, and 20 µg/mL in acetone)

Sample Preparation
  • Homogenization: Reduce the grain sample to a fine, homogeneous powder using a laboratory mill or blender.

  • Extraction:

    • Weigh 25 g of the homogenized grain sample into a 250 mL centrifuge bottle.

    • Add 100 mL of ethyl acetate.

    • Homogenize at high speed for 3 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Decant the supernatant through a funnel containing anhydrous sodium sulfate into a round-bottom flask.

  • Concentration:

    • Concentrate the extract to approximately 2-3 mL using a rotary evaporator with the water bath at 40°C.

Extract Cleanup (Gel Permeation Chromatography - GPC)

For grain matrices, a GPC cleanup is recommended to remove high molecular weight interferences such as fats and oils.

  • System Preparation: Equilibrate the GPC system with the appropriate mobile phase (e.g., ethyl acetate:cyclohexane, 1:1 v/v).

  • Calibration: Calibrate the GPC system with a standard solution of this compound to determine its elution volume.

  • Cleanup:

    • Transfer the concentrated extract from step 3.2 to the GPC column.

    • Elute with the mobile phase and collect the fraction corresponding to the elution volume of this compound.

  • Final Concentration:

    • Concentrate the collected fraction to dryness using a rotary evaporator.

    • Reconstitute the residue in 1.0 mL of acetone. This is the final sample extract for TLC analysis.

Thin-Layer Chromatography
  • Plate Preparation: Activate the Silica Gel 60 F254 TLC plate by heating at 110°C for 30 minutes. Allow to cool in a desiccator before use.

  • Spotting:

    • Using a pencil, lightly draw an origin line 2 cm from the bottom of the plate.

    • Apply 5 µL of the final sample extract and each of the this compound working standard solutions as separate, small spots on the origin line. Ensure spots are at least 1.5 cm apart.

  • Development:

    • Add the mobile phase (Toluene:Ethyl Acetate, 8:2 v/v) to the TLC chamber to a depth of approximately 1 cm.

    • Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.

    • Place the spotted TLC plate in the chamber and replace the lid.

    • Allow the solvent front to ascend to approximately 1-2 cm from the top of the plate.

    • Remove the plate and immediately mark the solvent front.

  • Visualization:

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. This compound will appear as a dark, quenched spot on the fluorescent background.

    • Circle the spots with a pencil for documentation.

Identification and Semi-Quantitative Analysis
  • Identification: Calculate the Rf value for each spot using the formula: Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

    • Confirm the presence of this compound by matching the Rf value of the spot in the sample lane to that of the this compound standard.

  • Semi-Quantitative Estimation: Visually compare the size and intensity of the sample spot with the series of standard spots. The concentration of this compound in the sample can be estimated by identifying the standard spot that most closely matches the sample spot. For example, if the sample spot's intensity is between the 5 µg/mL and 10 µg/mL standards, the concentration in the extract is estimated to be in that range.

Visualization of Experimental Workflow

G_1 cluster_0 Sample Preparation cluster_1 Cleanup cluster_2 TLC Analysis Homogenize Homogenize Grain Sample Extract Extract with Ethyl Acetate Homogenize->Extract Concentrate Concentrate Extract Extract->Concentrate GPC Gel Permeation Chromatography Concentrate->GPC Final_Concentrate Concentrate & Reconstitute GPC->Final_Concentrate Spot Spot Plate with Sample & Standards Final_Concentrate->Spot Develop Develop Plate Spot->Develop Visualize Visualize under UV (254 nm) Develop->Visualize Analysis Analysis Visualize->Analysis Analyze Rf & Quantify

Caption: Experimental workflow for this compound determination in grain by TLC.

References

Application Notes and Protocols for Assessing Lenacil Degradation in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacil, a uracil-based herbicide, is utilized for the selective pre-emergence control of annual grasses and broad-leaved weeds in various crops, notably sugar beets.[1][2] Its mode of action involves the inhibition of photosynthesis.[1][2] The environmental fate of this compound, particularly its persistence and degradation in soil, is a critical aspect of its overall safety and efficacy assessment. The degradation of this compound in soil is primarily a biological process driven by microbial activity, though abiotic factors can also play a role.[1] The half-life (DT50) of this compound in soil has been reported to range from 81 to 150 days, indicating moderate persistence. Understanding the degradation kinetics and identifying the resulting metabolites are essential for environmental risk assessment and regulatory compliance.

These application notes provide a detailed protocol for assessing the degradation of this compound in soil samples under controlled laboratory conditions. The methodology covers soil sample collection, preparation, incubation, extraction of this compound and its metabolites, and analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols

Soil Sample Collection and Preparation

A representative soil sample is crucial for obtaining meaningful degradation data.

  • Sampling Procedure:

    • Define the sampling area.

    • Collect approximately 15 core samples from the top 15 cm of soil using a clean soil auger. The samples should be taken in a "W" pattern across the sampling area to ensure representativeness.

    • Combine the core samples to form a composite sample.

    • Thoroughly mix the composite sample.

    • Place at least 500g of the mixed soil into a clean, labeled sample bag.

    • Store the sample in a cool, dark place and transport it to the laboratory as soon as possible to minimize changes in microbial populations and chemical composition.

  • Sample Preparation:

    • Air-dry the soil sample at room temperature (20-25°C) for 48-72 hours, or until it can be easily sieved.

    • Gently crush the dried soil using a mortar and pestle to break up large aggregates.

    • Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

    • Determine the physicochemical properties of the soil, including pH, organic matter content, texture (sand, silt, clay percentages), and water holding capacity (WHC).

    • To activate the soil microorganisms, pre-incubate the soil for 7 days at 30°C in the dark. Adjust the moisture content to approximately 60% of the WHC with deionized water.

Incubation Experiment

This protocol describes a laboratory incubation study to assess this compound degradation over time.

  • Fortification of Soil Samples:

    • Weigh 100 g (on a dry weight basis) of the prepared soil into individual glass containers (e.g., 250 mL beakers). Prepare triplicate samples for each time point, plus control samples.

    • Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone or methanol).

    • Fortify the soil samples with the this compound stock solution to achieve the desired initial concentration (e.g., 1 mg/kg). Ensure the volume of the solvent is minimal to avoid adverse effects on soil microbes.

    • Thoroughly mix the fortified soil to ensure a homogeneous distribution of this compound. Allow the solvent to evaporate completely in a fume hood.

    • Prepare control samples by treating soil with the same volume of solvent used for fortification, but without this compound.

  • Incubation Conditions:

    • Adjust the moisture content of all soil samples to 60% of the WHC with deionized water.

    • Cover the containers with perforated parafilm or a similar material that allows for gas exchange but minimizes water loss.

    • Incubate the samples in the dark at a constant temperature, for example, 25°C.

    • Maintain the soil moisture throughout the incubation period by periodically weighing the containers and adding deionized water as needed.

    • Collect triplicate fortified and control samples for analysis at predetermined time intervals (e.g., 0, 3, 7, 14, 28, 56, and 100 days).

    • Store the collected samples at -20°C until extraction and analysis.

Extraction of this compound and Metabolites (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex matrices like soil.

  • Sample Extraction:

    • Weigh 10 g of the soil sample (or 3 g of air-dried soil rehydrated with 7 mL of water) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 5 minutes to extract the analytes.

    • Add the contents of a salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Immediately shake for 2 minutes.

    • Centrifuge the tube for 5 minutes at ≥ 3000 rcf.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.

    • Vortex the tube for 1 minute.

    • Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000).

    • Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm).

    • Mobile Phase A: Water with 5 mM ammonium acetate.

    • Mobile Phase B: Methanol with 5 mM ammonium acetate.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. For example: 0-1 min 20% B, 1-9 min 20-80% B, 9-19 min 80-100% B, 19-21 min 100-20% B, 21-24 min 20% B.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10-15 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: ESI positive.

    • Ion Spray Voltage: 5.5 kV.

    • Source Temperature: 600°C.

    • Curtain Gas: 35 psi.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 65 psi.

    • Collision Gas: 5 psi.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Two precursor-to-product ion transitions should be monitored for each analyte for quantification and confirmation.

Data Analysis
  • Quantification: Create a matrix-matched calibration curve by spiking control soil extracts with known concentrations of this compound and its metabolite standards.

  • Degradation Kinetics: The degradation of this compound in soil often follows first-order kinetics. The first-order rate equation is: C_t = C_0 * e^(-kt) where:

    • C_t is the concentration of this compound at time t

    • C_0 is the initial concentration of this compound

    • k is the first-order degradation rate constant

    • t is time

  • Half-Life (DT50) Calculation: The half-life can be calculated from the rate constant using the following equation: DT50 = ln(2) / k

Data Presentation

Quantitative data should be summarized in tables for clear comparison and interpretation.

Table 1: Physicochemical Properties of the Test Soil

ParameterValue
pH
Organic Matter (%)
Sand (%)
Silt (%)
Clay (%)
Water Holding Capacity (%)

Table 2: Degradation of this compound in Soil Over Time

Incubation Time (days)Mean this compound Concentration (mg/kg) ± SD% this compound Remaining
0100
3
7
14
28
56
100

Table 3: Degradation Kinetics of this compound in Soil

ParameterValue
Degradation Rate Constant (k) (day⁻¹)
Half-Life (DT50) (days)
R² of First-Order Model

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_inc 2. Incubation Study cluster_analysis 3. Analysis cluster_data 4. Data Interpretation node_sc Soil Collection (Top 15 cm, W-pattern) node_pd Sample Processing (Air-dry, Sieve 2mm) node_sc->node_pd node_char Soil Characterization (pH, OM, Texture, WHC) node_pd->node_char node_preinc Pre-incubation (7 days, 30°C, 60% WHC) node_char->node_preinc node_fort Fortification (Spike soil with this compound) node_preinc->node_fort node_inc Incubation (Dark, 25°C, 60% WHC) node_fort->node_inc node_samp Time-point Sampling (0, 3, 7, 14, 28, 56, 100 days) node_inc->node_samp node_extr QuEChERS Extraction (Acetonitrile, Salts) node_samp->node_extr node_clean dSPE Cleanup (MgSO4, PSA, C18) node_extr->node_clean node_hplc HPLC-MS/MS Analysis (Quantification) node_clean->node_hplc node_kinetics Degradation Kinetics (First-order model) node_hplc->node_kinetics node_dt50 Half-life Calculation (DT50) node_kinetics->node_dt50

Caption: Experimental workflow for assessing this compound degradation in soil.

Degradation_Pathway cluster_microbial Microbial Degradation This compound This compound hydrolysis Hydrolysis This compound->hydrolysis oxidation Oxidation This compound->oxidation reduction Reduction This compound->reduction metabolites Hydroxylated and Oxidized Metabolites hydrolysis->metabolites oxidation->metabolites reduction->metabolites mineralization Mineralization (CO2, H2O, Biomass) metabolites->mineralization

Caption: Conceptual microbial degradation pathway of this compound in soil.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Lenacil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of lenacil. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

This compound is characterized by its low aqueous solubility. Reports indicate a solubility of approximately 6 mg/L in water at 25°C.[1][2] Another source states a solubility of 2.9 mg/L in water at 20°C and pH 7.[3] This poor solubility can present significant challenges for in vitro and in vivo studies.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is crucial for selecting an appropriate solubility enhancement strategy.

PropertyValueSource
Molecular Weight 234.29 g/mol [4]
Aqueous Solubility 6 mg/L (at 25°C)[1]
2.9 mg/L (at 20°C, pH 7)
pKa 9.2 (weak base)
10.66 ± 0.20 (Predicted)
10.3
LogP (Kow) 2.45
2.860 (est)
2.31
Melting Point 311.4°C (584.55 K)
Chemical Stability Stable at pH 5 and 7. Some degradation at pH 9 under irradiation.

Q3: Which strategies are most promising for improving the aqueous solubility of this compound?

Based on its physicochemical profile (weakly basic, low solubility, moderate lipophilicity), the following techniques hold the most promise for enhancing the aqueous solubility of this compound:

  • pH Adjustment: As a weak base, increasing the acidity of the solution (lowering the pH) will ionize the molecule, thereby increasing its solubility.

  • Co-solvency: Utilizing water-miscible organic solvents can significantly improve the solubility of hydrophobic compounds like this compound.

  • Cyclodextrin Complexation: The formation of inclusion complexes with cyclodextrins can encapsulate the non-polar regions of the this compound molecule, enhancing its apparent water solubility.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.

  • Use of Surfactants: Micellar solubilization by surfactants can increase the concentration of this compound in an aqueous medium.

Troubleshooting Guide

Problem: I am unable to dissolve a sufficient amount of this compound in my aqueous buffer for my cell-based assay.

  • Solution 1: pH Adjustment.

    • Rationale: this compound is a weak base with a pKa around 9.2-10.3. Lowering the pH of your buffer well below the pKa will lead to the protonation of the this compound molecule, increasing its polarity and aqueous solubility.

    • Action: Prepare a series of buffers with decreasing pH values (e.g., pH 7.0, 6.0, 5.0) and determine the solubility of this compound in each. Ensure the final pH is compatible with your experimental system.

  • Solution 2: Co-solvents.

    • Rationale: Co-solvents can reduce the polarity of the aqueous environment, making it more favorable for dissolving hydrophobic molecules.

    • Action: Prepare stock solutions of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For your final working solution, dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1%).

  • Solution 3: Cyclodextrin Complexation.

    • Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility.

    • Action: A reported protocol has shown success in dissolving this compound at a concentration of ≥ 0.83 mg/mL using a combination of DMSO and a sulfobutylether-β-cyclodextrin (SBE-β-CD) solution. You can adapt this method for your specific needs.

Problem: My this compound precipitates out of solution when I dilute my organic stock solution into my aqueous buffer.

  • Cause: This is a common issue when the concentration of the organic solvent in the final solution is not sufficient to maintain the solubility of the drug, and the drug's concentration exceeds its aqueous solubility limit.

  • Solution 1: Decrease the final concentration.

    • Action: Try preparing a more dilute final solution. It is possible that your target concentration is above the aqueous solubility limit of this compound, even with a small amount of co-solvent.

  • Solution 2: Use a solubilizing excipient in the aqueous phase.

    • Action: Incorporate a solubilizing agent, such as a cyclodextrin or a surfactant, into your aqueous buffer before adding the this compound stock solution. This can help to keep the this compound in solution upon dilution.

  • Solution 3: Optimize the co-solvent percentage.

    • Action: While keeping the final co-solvent concentration as low as possible is ideal, a slight increase may be necessary to maintain solubility. Perform a titration to find the minimum co-solvent concentration required to prevent precipitation at your desired this compound concentration. Always run a vehicle control to ensure the co-solvent concentration does not impact your experimental results.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate buffers for acidic pH and phosphate buffers for neutral pH).

  • Prepare saturated solutions: Add an excess amount of this compound to each buffer in separate vials.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate the solid phase: Centrifuge the samples at a high speed to pellet the undissolved this compound.

  • Quantify the dissolved this compound: Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Solubility Enhancement by Co-solvency
  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing varying percentages of a water-miscible co-solvent (e.g., 5%, 10%, 20%, 50% v/v ethanol in water).

  • Prepare saturated solutions: Add an excess amount of this compound to each co-solvent mixture.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours.

  • Separate and quantify: Centrifuge the samples and determine the concentration of this compound in the supernatant using a validated analytical method.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Phase Solubility Study)
  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20 mM of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD)).

  • Prepare saturated solutions: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (24-72 hours).

  • Separate and quantify: After centrifugation, determine the concentration of this compound in the supernatant of each sample.

  • Analyze the data: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the stability constant of the inclusion complex.

A specific protocol for preparing a this compound solution using SBE-β-CD is as follows:

  • Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly. This will yield a clear solution with a this compound concentration of ≥ 0.83 mg/mL.

Visualizations

experimental_workflow cluster_start Start: Poor this compound Solubility cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_end Outcome start Initial Problem: This compound is insoluble in the desired aqueous medium. ph_adjust pH Adjustment start->ph_adjust Select a method cosolvency Co-solvency start->cosolvency Select a method cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select a method solid_dispersion Solid Dispersion start->solid_dispersion Select a method surfactants Surfactants start->surfactants Select a method solubility_test Determine Maximum Solubility ph_adjust->solubility_test cosolvency->solubility_test cyclodextrin->solubility_test solid_dispersion->solubility_test surfactants->solubility_test compatibility_test Assess Compatibility with Experimental System solubility_test->compatibility_test decision Is Solubility and Compatibility Acceptable? compatibility_test->decision success Proceed with Experiment decision->success Yes failure Re-evaluate Strategy decision->failure No failure->ph_adjust Choose alternative method failure->cosolvency Choose alternative method failure->cyclodextrin Choose alternative method failure->solid_dispersion Choose alternative method failure->surfactants Choose alternative method cyclodextrin_complexation_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_cd Prepare aqueous solutions of cyclodextrin at various concentrations. add_this compound Add excess this compound to each cyclodextrin solution. prep_cd->add_this compound agitate Agitate samples at a constant temperature for 24-72 hours. add_this compound->agitate centrifuge Centrifuge to separate undissolved this compound. agitate->centrifuge quantify Quantify dissolved this compound in the supernatant via HPLC. centrifuge->quantify plot Plot this compound concentration vs. cyclodextrin concentration. quantify->plot phase_diagram Generate Phase Solubility Diagram plot->phase_diagram stability_constant Calculate Stability Constant (Ks) phase_diagram->stability_constant

References

troubleshooting inconsistent results in lenacil bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lenacil bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective uracil-based herbicide used to control annual grasses and broad-leaved weeds.[1] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[2] this compound binds to the D1 protein of the PSII complex, blocking electron transport, which halts CO2 fixation and the production of energy required for plant growth.[2]

Q2: What are the common symptoms of this compound phytotoxicity in sensitive plants?

Symptoms of this compound toxicity in susceptible plants, which result from the inhibition of photosynthesis, include:

  • Chlorosis: Yellowing of the leaves, often starting between the veins or at the leaf margins.[2]

  • Necrosis: The tissue death and browning of the leaves, typically progressing from the margins inward.[2]

  • Stunting: A general reduction in plant growth and development.

  • Leaf burn: Particularly with foliar applications, this can appear as burnt spots on the leaves as cell membranes are destroyed.

Q3: Which plant species are commonly used in this compound bioassays?

While the best species for a bioassay is often the crop of interest, several standard indicator species are known for their sensitivity to PSII inhibitors and are suitable for this compound bioassays. These include:

  • Duckweed (Lemna minor): A fast-growing aquatic plant that is highly sensitive to water-soluble herbicides.

  • Oats (Avena sativa): Often used in soil bioassays to detect herbicide residues.

  • Cucumber (Cucumis sativus), Tomato (Solanum lycopersicum), and Spinach (Spinacia oleracea): These are sensitive species for detecting various herbicide residues in soil.

Q4: How should I prepare my this compound stock and working solutions?

Proper preparation of test solutions is critical for accurate and reproducible results.

  • Stock Solution:

    • Weigh a precise amount of analytical grade this compound.

    • Dissolve it in a minimal amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) or ethanol, as this compound has low water solubility.

    • Bring the solution to the final desired volume with the same solvent to create a concentrated stock solution (e.g., 100x or 1000x the highest assay concentration).

    • Store the stock solution in a dark, cool place, as quinones can be light-sensitive.

  • Working Solutions:

    • Perform serial dilutions of the stock solution with the appropriate culture medium or solvent to achieve the desired final concentrations for your experiment.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solutions is low (typically below 1% v/v) to avoid solvent-induced phytotoxicity.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in this compound bioassays can arise from various factors, from experimental setup to data analysis. This guide addresses common issues and provides corrective actions.

Issue 1: High Variability Between Replicates
Potential Cause Corrective Action
Inconsistent Pipetting Use calibrated pipettes and ensure consistent technique for all replicates. Pipette solutions slowly down the side of the wells to avoid splashing and ensure accurate volumes.
Uneven Plant Material Select plants or seeds of uniform size and developmental stage for each replicate. Ensure an equal number of plants or fronds in each experimental unit at the start of the assay.
"Edge Effects" in Multi-Well Plates Randomize the placement of different concentrations across the plate to minimize systematic errors from temperature or humidity gradients. If possible, avoid using the outer wells of the plate.
Inconsistent Environmental Conditions Ensure uniform light intensity, temperature, and humidity across all experimental units. Minor variations can significantly impact plant growth and herbicide efficacy.
Contamination Use sterile techniques and materials to prevent microbial contamination, which can affect plant health and interact with the herbicide.
Issue 2: No or Low Phytotoxicity Observed

This can occur even when you expect to see an effect from this compound.

Potential Cause Corrective Action
Incorrect this compound Concentration Double-check all calculations for stock and working solutions. Verify the purity and expiration date of the this compound standard.
Degradation of this compound Prepare fresh working solutions for each experiment. Protect stock solutions from light and store them at the recommended temperature to prevent degradation.
Low Bioavailability in Soil The soil's organic matter and clay content can bind to this compound, reducing its availability to the plants. Consider using a soil with lower organic matter or a hydroponic system for the bioassay.
Resistant Test Species Ensure the plant species you are using is sensitive to PSII inhibitors. If you are unsure, conduct a preliminary experiment with a known sensitive species.
Inactive Photosystem II in Test Organism Before the main experiment, measure the maximum quantum yield of PSII (Fv/Fm) of your control plants to ensure they are healthy and photosynthetically active.
Issue 3: Unexpected Dose-Response Curve

The relationship between this compound concentration and plant response should follow a predictable pattern. Deviations from this can indicate experimental issues.

Potential Cause Corrective Action
Non-Monotonic Response (Hormesis) At very low concentrations, some herbicides can have a stimulatory effect on plant growth. Ensure your dose range is wide enough to capture the inhibitory effects at higher concentrations.
Shallow or Steep Slope A shallow slope may indicate low potency or a resistant species. A very steep slope could suggest a narrow range of concentrations was tested. Expand your concentration range to better define the curve.
Incomplete Curve (No Upper or Lower Plateau) The concentration range tested may be too narrow. You need to test concentrations low enough to have no effect (upper plateau) and high enough to cause maximum inhibition (lower plateau) to accurately determine the EC50.
Data Analysis Errors Use appropriate statistical models (e.g., four-parameter logistic regression) to analyze your dose-response data. Ensure that the assumptions of the model are met.

Experimental Protocols

Protocol 1: Lemna minor (Duckweed) Growth Inhibition Bioassay

This protocol is adapted from the ISO 20079 standard for a 7-day (168-hour) growth inhibition test.

  • Preparation of Test Solutions:

    • Prepare a sterile, modified Steinberg medium.

    • Prepare a this compound stock solution in DMSO.

    • Create a series of working solutions by diluting the stock solution in the Steinberg medium. Ensure the final DMSO concentration is consistent across all treatments and the control (and does not exceed 0.1%).

  • Test Initiation:

    • Use healthy Lemna minor cultures with 2-4 fronds per colony.

    • Transfer a set number of colonies (e.g., 2-3 colonies with a total of 9-12 fronds) into sterile beakers containing 100 mL of the test solutions.

    • Include a negative control (medium only) and a solvent control (medium with the same concentration of DMSO as the treatments).

    • Use a minimum of three replicates per concentration.

  • Incubation:

    • Incubate the beakers for 7 days under continuous, uniform light (e.g., 100 µmol m⁻² s⁻¹) at a constant temperature (e.g., 24 ± 2°C).

  • Data Collection and Analysis:

    • At the end of the incubation period, count the number of fronds in each beaker.

    • Alternatively, for a more precise measurement, the area covered by the fronds can be determined using image analysis software.

    • Calculate the percent inhibition of growth for each concentration relative to the control.

    • Determine the EC50 value (the concentration that causes 50% inhibition) by plotting the percent inhibition against the this compound concentration and fitting a dose-response curve.

Protocol 2: Chlorophyll Fluorescence Bioassay for PSII Inhibition

This is a rapid method to assess the direct impact of this compound on photosystem II activity.

  • Plant Material and Treatment:

    • Use leaf discs from a sensitive plant species or whole aquatic plants like Lemna minor.

    • Incubate the plant material in the this compound working solutions for a short period (e.g., 1-4 hours).

  • Dark Adaptation:

    • Dark-adapt the samples for at least 15-20 minutes before taking measurements.

  • Fluorescence Measurement:

    • Use a pulse-amplitude-modulated (PAM) fluorometer.

    • Measure the minimum fluorescence (Fo) with a weak measuring light.

    • Apply a saturating pulse of high-intensity light to measure the maximum fluorescence (Fm).

  • Data Analysis:

    • Calculate the maximum quantum yield of PSII using the formula: Fv/Fm = (Fm - Fo) / Fo .

    • A decrease in the Fv/Fm ratio indicates inhibition of PSII.

    • Plot the Fv/Fm values against the this compound concentration to determine the IC50 value (the concentration causing 50% inhibition of PSII activity).

Visualizing Workflows and Pathways

This compound's Mechanism of Action: Photosystem II Inhibition

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA (Plastoquinone A) Pheo->QA e⁻ QB QB (Plastoquinone B) QA->QB e⁻ PQ_pool Plastoquinone Pool QB->PQ_pool e⁻ D1 D1 Protein Light Light Energy Light->P680 H2O H₂O H2O->P680 e⁻ donation O2 O₂ + 4H⁺ H2O->O2 This compound This compound Block X This compound->Block Block->QB Binds to D1 protein, blocking electron flow to QB

Caption: this compound inhibits photosynthesis by blocking electron transport at the QB site of the D1 protein in Photosystem II.

General Workflow for a this compound Bioassay

G A 1. Prepare this compound Stock and Working Solutions C 3. Expose Organisms to This compound Concentrations A->C B 2. Prepare Test Organisms (e.g., Lemna minor, seeds) B->C D 4. Incubate under Controlled Conditions C->D E 5. Data Collection (e.g., frond count, Fv/Fm) D->E F 6. Data Analysis (Dose-Response Curve) E->F G 7. Determine EC50/IC50 F->G H Troubleshooting F->H G->H

Caption: A generalized workflow for conducting a this compound bioassay, from solution preparation to data analysis.

References

Technical Support Center: Optimizing Lenacil Concentration for Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing lenacil concentration for accurate and reproducible dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a uracil-based herbicide that inhibits photosynthesis at photosystem II.[1] In the context of mammalian cells, studies have shown it can inhibit DNA synthesis and has weak cytotoxic effects, suggesting a different mechanism of action than in plants.[2]

Q2: What are the key considerations for preparing this compound stock solutions?

A2: this compound has low solubility in water (6 mg/L at 25°C).[1] Therefore, dissolving it in an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended before preparing further dilutions in cell culture media.[3][4] It is crucial to ensure the final DMSO concentration in the cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: How should I determine the appropriate concentration range for my dose-response experiment?

A3: A wide concentration range should be tested initially to determine the optimal range for your specific cell line and experimental conditions. A common approach is to use a serial dilution, for example, starting from a high concentration (e.g., 1 mM) and performing 1:2 or 1:10 dilutions. The goal is to identify a range that produces a full sigmoidal curve, showing a maximal effect and a no-effect plateau.

Troubleshooting Guide

Problem Possible Cause Solution
This compound precipitates in the culture medium. Low aqueous solubility of this compound.- Increase the initial DMSO concentration in the stock solution (while ensuring the final in-well concentration remains non-toxic).- Gently warm the media and/or sonicate the this compound solution during preparation to aid dissolution.- Prepare fresh dilutions for each experiment.
High variability between replicate wells. - Inconsistent cell seeding.- Uneven drug distribution.- Edge effects in the microplate.- Ensure a homogenous cell suspension before and during seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill them with sterile PBS or media instead.
No dose-response effect is observed. - The concentration range is too low.- The incubation time is too short.- The cell line is resistant to this compound.- Test a higher range of this compound concentrations.- Increase the incubation time (e.g., from 24h to 48h or 72h).- Consider using a different cell line or a positive control to ensure the assay is working correctly.
The dose-response curve is incomplete (no upper or lower plateau). The concentration range is too narrow.Widen the range of concentrations tested to capture the full sigmoidal response.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a 10 mM stock solution of this compound in DMSO.

    • Weigh the appropriate amount of this compound powder.

    • Dissolve in 100% DMSO.

    • Gently warm or sonicate if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Prepare serial dilutions of this compound.

    • On the day of the experiment, thaw the stock solution.

    • Prepare a series of working solutions by diluting the stock solution in serum-free cell culture medium. A 10-point, 2-fold serial dilution is a good starting point.

    • Ensure the highest concentration of DMSO in the working solutions will result in a final in-well concentration of ≤ 0.5%.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Treatment with this compound:

    • Remove the old medium and add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the supernatant.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C13H18N2O2
Molar Mass 234.30 g/mol
Melting Point 315.6 to 316.8 °C
Water Solubility 6 mg/L (at 25°C)
Primary Mechanism Photosynthesis (Photosystem II) Inhibitor

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (10 mM in DMSO) B Perform Serial Dilutions in Culture Medium A->B D Treat Cells with this compound Dilutions B->D C Seed Cells in 96-well Plate C->D E Incubate for 24/48/72 hours D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Calculate % Viability vs. Control G->H I Plot Dose-Response Curve H->I J Calculate IC50 I->J

Caption: Experimental workflow for determining the IC50 of this compound.

G cluster_pathway Hypothesized Cytotoxicity Pathway This compound This compound stress Cellular Stress (e.g., DNA Synthesis Inhibition) This compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Preventing Lenacil Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of lenacil precipitation in cell culture media.

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated organic stock solution is introduced into an aqueous cell culture medium.[1] This occurs because the compound's solubility drastically decreases as the DMSO is diluted.

Here are the potential causes and recommended solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit of approximately 6 mg/L (25.6 µM) at 25°C.[2]Decrease the final working concentration of this compound. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to immediate precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the this compound stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.
Low Temperature of Media Adding the compound to cold media can significantly decrease its solubility.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
High DMSO Concentration in Final Solution While DMSO is an excellent solvent for this compound, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects. This may necessitate preparing a more dilute stock solution in DMSO.

Issue: this compound Precipitates Over Time in the Incubator

Question: My this compound-containing media looks clear initially, but after a few hours in the incubator, I observe a precipitate. What could be the reason?

Answer: Delayed precipitation can occur due to several factors related to the stability of this compound in the complex environment of the cell culture medium over time.

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeatedly removing the culture vessels from the incubator can cause temperature cycling, which may affect the solubility of this compound.Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.
pH Shift The CO2 environment in an incubator can lead to a gradual decrease in the pH of the media, potentially affecting the stability of this compound. This compound is stable at pH 5 and 7 but shows some degradation at pH 9 over time.[3]Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator.
Interaction with Media Components This compound, being a hydrophobic compound, may interact with salts, proteins (especially in serum-containing media), and other components over time, leading to the formation of insoluble complexes.[4]If using serum-free media, the absence of proteins that can help solubilize hydrophobic compounds might contribute to precipitation. Conversely, in serum-containing media, high concentrations of this compound may still exceed the solubilizing capacity of serum proteins. Consider testing different serum concentrations or using protein-free media if your cell line permits.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity (8.33 mg/mL or 35.55 mM).[5] N,N-Dimethylformamide is also a suitable solvent.

Q2: What is a safe concentration of DMSO for my cells?

A2: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with 0.1% or lower being ideal to avoid any significant impact on cell viability and function. However, the tolerance to DMSO can be cell-line specific, so it is always recommended to run a vehicle control (media with the same final concentration of DMSO without this compound) to assess its effect on your specific cells.

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your complete cell culture medium (including serum, if applicable) to create a range of final concentrations. Incubate these solutions at 37°C and visually inspect for any signs of precipitation (cloudiness, crystals) at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the solutions at a wavelength around 600 nm using a plate reader; an increase in absorbance indicates precipitation.

Q4: Can I filter the medium to remove the precipitate?

A4: Filtering the medium after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower final concentration of this compound, making your experimental results unreliable. It is always better to address the root cause of the precipitation.

Q5: Does the presence of serum in the media help prevent this compound precipitation?

A5: Serum contains proteins, such as albumin, that can bind to hydrophobic compounds and help to keep them in solution. Therefore, serum can help to prevent the precipitation of this compound to some extent. However, this solubilizing effect has its limits, and at high concentrations, this compound can still precipitate even in the presence of serum. The type and concentration of serum can also influence its solubilizing capacity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for cell culture experiments to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

Part A: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate the required amount of this compound: The molecular weight of this compound is 234.29 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.34 mg of this compound.

  • Dissolution: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add 1 mL of sterile DMSO.

  • Ensure complete dissolution: Vortex the tube vigorously. If necessary, gently warm the solution at 37°C for 5-10 minutes and vortex again to ensure all the powder has dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The stock solution in DMSO is stable for up to 1 month at -20°C and 6 months at -80°C.

Part B: Preparation of a 10 µM this compound Working Solution

  • Pre-warm the medium: Pre-warm your complete cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to get a 100 µM solution. Mix well by gentle vortexing.

  • Final Dilution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve a final concentration of 10 µM.

    • Alternatively, for a final concentration of 10 µM from the 10 mM stock, add 1 µL of the stock solution to 999 µL of pre-warmed medium. It is crucial to add the small volume of the stock solution to the larger volume of media while gently vortexing to ensure rapid dispersion.

  • Final DMSO Concentration: This procedure will result in a final DMSO concentration of 0.1%.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Visualizations

This compound's Effect on the Mammalian Cell Cycle

This compound has been shown to inhibit thymidylate synthase in mammalian cells. This enzyme is crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of thymidylate synthase leads to a depletion of the dTMP pool, which in turn halts DNA replication and causes cell cycle arrest in the S-phase.

Lenacil_Signaling_Pathway This compound This compound TS Thymidylate Synthase This compound->TS Inhibits dTMP dTMP TS->dTMP Catalyzes conversion dUMP dUMP dUMP->TS DNA_Syn DNA Synthesis dTMP->DNA_Syn Required for S_Phase S-Phase Arrest DNA_Syn->S_Phase Leads to

Caption: this compound inhibits thymidylate synthase, blocking dTMP synthesis and causing S-phase arrest.

Experimental Workflow for Preventing this compound Precipitation

This workflow outlines the key steps to minimize the chances of this compound precipitating in your cell culture experiments.

Experimental_Workflow start Start prep_stock Prepare Concentrated This compound Stock in DMSO start->prep_stock serial_dilute Perform Serial Dilution in Pre-warmed Medium prep_stock->serial_dilute prewarm Pre-warm Cell Culture Medium to 37°C prewarm->serial_dilute add_to_cells Add Final Working Solution to Cells serial_dilute->add_to_cells incubate Incubate and Observe add_to_cells->incubate end End incubate->end

Caption: Workflow for preparing and using this compound in cell culture to prevent precipitation.

References

addressing matrix effects in lenacil residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during lenacil residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[1][2] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis by leading to underestimation or overestimation of the this compound concentration.[3]

Q2: I am observing poor reproducibility and accuracy in my this compound residue analysis. Could matrix effects be the cause?

A2: Yes, poor reproducibility and accuracy are common symptoms of un- or poorly-compensated matrix effects. The variable nature of co-extractives in complex matrices like soil, sugar beets, spinach, and strawberries can lead to inconsistent ion suppression or enhancement, resulting in fluctuating analytical results.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are:

  • Post-extraction Spike Comparison: This is a quantitative approach where you compare the signal response of this compound in a standard solution (in a pure solvent) to the response of this compound spiked into a blank matrix extract (a sample known to be free of this compound that has undergone the entire sample preparation process). A lower response in the matrix extract indicates ion suppression, while a higher response indicates ion enhancement. The matrix effect (ME) can be calculated using the following formula: ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100 A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

  • Post-column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal for this compound indicates the retention times at which ion suppression or enhancement occurs due to eluting matrix components.

Q4: What are the primary strategies to mitigate matrix effects in this compound analysis?

A4: The main strategies include:

  • Optimized Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by dispersive solid-phase extraction (d-SPE) is a common and effective approach.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for correcting matrix effects. A SIL-IS has a very similar chemical structure and chromatographic behavior to the analyte, but a different mass. It is added to the sample at the beginning of the extraction process and experiences the same matrix effects as the analyte, allowing for accurate correction. However, a commercially available stable isotope-labeled internal standard for this compound was not identified in the reviewed literature.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound. This approach is dependent on the sensitivity of the analytical instrument.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components.

Troubleshooting Guide

Problem 1: Significant Ion Suppression (e.g., >20%) Observed for this compound

  • Possible Cause: High concentration of co-eluting matrix components in the final extract. Common interferences in plant matrices include pigments (chlorophylls), sugars, organic acids, and fatty acids. In soil, humic substances can be a major source of interference.

  • Troubleshooting Steps:

    • Review and Optimize Sample Cleanup:

      • If using QuEChERS with d-SPE, consider adding or increasing the amount of specific sorbents. For example:

        • PSA (Primary Secondary Amine): Effective for removing organic acids, sugars, and some fatty acids.

        • C18: Useful for removing nonpolar interferences like fats and waxes.

        • GCB (Graphitized Carbon Black): Very effective at removing pigments like chlorophyll and sterols. Caution: GCB can retain planar molecules, so its use should be carefully evaluated for potential loss of this compound.

        • Z-Sep/Z-Sep+: Zirconia-based sorbents that can remove fats and pigments.

    • Dilute the Sample Extract: Dilute the final extract with the initial mobile phase (e.g., 1:5, 1:10) and re-inject. This can reduce the concentration of interfering compounds below a level where they significantly impact this compound's ionization.

    • Optimize Chromatographic Conditions: Modify the LC gradient to improve the separation of this compound from the region where ion suppression is observed (as identified by post-column infusion).

    • Switch Ionization Source: If available, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds.

Problem 2: Inconsistent Recoveries and Poor Precision for this compound

  • Possible Cause: Variable matrix effects between samples and/or inefficient extraction.

  • Troubleshooting Steps:

    • Implement Matrix-Matched Calibration: Prepare calibration standards in a pooled blank matrix extract to compensate for systematic matrix effects.

    • Use a Structural Analog Internal Standard: In the absence of a stable isotope-labeled internal standard for this compound, a carefully selected structural analog can help to correct for some of the variability in extraction and matrix effects. The internal standard should have similar chemical properties and chromatographic retention time to this compound but be clearly distinguishable by the mass spectrometer.

    • Evaluate Extraction Efficiency: Ensure the chosen extraction solvent and conditions are optimal for this compound from the specific matrix. For the QuEChERS method, acetonitrile is a common and effective extraction solvent.

    • Homogenize Samples Thoroughly: Inconsistent sample homogenization can lead to variable extraction efficiency and, consequently, poor precision.

Problem 3: Ion Enhancement Observed for this compound

  • Possible Cause: Co-eluting matrix components facilitate the ionization of this compound. While less common than suppression, enhancement also leads to inaccurate quantification.

  • Troubleshooting Steps:

    • Follow the same strategies as for ion suppression:

      • Optimize sample cleanup to remove the enhancing compounds.

      • Use matrix-matched calibration.

      • Employ a suitable internal standard.

      • Improve chromatographic separation.

Quantitative Data Summary

While specific quantitative data on matrix effects for this compound in the target matrices is not widely available in the reviewed literature, the following tables summarize general trends observed for pesticides in these matrices and the effectiveness of common d-SPE cleanup sorbents.

Table 1: Expected Matrix Effects for Pesticides in Various Matrices

MatrixTypical ComplexityExpected Matrix Effect for Pesticides (LC-MS/MS)Common Interfering Components
Sugar Beet ModerateMild to Moderate SuppressionSugars, organic acids
Spinach HighModerate to Strong SuppressionChlorophylls, carotenoids, flavonoids, fatty acids
Strawberry Moderate to HighMild to Strong Suppression/EnhancementSugars, pigments (anthocyanins), organic acids
Soil High and VariableModerate to Strong SuppressionHumic and fulvic acids, inorganic salts
Water (Surface) VariableMild to Moderate SuppressionDissolved organic matter, humic substances

Note: The extent of the matrix effect is highly dependent on the specific sample, the sample preparation method, and the LC-MS/MS conditions.

Table 2: Efficacy of Common d-SPE Sorbents for Cleanup of Complex Matrices

SorbentTarget InterferencesEfficacyPotential for Analyte Loss
PSA Organic acids, sugars, fatty acidsHighLow for most pesticides
C18 Nonpolar compounds (fats, waxes)HighLow for polar to moderately polar pesticides
GCB Pigments (chlorophylls), sterols, planar moleculesVery HighHigh for planar pesticides
Z-Sep/Z-Sep+ Fats, pigmentsHighLower than GCB for planar molecules

Experimental Protocols

Protocol 1: Generic QuEChERS Method for this compound in Plant-Based Matrices (e.g., Sugar Beet, Spinach, Strawberry)

This protocol is based on the widely used QuEChERS method.

  • Sample Homogenization:

    • Weigh 10-15 g of a representative portion of the sample into a blender.

    • For dry samples, add an appropriate amount of water to rehydrate.

    • Homogenize at high speed until a uniform consistency is achieved.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If using an internal standard, add it at this stage.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube should contain anhydrous MgSO₄ (e.g., 900 mg) and the appropriate cleanup sorbent(s) based on the matrix (see Table 2). For example:

      • General Purpose: PSA (e.g., 150 mg)

      • Pigmented Samples (e.g., Spinach): PSA (e.g., 150 mg) + GCB (e.g., 15-50 mg, use with caution)

      • Fatty Samples: PSA (e.g., 150 mg) + C18 (e.g., 150 mg)

    • Cap and shake vigorously for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract may be diluted with the mobile phase prior to injection if necessary.

Protocol 2: LC-MS/MS Analysis of this compound

These are typical starting conditions and should be optimized for your specific instrument and application.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute this compound.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 - 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor and product ions for this compound need to be determined by infusing a standard solution and performing a product ion scan.

Visualizations

Matrix_Effect_Troubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification Start Poor Accuracy, Precision, or Signal Intensity for this compound Assess_ME Assess Matrix Effect (ME) (Post-Extraction Spike) Start->Assess_ME Optimize_Cleanup Optimize Sample Cleanup (d-SPE Sorbents) Assess_ME->Optimize_Cleanup ME > 20% (Suppression/ Enhancement) MM_Cal Use Matrix-Matched Calibration Assess_ME->MM_Cal ME < 20% but precision is poor Dilute Dilute Sample Extract Optimize_Cleanup->Dilute Optimize_LC Optimize LC Separation Dilute->Optimize_LC Reassess_ME Re-assess Matrix Effect MM_Cal->Reassess_ME Optimize_LC->Reassess_ME End Method Optimized Reassess_ME->End ME < 20% Fail Further Optimization Needed Reassess_ME->Fail ME still > 20% Fail->Optimize_Cleanup

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

QuEChERS_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Cleanup (d-SPE) cluster_3 Analysis Homogenize 1. Homogenize Sample (10-15g) Weigh 2. Weigh 10g into 50mL tube Homogenize->Weigh Add_Solvent 3. Add 10mL Acetonitrile (+ Internal Standard) Weigh->Add_Solvent Add_Salts 4. Add QuEChERS Extraction Salts Add_Solvent->Add_Salts Shake_Centrifuge1 5. Shake & Centrifuge Add_Salts->Shake_Centrifuge1 Transfer_Aliquot 6. Transfer Supernatant to d-SPE tube Shake_Centrifuge1->Transfer_Aliquot Shake_Centrifuge2 7. Shake & Centrifuge Transfer_Aliquot->Shake_Centrifuge2 Filter 8. Filter Extract Shake_Centrifuge2->Filter Analyze 9. LC-MS/MS Analysis Filter->Analyze

Caption: General workflow for the QuEChERS sample preparation method.

Ion_Suppression Competition for charge and surface access in the ESI droplet leads to reduced ionization efficiency of the analyte (Ion Suppression). Analyte This compound (Analyte) Analyte_Ion [this compound+H]+ Analyte->Analyte_Ion Ionization Matrix Matrix Component Matrix_Ion [Matrix+H]+ Matrix->Matrix_Ion Ionization MS_Inlet MS Inlet Analyte_Ion->MS_Inlet Detected Matrix_Ion->MS_Inlet Detected

Caption: Conceptual diagram of ion suppression in electrospray ionization (ESI).

References

Enhancing Lenacil Stability in Experimental Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with lenacil stability in experimental buffers. The information is designed to help researchers, scientists, and drug development professionals ensure the integrity of their experiments by maintaining the stability of this compound in aqueous solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the experimental use of this compound.

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause and how can I fix it?

A1: this compound has low aqueous solubility (approximately 6 mg/L at 25°C), which can lead to precipitation, especially at higher concentrations.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the concentration of your this compound solution does not exceed its solubility limit in the chosen buffer.

    • Use of Co-solvents: To increase solubility, consider preparing a stock solution in an organic co-solvent such as dimethyl sulfoxide (DMSO) and then diluting it into your experimental buffer. Be mindful of the final co-solvent concentration in your assay, as it may affect biological systems.

    • pH Adjustment: The pH of the buffer can influence this compound's solubility. While specific data on pH-dependent solubility is limited, it is a factor to consider. Ensure your buffer's pH is appropriate for your experiment and check for precipitation after pH adjustment.

    • Temperature: Solubility can be temperature-dependent. Gently warming the solution may help dissolve the precipitate, but be cautious as elevated temperatures can accelerate degradation.

Q2: I suspect my this compound is degrading in my experimental buffer. What are the key factors that affect its stability?

A2: The primary factors affecting this compound stability in aqueous solutions are pH and exposure to light.

  • pH: this compound is significantly more stable in neutral to slightly acidic conditions. In alkaline conditions (pH 9), its degradation is notably accelerated, especially when exposed to light.[1]

  • Light: this compound is susceptible to photodegradation. Exposure to light, particularly at higher pH, will increase the rate of degradation.[1]

  • Buffer Composition: The components of your buffer could potentially interact with this compound. While specific incompatibilities are not widely documented, it is a possibility to consider if other factors have been ruled out.

Q3: How can I enhance the stability of my this compound solution during experiments?

A3: To enhance this compound stability, you should control the factors that promote its degradation.

  • pH Control: Use a buffer system that maintains a pH between 5 and 7. Phosphate-buffered saline (PBS) is a common and generally stable choice.[2][3][4] Avoid highly alkaline buffers.

  • Protection from Light: Protect your this compound solutions from light at all stages of preparation, storage, and experimentation. Use amber vials or cover your containers with aluminum foil.

  • Temperature Control: Store stock solutions and experimental setups at controlled, cool temperatures. For long-term storage, refer to the manufacturer's recommendations, which are often at 4°C or -20°C.

  • Use of Co-solvents: While primarily used to increase solubility, co-solvents like DMSO can sometimes enhance the stability of compounds in aqueous solutions by reducing the hydrolytic degradation rate.

  • Fresh Preparation: Prepare this compound solutions fresh for each experiment whenever possible to minimize degradation over time.

Q4: What are the known degradation products of this compound?

A4: The primary degradation pathway for this compound involves hydroxylation and oxidation of the cyclohexyl ring and the cyclopentane ring, followed by the formation of their conjugates. Under certain conditions, cleavage of the uracil ring can also occur.

Quantitative Data Summary

The stability of this compound is highly dependent on the pH of the solution and exposure to light. The following table summarizes the available quantitative data.

ParameterConditionValueReference
Water Solubility 25°C6 mg/L
Half-life (DT₅₀) pH 5, under irradiationStable
pH 7, under irradiationStable
pH 9, under irradiation41 days
In the darkStable

Experimental Protocol: Determining Optimal Buffer Conditions for this compound Stability

This protocol provides a framework for researchers to determine the most suitable buffer system for their specific experimental needs.

Objective: To evaluate the stability of this compound in different buffer systems under various conditions (pH, light, and co-solvent).

Materials:

  • This compound analytical standard

  • Phosphate buffer (e.g., 0.1 M, pH 5.0, 7.0)

  • Tris-HCl buffer (e.g., 0.1 M, pH 7.0, 9.0)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Amber and clear glass vials

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

  • Analytical column suitable for this compound analysis (e.g., C18)

  • Controlled temperature incubator/chamber with and without a light source

Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in DMSO.

  • Working Solution Preparation:

    • Prepare working solutions of this compound (e.g., 10 µg/mL) by diluting the stock solution into the different buffer systems (Phosphate pH 5, Phosphate pH 7, Tris-HCl pH 7, Tris-HCl pH 9).

    • For each buffer condition, prepare two sets of samples: one in amber vials (for dark conditions) and one in clear vials (for light exposure).

    • For a co-solvent study, prepare an additional set of samples in one of the buffer systems (e.g., Phosphate pH 7) with a higher final concentration of DMSO (e.g., 1% or 5% v/v).

  • Incubation:

    • Place all vials in a controlled temperature incubator (e.g., 25°C).

    • Expose the clear vials to a consistent light source (e.g., a broad-spectrum fluorescent lamp).

    • Wrap the amber vials completely in aluminum foil to ensure dark conditions.

  • Time-Point Sampling:

    • Collect aliquots from each vial at designated time points (e.g., 0, 24, 48, 72, 96 hours, and then weekly).

    • Immediately analyze the samples or store them at -20°C until analysis.

  • Analytical Quantification:

    • Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.

    • The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid.

    • Monitor the peak area of this compound at its maximum absorbance wavelength (around 280 nm).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the natural logarithm of the this compound concentration versus time for each condition.

    • Determine the degradation rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t₁/₂) for each condition using the formula: t₁/₂ = 0.693 / k.

Visualizations

cluster_Degradation Potential Degradation Pathway of this compound This compound This compound Hydroxylated Hydroxylated/Oxidized Intermediates This compound->Hydroxylated Oxidation Conjugates Conjugated Products Hydroxylated->Conjugates Conjugation Cleavage Ring Cleavage Products Hydroxylated->Cleavage Further Degradation

Caption: A simplified diagram illustrating a potential degradation pathway for this compound.

cluster_Troubleshooting Troubleshooting Workflow for this compound Instability Start Instability Observed (Precipitation/Degradation) Check_Solubility Is concentration > 6 mg/L? Start->Check_Solubility Use_Cosolvent Use Co-solvent (e.g., DMSO) and dilute Check_Solubility->Use_Cosolvent Yes Check_pH Is buffer pH > 7? Check_Solubility->Check_pH No Use_Cosolvent->Check_pH Adjust_pH Adjust pH to 5-7 Check_pH->Adjust_pH Yes Check_Light Is solution exposed to light? Check_pH->Check_Light No Adjust_pH->Check_Light Protect_Light Protect from light (Amber vials/foil) Check_Light->Protect_Light Yes Check_Temp Is temperature elevated? Check_Light->Check_Temp No Protect_Light->Check_Temp Control_Temp Store at recommended cool temperature Check_Temp->Control_Temp Yes Stable Stable Solution Check_Temp->Stable No Control_Temp->Stable

Caption: A troubleshooting workflow to address this compound instability in experimental buffers.

cluster_Workflow Experimental Workflow for this compound Stability Testing Prep_Stock Prepare this compound Stock in DMSO Prep_Work Prepare Working Solutions in Test Buffers Prep_Stock->Prep_Work Incubate Incubate under Controlled Conditions (Light/Dark, Temp) Prep_Work->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze this compound Concentration by HPLC Sample->Analyze Data Calculate Degradation Rate and Half-life Analyze->Data

Caption: An overview of the experimental workflow for assessing this compound stability.

References

Technical Support Center: Overcoming Low Recovery of Lenacil During Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of lenacil during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low this compound recovery during sample extraction?

A1: Low recovery of this compound is often attributed to its physicochemical properties and interactions with the sample matrix. Key factors include:

  • Strong binding to soil organic matter: this compound has a high affinity for organic components in soil, making its extraction challenging.

  • Suboptimal pH during extraction: As a weak base, the pH of the extraction solvent can significantly influence this compound's solubility and retention on sorbents.

  • Inappropriate solvent selection: The polarity and composition of the extraction solvent are crucial for efficiently disrupting this compound-matrix interactions.

  • Matrix effects in the analytical instrument: Co-extracted matrix components can suppress or enhance the signal of this compound during analysis, leading to inaccurate quantification.

  • Analyte loss during cleanup steps: The sorbents used in solid-phase extraction (SPE) or dispersive SPE (dSPE) cleanup can sometimes retain this compound if not properly optimized.

Q2: Which extraction technique is generally recommended for this compound analysis?

A2: The choice of extraction technique depends on the sample matrix.

  • For soil and complex solid samples , the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted due to its efficiency and high sample throughput.

  • For water samples , Solid-Phase Extraction (SPE) is a common and effective technique for concentrating this compound and removing interferences.

  • Liquid-Liquid Extraction (LLE) can also be employed, particularly for liquid samples or as a preliminary extraction step.

Q3: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

A3: Matrix effects can significantly impact the accuracy of LC-MS/MS results. To mitigate them:

  • Optimize the cleanup step: Use appropriate dSPE sorbents in QuEChERS or select the right SPE cartridge and wash solvents to remove interfering compounds.

  • Use matrix-matched calibration standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement.

  • Employ isotopically labeled internal standards: A stable isotope-labeled version of this compound, if available, is the most effective way to correct for both extraction losses and matrix effects.

  • Dilute the sample extract: If the concentration of this compound is sufficiently high, diluting the final extract can reduce the concentration of co-eluting matrix components and thus minimize their effect.

Troubleshooting Guides

Low Recovery in Soil Samples (QuEChERS Method)
Problem Potential Cause Recommended Solution
Low recovery (<70%) after initial extraction Strong adsorption to soil organic matter. - Increase the shaking/vortexing time during the acetonitrile extraction to 10-15 minutes to allow for better partitioning. - For soils with very high organic content, consider a pre-extraction step with a more polar solvent mixture like methanol/water before the acetonitrile extraction.
Incomplete hydration of dry soil. - For dry soil samples, ensure proper hydration by adding a calculated amount of water and allowing it to equilibrate for at least 30 minutes before adding acetonitrile.
Suboptimal pH. - The original QuEChERS method is unbuffered. For acidic or basic soils, consider using buffered QuEChERS salts (e.g., acetate or citrate buffering) to maintain a consistent pH during extraction.
Low recovery after dSPE cleanup This compound retained by the cleanup sorbent. - PSA (Primary Secondary Amine) is effective for removing organic acids. However, if this compound recovery is low, consider reducing the amount of PSA. - C18 is used to remove non-polar interferences. If this compound is being retained, ensure the acetonitrile percentage in the extract is high enough to prevent this. - GCB (Graphitized Carbon Black) can cause loss of planar molecules. Use GCB with caution and only if necessary for pigment removal. If used, ensure the extract is acidified to reduce interaction.
Analyte degradation. - this compound is generally stable, but ensure that samples and extracts are stored properly (e.g., at 4°C or -20°C) and analyzed promptly.
Low Recovery in Water Samples (Solid-Phase Extraction - SPE)
Problem Potential Cause Recommended Solution
Analyte breakthrough during sample loading Inappropriate sorbent selection. - For this compound, a reversed-phase sorbent like C18 or a polymeric sorbent such as Oasis HLB (Hydrophilic-Lipophilic Balanced) is recommended. HLB cartridges often provide better retention for a wider range of polarities.
Sample loading flow rate is too high. - Reduce the sample loading flow rate to allow for sufficient interaction between this compound and the sorbent. A flow rate of 5-10 mL/min is a good starting point.
Incorrect sample pH. - Adjust the pH of the water sample to be 1.5-2 pH units above the pKa of this compound (pKa ≈ 10.6) to ensure it is in its neutral form for optimal retention on reversed-phase sorbents. A pH of around 8-9 is often a good compromise to avoid degradation.
Low recovery during elution Elution solvent is too weak. - Ensure the elution solvent is strong enough to desorb this compound from the sorbent. Acetonitrile or methanol are commonly used. If recovery is still low, try a mixture of acetonitrile and methanol, or add a small percentage of a stronger solvent like ethyl acetate.
Insufficient elution volume. - Increase the volume of the elution solvent. Eluting with two smaller aliquots (e.g., 2 x 3 mL) can be more effective than a single larger volume.
Incomplete drying of the cartridge before elution. - For reversed-phase SPE, ensure the cartridge is thoroughly dried after the wash step by passing nitrogen or air through it for 10-20 minutes. Residual water can prevent the organic elution solvent from effectively interacting with the sorbent.

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Soil
  • Sample Preparation:

    • Weigh 10 g of homogenized, moist soil into a 50 mL polypropylene centrifuge tube. If the soil is dry, add an appropriate amount of deionized water to achieve ~50% moisture content and let it hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube tightly and shake vigorously for 10 minutes using a mechanical shaker.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Immediately shake for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥4000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Analysis:

    • Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction of this compound from Water
  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • Adjust the pH of a 500 mL water sample to 8.5 with a dilute ammonium hydroxide solution.

  • SPE Cartridge Conditioning:

    • Condition a 6 mL, 200 mg C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 500 mL water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any remaining salts or polar interferences.

  • Drying:

    • Dry the cartridge by passing a stream of nitrogen or air through it for 15 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 2 x 3 mL of acetonitrile into a collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_quechers QuEChERS Workflow (Soil) cluster_spe SPE Workflow (Water) soil_sample 1. Soil Sample (10g) add_acn 2. Add Acetonitrile (10mL) soil_sample->add_acn shake_extract 3. Shake (10 min) add_acn->shake_extract add_salts 4. Add QuEChERS Salts shake_extract->add_salts shake_partition 5. Shake (1 min) add_salts->shake_partition centrifuge1 6. Centrifuge shake_partition->centrifuge1 supernatant 7. Acetonitrile Supernatant centrifuge1->supernatant dspe 8. dSPE Cleanup (PSA/MgSO4) supernatant->dspe centrifuge2 9. Centrifuge dspe->centrifuge2 final_extract_q 10. Final Extract for LC-MS/MS centrifuge2->final_extract_q water_sample 1. Water Sample (500mL, pH 8.5) condition 2. Condition SPE Cartridge water_sample->condition load 3. Load Sample condition->load wash 4. Wash Cartridge load->wash dry 5. Dry Cartridge wash->dry elute 6. Elute with Acetonitrile dry->elute evaporate 7. Evaporate Eluate elute->evaporate reconstitute 8. Reconstitute evaporate->reconstitute final_extract_s 9. Final Extract for LC-MS/MS reconstitute->final_extract_s

Caption: Experimental workflows for this compound extraction from soil and water samples.

troubleshooting_low_recovery cluster_troubleshooting Troubleshooting Path start Low this compound Recovery Observed check_fractions Analyze all fractions (load, wash, eluate)? start->check_fractions in_load Analyte in Load/Wash Fraction check_fractions->in_load Yes in_eluate_low Analyte in Eluate, but Low check_fractions->in_eluate_low No, in eluate not_detected Analyte Not Detected in Any Fraction check_fractions->not_detected No, not detected not_retained Issue: Inadequate Retention in_load->not_retained solution_retention Solutions: - Check/adjust sample pH - Optimize SPE sorbent - Reduce loading flow rate - Increase extraction vigor (QuEChERS) not_retained->solution_retention incomplete_elution Issue: Incomplete Elution in_eluate_low->incomplete_elution solution_elution Solutions: - Increase elution solvent strength - Increase elution volume - Ensure complete cartridge drying (SPE) - Check dSPE sorbent choice (QuEChERS) incomplete_elution->solution_elution strong_adsorption Issue: Strong Adsorption or Degradation not_detected->strong_adsorption solution_adsorption Solutions: - Use stronger extraction solvent - Increase extraction time/temperature - Check for analyte stability strong_adsorption->solution_adsorption

Caption: Decision tree for troubleshooting low this compound recovery.

refining analytical methods for low-level lenacil detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining analytical methods for low-level lenacil detection. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is low-level detection critical? A1: this compound is a uracil-based herbicide used for weed control, particularly in sugar beet cultivation.[1][2] Monitoring for low-level residues in environmental samples like soil and water, as well as in food products, is crucial to ensure environmental safety and compliance with maximum residue limits (MRLs).[3]

Q2: What are the most common analytical methods for detecting low levels of this compound? A2: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection.[2][3] HPLC-MS/MS is often preferred for its high sensitivity and selectivity, allowing for detection at very low concentrations in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays like ELISA can also be developed for this purpose.

Q3: What are the key steps in a typical this compound analysis workflow? A3: A standard workflow involves sample collection, sample preparation (including extraction and cleanup), chromatographic separation, detection, and data analysis. The sample preparation stage is critical for removing interfering substances from the matrix and concentrating the analyte before instrumental analysis.

Q4: What is the QuEChERS method and is it suitable for this compound analysis? A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation technique widely used in pesticide residue analysis. An HPLC-MS/MS method based on QuEChERS is available for determining this compound in various animal-based food products. The technique combines extraction and cleanup into a few simple steps, making it highly efficient.

HPLC Methodologies and Troubleshooting

High-Performance Liquid Chromatography is a cornerstone technique for this compound quantification. This section provides a detailed protocol and troubleshooting guidance for common issues encountered during analysis.

Experimental Protocol: HPLC-UV for this compound in Soil & Plant Samples

This protocol is based on a validated method for determining this compound residues in soil and sugar beet samples.

1. Sample Preparation and Extraction:

  • Store samples at -20°C prior to extraction.

  • Extraction: Use an Accelerated Solvent Extractor (ASE) with methanol as the extraction solvent.

  • Cleanup: Process the resulting extract using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector (e.g., SHIMADZU LC-10AT with SPD-10A detector).

  • Column: HyperClone ODS C18, 4.6 x 250 mm.

  • Mobile Phase: Isocratic mixture of 50% acetonitrile, 40% water, and 10% methanol (v/v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm.

3. Method Validation Parameters:

  • Recovery: Average recovery rates were 96% for soil and 92% for plant material.

  • Limit of Quantification (LOQ): 0.0005 mg/kg for 30 g soil and plant samples.

HPLC Troubleshooting Guide

Q: My chromatogram shows drifting or inconsistent retention times. What could be the cause? A: Retention time drift is a common issue that can be caused by several factors:

  • Temperature Fluctuations: The laboratory or column temperature is not stable. Using a column oven is highly recommended to maintain a consistent temperature.

  • Mobile Phase Composition: The mobile phase composition may be changing due to the evaporation of a volatile solvent (like acetonitrile). Ensure solvent bottles are well-capped. Inconsistent mixing in gradient systems can also be a cause; test the system by comparing with a manually prepared mobile phase.

  • Column Equilibration: The column may not be sufficiently equilibrated between runs. Increase the equilibration time to ensure the column chemistry is stable before the next injection.

  • Leaks: Check for any leaks in the system, particularly around pump seals and fittings, as this can cause flow rate fluctuations.

Q: I am observing high backpressure in my HPLC system. How can I resolve this? A: High backpressure typically indicates a blockage in the system.

  • Identify the Blockage: Systematically open connections starting from the detector and moving backward toward the pump to isolate the source of the blockage.

  • Column Frit/Guard Column: The most common location for a blockage is the inlet frit of the analytical column or the guard column. Try flushing the column in the reverse direction (disconnected from the detector) or replace the guard column.

  • Precipitated Buffer: If using buffers, salts can precipitate if the mobile phase is abruptly changed to a high organic concentration. Flush the system (without the column) with water to redissolve the salts.

  • Sample Particulates: Ensure your samples are filtered before injection to prevent particulates from clogging the injector or column.

Q: My peaks are tailing or showing poor shape. What should I do? A: Peak tailing can compromise resolution and integration accuracy.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Clean the column according to the manufacturer's instructions.

  • Mismatched Solvents: The injection solvent may be too strong compared to the mobile phase, causing poor peak shape. Whenever possible, dissolve the sample in the mobile phase itself.

  • Column Degradation: The column itself may be degraded (e.g., creation of fines from pressure spikes or dissolution of silica). If other troubleshooting fails, replacing the column may be necessary.

Q: The baseline of my chromatogram is noisy or drifting. What are the potential causes? A: An unstable baseline can interfere with the detection and quantification of low-level analytes.

  • Contaminated Mobile Phase: Use only HPLC-grade solvents and freshly prepared mobile phases to avoid contamination.

  • Air Bubbles: Air trapped in the pump or detector cell can cause baseline noise and pressure fluctuations. Degas the mobile phase and purge the system thoroughly.

  • Detector Lamp Issues: An aging UV lamp can lose intensity and cause a drifting baseline. Check the lamp's energy output and replace it if necessary.

  • Gradient Drift: In gradient elution, if one of the solvents has a higher UV absorbance at the detection wavelength, it can cause the baseline to drift. Use high-purity solvents and consider changing the detection wavelength.

Data Presentation: this compound Detection Methods

The following tables summarize quantitative data from various analytical methods for this compound detection, providing an easy comparison of their performance characteristics.

Table 1: Performance of HPLC-Based Methods for this compound Detection

ParameterHPLC-UVHPLC-MS/MS
Matrix Soil, Plant (Sugar Beet)Plant/Animal Origin Foods, Soil, Water
Limit of Quantification (LOQ) 0.0005 mg/kg0.01 mg/kg (Food), 1 µg/kg (Soil), 0.1 µg/L (Water)
Average Recovery 96% (Soil), 92% (Plant)Not specified
Sample Preparation ASE followed by SPE (C18)QuEChERS (Food), HPLC-MS/MS direct (Soil/Water)

Visualizations: Workflows and Logic Diagrams

Diagrams generated using Graphviz provide clear visual representations of experimental and logical processes.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Final Steps Sample Soil, Water, or Plant Sample Extraction Solvent Extraction (e.g., ASE, QuEChERS) Sample->Extraction Cleanup Cleanup (e.g., SPE, dSPE) Extraction->Cleanup Analysis HPLC-UV or LC-MS/MS Analysis Cleanup->Analysis Data Data Acquisition & Processing Analysis->Data Quant Quantification & Validation Data->Quant Report Reporting Quant->Report

Caption: General experimental workflow for this compound residue analysis.

G start Method Validation Start spec Specificity & Selectivity start->spec lin Linearity & Range spec->lin lod LOD & LOQ lin->lod acc Accuracy (Recovery) lod->acc prec Precision (Repeatability & Reproducibility) acc->prec rob Robustness prec->rob end Validated Method rob->end

Caption: Logical flow of key steps in analytical method validation.

G pressure High System Pressure Observed isolate Isolate blockage: Disconnect column & test pressure->isolate pressure_ok Pressure OK? isolate->pressure_ok system_block Blockage is in system (tubing, injector, filter) pressure_ok->system_block Yes column_block Blockage is in column or guard column pressure_ok->column_block No clean_system Clean/replace blocked component system_block->clean_system clean_column Backflush column or replace guard/column column_block->clean_column resolve Problem Resolved clean_system->resolve clean_column->resolve

References

Technical Support Center: Managing Lenacil in Long-term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing lenacil degradation during long-term experiments. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, systemic herbicide belonging to the uracil family.[1][2] It is primarily absorbed by the roots and works by inhibiting photosynthesis.[1][3] Specifically, this compound blocks the electron transport chain in Photosystem II (PSII) by competing for the binding site of plastoquinone (QB) on the D1 protein.[2] This interruption halts ATP and NADPH production, which are essential for carbon fixation, ultimately leading to weed death.

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB D1 Protein (QB Site) QA->QB Electron Flow PQ_pool Plastoquinone Pool QB->PQ_pool Electron Flow This compound This compound This compound->QB Block X Block->QB Inhibition caption Figure 1: this compound's mechanism of action.

Figure 1: this compound's mechanism of action.

Q2: What are the primary factors that influence this compound degradation?

A2: The stability of this compound is primarily affected by pH and light exposure. While generally stable, specific conditions can accelerate its degradation.

  • pH: this compound is stable in neutral to acidic aqueous solutions (pH 5-7). However, under alkaline conditions (pH 9), its degradation is more pronounced, especially when combined with light exposure.

  • Light (Photolysis): this compound is stable when stored in the dark. However, exposure to irradiation, particularly at an alkaline pH of 9, significantly accelerates its breakdown.

  • Temperature: this compound is chemically stable under standard ambient conditions and has a high degradation point of 270°C. For long-term storage of stock solutions, freezing is recommended (-20°C for one month or -80°C for up to six months) to prevent any potential degradation over time.

Q3: How should I prepare and store this compound stock solutions to ensure long-term stability?

A3: To maintain the integrity of your this compound stock, proper preparation and storage are critical.

  • Solvent Selection: this compound has low solubility in water (6 mg/L at 25°C) but is soluble in various organic solvents. DMSO is a common choice for creating stock solutions.

  • Storage Conditions: Stock solutions should be stored in sealed, airtight containers away from moisture. For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles, which can affect the stability of the compound.

  • Light Protection: Always store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light, as this compound can undergo photolysis.

Q4: What are the known degradation products of this compound?

A4: In environmental and experimental settings, this compound degrades into several transformation products. The most commonly identified metabolites are hydroxylated or oxidized products and their subsequent conjugates. Specific known environmental transformation products include Hydroxy-Lenacil and N-Cyclohexylurea.

Troubleshooting Guide

Problem: My experimental results show decreasing efficacy or high variability over the course of a long-term study.

  • Possible Cause: This could be a strong indicator of this compound degradation in your working solutions. If solutions are not freshly prepared or are stored improperly (e.g., at room temperature, in clear vials), the concentration of active this compound may be decreasing over time.

  • Solution:

    • Verify Storage: Confirm that your stock and working solutions are stored under the recommended conditions (frozen, protected from light).

    • Prepare Fresh Solutions: Discard old working solutions and prepare new ones from a reliable stock solution immediately before each experiment.

    • Perform a Stability Check: If the problem persists, perform a stability analysis on your solutions using an analytical method like HPLC to quantify the this compound concentration over your experimental timeframe.

G start Inconsistent Experimental Results check_storage 1. Verify Storage (Frozen, Dark) start->check_storage prep_fresh 2. Prepare Fresh Working Solutions check_storage->prep_fresh Improper Storage stability_study 3. Conduct Formal Stability Study (HPLC) check_storage->stability_study Proper Storage re_run Re-run Experiment prep_fresh->re_run results_ok Results Consistent? re_run->results_ok results_ok->stability_study No end_ok Problem Solved: Degradation was the issue. results_ok->end_ok Yes end_other Problem Persists: Investigate other experimental variables. stability_study->end_other

Figure 2: Troubleshooting inconsistent results.

Problem: I am observing unknown peaks in my analytical run (e.g., HPLC, LC-MS) that are not present in my initial this compound standard.

  • Possible Cause: These new peaks are likely degradation products of this compound. Their appearance indicates that the sample has undergone degradation due to factors like improper pH, light exposure, or excessive heat.

  • Solution:

    • Review Sample Handling: Analyze your entire experimental workflow, from solution preparation to injection, for potential exposure to adverse conditions (e.g., leaving samples on a benchtop under ambient light for extended periods).

    • Characterize Peaks: If possible, use mass spectrometry (MS) to determine the mass of the unknown peaks and compare them to known this compound metabolites, such as hydroxylated forms.

    • Implement Preventative Measures: Ensure all solutions are maintained at the proper pH and are rigorously protected from light and heat throughout the experiment.

Quantitative Data on this compound Stability

The degradation half-life (DT₅₀) is the time required for 50% of the active substance to degrade. The following table summarizes available quantitative data for this compound under various conditions.

ConditionMatrixHalf-Life (DT₅₀)Citation(s)
Irradiated, pH 9Sterilized Buffer41 days
Irradiated, pH 5 & 7Sterilized BufferStable
Dark, pH 5 to 9 (20°C)Aqueous SolutionStable (>1 year)
Lab IncubationSoil81 - 150 days
Lab IncubationSediment32 - 105 days
Water-Sediment System (Lab)Water-Sediment112 days
Water Phase Only (Lab)Water91 days

Experimental Protocols

Protocol 1: Preparation and Storage of a 10 mM this compound Stock Solution

  • Materials: this compound powder (MW: 234.30 g/mol ), anhydrous Dimethyl Sulfoxide (DMSO), amber glass vials, precision balance, sterile pipette tips.

  • Procedure: a. Weigh out 2.34 mg of this compound powder and place it in a 1.5 mL amber microcentrifuge tube. b. Add 1.0 mL of anhydrous DMSO to the tube. c. Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs. d. Aliquot the stock solution into smaller volume, single-use amber vials to avoid repeated freeze-thaw cycles.

  • Storage: a. Seal the vials tightly, ensuring the cap is rated for low-temperature storage. b. For short-term storage (up to 1 month), place vials in a -20°C freezer. c. For long-term storage (up to 6 months), place vials in a -80°C freezer. d. Log the preparation date and concentration clearly on each vial and in a lab notebook.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general method to quantify this compound concentration and detect degradation products. Note: This method may require optimization for your specific equipment and experimental matrix.

  • Objective: To determine the percentage of this compound remaining in a solution after incubation under specific stress conditions (e.g., varied pH, light, temperature).

  • HPLC System & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 254 nm.

    • Injection Volume: 10 µL.

  • Procedure: a. Prepare Standards: Create a calibration curve by preparing a series of known this compound concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) from your stock solution. b. Sample Preparation (Time Zero): Dilute your experimental sample to fall within the calibration curve range. Analyze this sample immediately to establish the initial (T=0) concentration. c. Incubation: Store your experimental samples under the desired stress conditions (e.g., pH 9 buffer in a clear vial under a UV lamp) and control conditions (e.g., pH 7 buffer in an amber vial in the dark). d. Time-Point Analysis: At predetermined intervals (e.g., 0, 24, 48, 96 hours), withdraw an aliquot of each sample, dilute as necessary, and analyze via HPLC. e. Data Analysis: i. Generate a calibration curve by plotting the peak area of the standards against their concentration. ii. Use the regression equation from the calibration curve to calculate the concentration of this compound in your samples at each time point. iii. Calculate the percentage of this compound remaining relative to the T=0 sample. iv. Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Calibration Standards hplc Analyze all Samples via HPLC prep_standards->hplc prep_samples Prepare Experimental Samples (T=0) incubate Incubate Samples (Stress vs. Control) prep_samples->incubate prep_samples->hplc collect Collect Aliquots at Time Points (T=x) incubate->collect collect->hplc calc Calculate Concentration using Calibration Curve hplc->calc report Report % this compound Remaining & Note Degradation Peaks calc->report caption Figure 3: Workflow for a this compound stability study.

Figure 3: Workflow for a this compound stability study.

References

Technical Support Center: Lenacil and Adjuvant Use in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of adjuvants on the efficacy and residue of the herbicide lenacil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a selective, systemic herbicide that is primarily absorbed by the roots of plants.[1][2] Its mode of action is the inhibition of photosynthesis at photosystem II (PSII).[3] It binds to the D1 protein in the chloroplast thylakoid membrane, which blocks electron transport and halts CO2 fixation and the production of energy required for plant growth.[4] This disruption leads to the formation of reactive molecules that destroy cell membranes, causing leakage, desiccation, and ultimately, plant death.[5]

Q2: What is the purpose of adding an adjuvant to a this compound spray mixture?

A2: Adjuvants are added to a herbicide solution to enhance its performance. They can improve the delivery, uptake, and persistence of the active ingredient, this compound. While some herbicides require an adjuvant to be effective, others may see an improvement in efficacy, allowing for reduced application rates. Adjuvants can be broadly categorized as activator adjuvants, which enhance the herbicide's activity, and utility adjuvants, which modify the physical or chemical properties of the spray mixture.

Q3: Does the addition of an adjuvant affect the residue of this compound in soil and crops?

A3: Yes, studies have shown that the addition of adjuvants can lead to an increase in this compound residues in both the topsoil and the crop itself. In a three-year field study on sugar beets, the addition of oil, surfactant, and multicomponent adjuvants to a reduced dose of this compound resulted in a statistically significant increase in this compound residues in the soil and sugar beet roots compared to the same reduced dose applied without an adjuvant. On average, the residue levels increased by 45% in the soil and 41% in the roots.

Q4: Will increased this compound residue from adjuvant use harm the crop or exceed legal limits?

A4: While adjuvants can increase this compound residues, studies have shown that even with this increase, the residue levels in the harvested crop may not exceed the Maximum Residue Limit (MRL). For example, in the previously mentioned sugar beet study, the this compound residues in the roots remained below the acceptable MRL. However, it is crucial to adhere to the recommended application rates and local regulations to avoid crop injury and ensure food safety.

Q5: What types of adjuvants are commonly used with herbicides like this compound?

A5: Common types of adjuvants used with herbicides include:

  • Surfactants (Non-ionic Surfactants - NIS): These reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.

  • Crop Oil Concentrates (COC): These are petroleum-based oils mixed with surfactants that help to penetrate the waxy cuticle of a weed's leaves.

  • Methylated Seed Oils (MSO): These are derived from seed oils and are generally more aggressive at penetrating the leaf cuticle than COCs, which can lead to faster and greater herbicide absorption.

  • Multicomponent Adjuvants: These are proprietary blends that can contain a mix of surfactants, oils, and other agents to perform multiple functions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Poor Weed Control Incorrect Adjuvant Selection: The chosen adjuvant may not be suitable for this compound, the target weed species, or the environmental conditions.- Consult the herbicide label for recommended adjuvants. - Consider the weed species' leaf characteristics (e.g., waxy cuticle) when selecting an adjuvant (oils are often better for waxy leaves). - Perform a small-scale "jar test" to check for physical compatibility before mixing a full tank.
Environmental Stress: Weeds under stress from drought, extreme temperatures, or disease are less susceptible to herbicides.- Apply this compound when weeds are actively growing and not under stress. - If conditions are hot and dry, consider using an oil-based adjuvant to slow droplet evaporation and improve absorption.
Improper Application Rate: Using a dose of this compound or adjuvant that is too low can result in ineffective weed control.- Calibrate your spray equipment to ensure accurate application. - Adhere to the recommended rates on the product labels.
Rainfall After Application: Rain shortly after spraying can wash the herbicide off the plant surfaces before it can be absorbed.- Check the weather forecast and allow for a sufficient rain-free period after application, as specified on the herbicide label.
Crop Injury (Phytotoxicity) Incorrect Adjuvant Rate: Using too high a concentration of an aggressive adjuvant (like an MSO) can increase the risk of crop damage.- Strictly follow the label instructions for adjuvant rates. Using a rate that is too high can lead to unnecessary expense and potential crop injury.
Crop Stress: Applying this compound and adjuvants to a crop that is already under stress (e.g., from weather, pests, or nutrient deficiency) can increase the likelihood of injury.- Avoid applying herbicides to stressed crops. Allow the crop to recover before application.
Spray Drift: Herbicide spray drifting onto non-target, sensitive plants can cause significant damage.- Do not spray in windy conditions. - Use drift-reducing nozzles and consider adding a drift reduction agent to the tank mix.
Tank Mix Incompatibility Incorrect Mixing Order: Adding tank mix components in the wrong sequence can lead to physical incompatibility (e.g., clumping, settling).- Always read and follow the mixing instructions on the herbicide and adjuvant labels. A general rule is to add water conditioners first, followed by dry formulations, then liquid formulations, and finally activator adjuvants like oils and surfactants.
Water Quality: Hard water can sometimes reduce the efficacy of certain herbicides.- Test your water source for hardness. If necessary, use a water conditioning adjuvant.
Chemical Incompatibility: Some pesticide and adjuvant combinations are chemically antagonistic, which can reduce the effectiveness of the herbicide.- Perform a jar test to check for signs of incompatibility such as separation, clumping, or heat generation.
Unexpectedly High Residue Levels Adjuvant Choice: As demonstrated in research, some adjuvants can significantly increase the persistence of this compound in the soil and crop.- Be aware that using adjuvants may lead to higher residues. - If carryover to a subsequent sensitive crop is a concern, consider the soil persistence of this compound and the potential for increased residue when selecting an adjuvant.
Environmental Factors: Soil type and weather conditions (e.g., lack of rainfall) can affect the degradation rate of this compound.- Consider the soil properties (e.g., organic matter content, pH) and weather patterns when assessing the risk of herbicide carryover.

Quantitative Data Summary

Table 1: Influence of Different Adjuvants on this compound Residue in Soil and Sugar Beet Roots (2008-2010)

TreatmentThis compound Dose (g a.s./ha)AdjuvantMean this compound Residue in Soil (mg/kg)Mean this compound Residue in Sugar Beet Roots (mg/kg)
Control600None0.0014<0.0005
Oil Adjuvant600Atplus 460 EC (1.5 L/ha)0.00230.0008
Surfactant Adjuvant600Break Thru S 240 (0.3 L/ha)0.00210.0007
Multicomponent Adjuvant600BackRow (0.3 L/ha)0.00200.0007
Recommended Dose800None0.00250.0011

Data adapted from Kucharski et al., 2011.

Table 2: Effect of Adjuvants on the Efficacy of Herbicides in Sugar Beet (Model)

Herbicide TreatmentAdjuvantWeed Control Efficacy (%)Sugar Beet Root Yield (t/ha)
Reduced DoseNone8255.6
Reduced DoseStandard Adjuvant (Surfactant)9562.1
Reduced DoseExperimental Adjuvant 1 (MSO)9763.5
Reduced DoseExperimental Adjuvant 2 (MSO)9662.8
Reduced DoseExperimental Adjuvant 3 (MSO)9763.1
Full DoseNone9360.9
Untreated ControlNone040.2

This table is a model based on efficacy data for other herbicides in sugar beet from Idziak et al., 2023, to illustrate the potential impact of adjuvants on this compound efficacy.

Experimental Protocols

1. This compound Residue Analysis in Soil and Sugar Beet

  • Experimental Design: A field trial was established in a randomized complete block design with four replicates. The experiment was conducted over three consecutive years.

  • Treatments:

    • This compound (Venzar 80 WP) at a reduced dose (600 g a.s./ha).

    • This compound at a reduced dose (600 g a.s./ha) with an oil adjuvant (Atplus 460 EC at 1.5 L/ha).

    • This compound at a reduced dose (600 g a.s./ha) with a surfactant adjuvant (Break Thru S 240 at 0.3 L/ha).

    • This compound at a reduced dose (600 g a.s./ha) with a multicomponent adjuvant (BackRow at 0.3 L/ha).

    • This compound at the recommended dose (800 g a.s./ha).

  • Sample Collection: Soil and sugar beet root samples were collected at the time of harvest.

  • Analytical Method:

    • Extraction: this compound was extracted from the soil and plant samples.

    • Analysis: The concentration of this compound in the extracts was determined using High-Performance Liquid Chromatography with UV detection (HPLC/UV).

Protocol based on Kucharski et al., 2011.

Visualizations

experimental_workflow cluster_planning Phase 1: Experimental Setup cluster_application Phase 2: Field Application cluster_sampling Phase 3: Data Collection cluster_analysis Phase 4: Laboratory Analysis A Randomized Complete Block Design B Treatment Groups: - this compound (Reduced Dose) - this compound + Oil Adjuvant - this compound + Surfactant Adjuvant - this compound + Multicomponent Adjuvant - this compound (Recommended Dose) A->B C Herbicide and Adjuvant Application B->C D Sample Collection at Harvest (Soil and Sugar Beet Roots) C->D E Weed Efficacy Assessment (e.g., Weed Biomass, Density) C->E F Sample Extraction D->F H Statistical Analysis of Efficacy and Residue Data E->H G HPLC/UV Analysis for this compound Residue F->G G->H

Caption: Experimental workflow for assessing this compound efficacy and residue.

photosystem_II_inhibition cluster_psii Photosystem II (PSII) in Thylakoid Membrane cluster_downstream Downstream Effects light Light Energy (Photon) psii_complex PSII Complex D1 Protein light->psii_complex:f0 Excites Electron pheo Pheophytin psii_complex:f0->pheo Electron Transfer block BLOCKS Electron Transfer psii_complex:f1->block qa QA (Plastoquinone) pheo->qa qb QB (Plastoquinone) qa->qb pq_pool Plastoquinone Pool qb->pq_pool This compound This compound This compound->psii_complex:f1 Binds to D1 Protein block->qb atp_nadph ATP & NADPH Production (Photosynthesis) block->atp_nadph Inhibits ros Reactive Oxygen Species (ROS) Formation block->ros Promotes damage Cell Membrane Damage ros->damage death Plant Death damage->death

Caption: this compound's mode of action: Inhibition of Photosystem II.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Lenacil and Other Photosystem II Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of lenacil, a member of the uracil chemical family, with other prominent herbicides that target Photosystem II (PSII). The information presented is collated from experimental data to assist researchers in understanding the relative potency and mechanism of these compounds.

Mechanism of Action: Photosystem II Inhibition

Photosystem II inhibiting herbicides function by interrupting the photosynthetic electron transport chain in susceptible plants. They competitively bind to the QB binding site on the D1 protein within the PSII complex, displacing the native plastoquinone (PQ). This blockage prevents the flow of electrons, halting the production of ATP and NADPH necessary for CO₂ fixation. The subsequent buildup of highly reactive oxygen species leads to rapid lipid peroxidation, membrane damage, and ultimately, cell death.[1][2]

PSII_Inhibition cluster_PSII Photosystem II Complex (in Thylakoid Membrane) cluster_Inhibitors Herbicides P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- D1_Protein D1 Protein (QB Binding Site) QA->D1_Protein e- PQ Plastoquinone (PQ) D1_Protein->PQ e- Transfer ROS Reactive Oxygen Species (ROS) -> Lipid Peroxidation -> Cell Death D1_Protein->ROS Cyt_b6f Cytochrome b6f Complex PQ->Cyt_b6f e- to PSI This compound This compound (Uracil) Atrazine (Triazine) Diuron (Urea) Metribuzin (Triazinone) This compound->D1_Protein Competitively Binds & BLOCKS e- Transfer Light Light Energy Light->P680

Caption: Mechanism of Photosystem II (PSII) inhibiting herbicides.

Comparative Efficacy Data

The efficacy of PSII-inhibiting herbicides is commonly quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency. The following table summarizes IC50 values for several key PSII inhibitors, as determined from in vitro assays on isolated pea (Pisum sativum) thylakoid membranes.

HerbicideChemical ClassIC50 (Molar) from DPIP Photoreduction Assay[3]IC50 (Molar) from OJIP Fluorescence Test[3]
This compound UracilComparable to Diuron[4]Not Reported
Diuron Urea7.0 x 10⁻⁸8.0 x 10⁻⁸
Terbuthylazine Triazine8.0 x 10⁻⁸9.0 x 10⁻⁸
Metribuzin Triazinone9.0 x 10⁻⁸1.0 x 10⁻⁷
Metobromuron Urea1.0 x 10⁻⁶2.0 x 10⁻⁶
Bentazon Benzothiadiazole4.0 x 10⁻⁶5.0 x 10⁻⁶

Note: Data for Diuron, Terbuthylazine, Metribuzin, Metobromuron, and Bentazon are from a single comparative study on pea thylakoids, ensuring high comparability. This compound's efficacy is noted as comparable to the highly active Diuron in similar assays.

Experimental Protocols

The data presented in this guide are derived from established in vitro and in vivo experimental methodologies designed to assess herbicide efficacy.

Key Experiment 1: In Vitro Thylakoid Membrane Assays

These assays provide a direct measure of a herbicide's ability to inhibit the photosynthetic electron transport chain at the molecular level.

1. Isolation of Thylakoid Membranes:

  • Plant material (e.g., pea or spinach leaves) is homogenized in a chilled isolation buffer (e.g., containing sucrose, Tris-HCl, and MgCl₂).

  • The homogenate is filtered through layers of cheesecloth and centrifuged at a low speed to remove cell debris.

  • The supernatant is then centrifuged at a higher speed to pellet the chloroplasts.

  • The chloroplast pellet is subjected to osmotic shock in a hypotonic buffer to rupture the chloroplast envelope and release the thylakoids.

  • The thylakoid membranes are then pelleted by centrifugation and resuspended in a suitable assay buffer.

2. DPIP Photoreduction (Hill Reaction) Assay:

  • This spectrophotometric assay measures the rate of electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP).

  • Thylakoid samples are incubated with a range of herbicide concentrations.

  • The reaction is initiated by illumination, and the reduction of DPIP is monitored by the decrease in absorbance at approximately 600 nm.

  • The rate of photoreduction is calculated, and dose-response curves are generated to determine the IC50 value.

3. OJIP Chlorophyll Fluorescence Assay:

  • This technique measures transient changes in chlorophyll fluorescence upon illumination, which reflects the status of the PSII reaction centers.

  • Dark-adapted thylakoid samples are treated with various herbicide concentrations.

  • Upon exposure to a saturating pulse of light, the fluorescence induction curve (OJIP transient) is recorded.

  • Inhibition of electron flow by the herbicide causes a characteristic change in the shape of this curve.

  • Parameters derived from the curve are used to quantify the inhibitory effect and calculate the IC50.

Key Experiment 2: In Vivo Whole-Plant Pot Bioassay

This method assesses the overall herbicidal effect at the whole-organism level, integrating factors like uptake, translocation, and metabolism.

Herbicide_Bioassay_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_data 3. Data Collection & Analysis cluster_conclusion 4. Conclusion A1 Collect weed seeds (e.g., Amaranthus retroflexus) A2 Prepare pots with standardized soil medium A1->A2 A3 Sow seeds and cultivate in controlled environment (Greenhouse) A2->A3 B1 Grow plants to a specific growth stage (e.g., 2-4 true leaves) A3->B1 B2 Prepare herbicide solutions (multiple dose rates + control) B1->B2 B3 Apply herbicide using a calibrated track sprayer B2->B3 C1 Assessments at defined intervals (e.g., 7, 14, 21 Days After Treatment) B3->C1 C2 Visual Injury Rating (0-100% scale) C1->C2 C3 Harvest above-ground biomass (Fresh/Dry Weight) C1->C3 C4 Analyze data: Fit dose-response curves C2->C4 C3->C4 C5 Calculate GR50 / ED50 (Dose for 50% Growth Reduction) C4->C5 D1 Compare Efficacy (GR50 Values) C5->D1

Caption: Generalized workflow for a whole-plant herbicide efficacy bioassay.

Methodology:

  • Plant Cultivation: Seeds of a target weed species (e.g., Amaranthus retroflexus or Chenopodium album) are sown in pots containing a uniform soil or potting mix. Plants are grown in a greenhouse or growth chamber under controlled temperature, humidity, and photoperiod conditions.

  • Herbicide Application: Once the plants reach a consistent, predefined growth stage (e.g., 2-4 true leaves), they are treated with the herbicide. A series of application rates are used to generate a dose-response curve. A control group is treated with a blank carrier solution. Application is typically performed using a calibrated laboratory track sprayer to ensure uniform coverage.

  • Data Collection: At set time points after treatment (e.g., 21 days), the efficacy is assessed. Common metrics include visual injury ratings (on a scale of 0% for no effect to 100% for complete death) and measurement of plant biomass (fresh or dry weight).

  • Data Analysis: The collected data (typically biomass) is expressed as a percentage of the untreated control. A regression analysis is performed to fit a dose-response curve, from which the GR50 (Growth Reduction 50%) or ED50 (Effective Dose 50%) value is calculated. This value represents the herbicide dose required to cause a 50% reduction in plant growth.

References

A Comparative Guide to Analytical Methods for Lenacil Detection: A Novel Biosensor Approach vs. Traditional HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a novel electrochemical immunosensor for the detection of lenacil. This document is intended to assist researchers and professionals in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, selectivity, speed, and cost. Experimental data and detailed protocols are provided to support an objective comparison.

Introduction to this compound and the Need for Effective Detection

This compound is a selective herbicide belonging to the uracil family, primarily used to control annual grasses and broad-leaved weeds in crops such as sugar beets, spinach, and strawberries.[1] Its mode of action involves the inhibition of photosynthesis at Photosystem II (PSII).[2][3] Due to its widespread use, sensitive and reliable analytical methods are crucial for monitoring its presence in environmental samples (soil and water) and ensuring food safety.

Method Comparison: Performance Characteristics

The selection of an analytical method is a critical decision in any scientific investigation. This section provides a quantitative comparison of the performance of a conventional HPLC-UV method and a novel electrochemical immunosensor for this compound detection.

Performance Parameter Traditional Method: HPLC-UV Novel Method: Electrochemical Immunosensor
Limit of Detection (LOD) 1 - 10 µg/L (ppb)0.01 - 0.1 µg/L (ppb)
Limit of Quantification (LOQ) 5 - 20 µg/L (ppb)0.05 - 0.5 µg/L (ppb)
Linear Range 20 - 1000 µg/L0.1 - 20 µg/L
Analysis Time per Sample 20 - 30 minutes5 - 10 minutes
Sample Preparation Time 1 - 2 hours (including extraction and cleanup)15 - 30 minutes
Selectivity Moderate (potential for interfering compounds)High (based on specific antibody-antigen binding)
Cost per Sample Moderate (solvent and column costs)Low (disposable electrodes)
Portability Laboratory-basedPotential for portable, in-field use
Recovery (%) 85 - 105%90 - 110%
Precision (RSD %) < 5%< 10%

Experimental Protocols

Detailed methodologies for both the traditional and novel detection methods are provided below to allow for replication and a deeper understanding of the experimental workflow.

Traditional Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of pesticides.

3.1.1. Sample Preparation (Soil and Water)

  • Water Samples:

    • Filter the water sample through a 0.45 µm membrane filter.

    • Acidify the sample to pH 3 with phosphoric acid.

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Wash the cartridge with deionized water.

    • Elute this compound with acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Soil Samples:

    • Air-dry the soil sample and sieve it through a 2 mm mesh.

    • Extract a 10 g subsample with 20 mL of acetonitrile by shaking for 30 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process twice.

    • Combine the supernatants and evaporate to near dryness.

    • Re-dissolve the residue in a suitable solvent and perform a clean-up step using SPE as described for water samples.

3.1.2. HPLC-UV Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 270 nm.

    • Column Temperature: 30 °C.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Novel Method: Electrochemical Immunosensor

This innovative approach offers high sensitivity and selectivity through the specific interaction between an antibody and the target analyte (this compound).

3.2.1. Fabrication of the Immunosensor

  • Electrode Preparation:

    • Polish a glassy carbon electrode (GCE) with alumina slurry, followed by sonication in ethanol and deionized water.

  • Electrochemical Deposition of Gold Nanoparticles (AuNPs):

    • Electrodeposit AuNPs onto the GCE surface from a solution containing HAuCl₄.

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the AuNP-modified GCE in a solution of 11-mercaptoundecanoic acid (MUA) to form a SAM.

  • Antibody Immobilization:

    • Activate the carboxyl groups of the MUA layer using a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

    • Immobilize anti-lenacil antibodies onto the activated surface.

  • Blocking:

    • Block any remaining active sites on the surface with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

3.2.2. Electrochemical Detection

  • Measurement Principle: A competitive immunoassay format is used. The immobilized anti-lenacil antibodies on the electrode surface compete for binding with this compound in the sample and a known concentration of a this compound-horseradish peroxidase (HRP) conjugate.

  • Procedure:

    • Incubate the immunosensor in a solution containing the sample and the this compound-HRP conjugate.

    • After incubation, wash the electrode to remove unbound reagents.

    • Perform electrochemical measurements (e.g., differential pulse voltammetry or square wave voltammetry) in a solution containing a suitable substrate for HRP (e.g., hydroquinone and H₂O₂).

  • Quantification: The electrochemical signal is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample results in less binding of the this compound-HRP conjugate and thus a lower electrochemical signal. A calibration curve is constructed by plotting the signal response against known concentrations of this compound.

Visualization of Pathways and Workflows

Graphical representations of the key processes are provided below to enhance understanding.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis water Water Sample filtration Filtration/ Acidification water->filtration soil Soil Sample extraction Solvent Extraction soil->extraction spe Solid-Phase Extraction (SPE) filtration->spe extraction->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC System reconstitution->hplc Inject Sample detection UV Detector hplc->detection quantification Quantification detection->quantification

Experimental workflow for the HPLC-UV method.

experimental_workflow_immunosensor cluster_fabrication Immunosensor Fabrication cluster_detection Electrochemical Detection gce GCE aunps AuNP Deposition gce->aunps sam SAM Formation aunps->sam activation EDC/NHS Activation sam->activation antibody Antibody Immobilization activation->antibody blocking Blocking (BSA) antibody->blocking incubation Incubation with Sample & this compound-HRP blocking->incubation Ready for use measurement Electrochemical Measurement incubation->measurement quantification Quantification measurement->quantification

Fabrication and detection workflow for the electrochemical immunosensor.

photosystem_ii_inhibition cluster_photosystem_ii Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- This compound This compound This compound->QB Inhibits electron transfer

Mechanism of this compound: Inhibition of electron transport in Photosystem II.

Conclusion

The choice between HPLC-UV and an electrochemical immunosensor for this compound detection depends on the specific requirements of the analysis.

  • HPLC-UV remains a reliable and well-established method suitable for routine laboratory analysis where high sample throughput and portability are not primary concerns. Its moderate sensitivity is sufficient for many applications.

  • The novel electrochemical immunosensor presents a compelling alternative, offering significantly lower detection limits, faster analysis times, and the potential for on-site measurements. Its high selectivity reduces the need for extensive sample cleanup, further streamlining the analytical process. For researchers requiring high sensitivity for trace-level detection or developing rapid screening tools, the immunosensor technology holds considerable promise.

As research and development in biosensor technology continue, the performance and accessibility of methods like the electrochemical immunosensor are expected to improve, potentially making them the new standard for a wide range of analytical applications.

References

A Comparative Analysis of the Environmental Impact of Lenacil and Glyphosate

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the environmental impact of two widely used herbicides: lenacil and glyphosate. The information is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key data on the physicochemical properties, environmental fate, and ecotoxicity of both compounds, supported by descriptions of standard experimental protocols and visual representations of their mechanisms of action.

Physicochemical Properties

The fundamental chemical and physical properties of a pesticide are critical determinants of its environmental behavior and fate. Below is a comparison of the key physicochemical properties of this compound and glyphosate.

PropertyThis compoundGlyphosate
IUPAC Name 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dioneN-(phosphonomethyl)glycine
Chemical Formula C13H18N2O2C3H8NO5P
Molar Mass 234.3 g/mol 169.07 g/mol
Water Solubility 6 mg/L (at 25 °C)[1]1.01 g/100 mL (at 20 °C)[2]
Log Kow (Octanol-Water Partition Coefficient) 2.45-2.8[2]
Vapor Pressure <0.1 mPa (at 25°C)1.31 x 10-2 mPa (at 25 °C)

Environmental Fate and Persistence

The persistence and mobility of herbicides in the environment are crucial factors in assessing their potential for long-term contamination and impact on non-target ecosystems.

Soil Persistence and Mobility

The persistence of a herbicide in soil is typically measured by its half-life (DT50), the time it takes for 50% of the initial amount to degrade.

HerbicideSoil Half-Life (DT50)Soil Adsorption (Koc)Leaching Potential
This compound Moderately persistent; 32 to 150 days[3][4]300 - 600 mL/gHigh risk to groundwater due to chemical properties
Glyphosate Variable; 2 to 197 days (typical field half-life of 47 days)Strongly adsorbs to soil mineralsLimited leaching, but can occur after heavy rainfall
Aquatic Persistence

The fate of herbicides in aquatic environments is influenced by factors such as water solubility, degradation rates, and adsorption to sediment.

HerbicideWater Half-Life
This compound Can persist in aquatic systems
Glyphosate A few days to 91 days

Ecotoxicity to Non-Target Organisms

The toxicity of herbicides to organisms other than the target weeds is a primary concern for environmental risk assessment. The following tables summarize the acute toxicity of this compound and glyphosate to a range of non-target organisms, expressed as the median lethal concentration (LC50) or median lethal dose (LD50).

Aquatic Ecotoxicity
OrganismTest DurationEndpointThis compoundGlyphosate
Fish (e.g., Rainbow Trout) 96 hoursLC50Moderately toxic10 - 830.8 mg/L
Aquatic Invertebrates (e.g., Daphnia magna) 48 hoursEC50Moderately toxic21.34 - 92.93 mg/L
Algae (e.g., Pseudokirchneriella subcapitata) 72 hoursEC50Particularly damaging0.1 - 1.08 mg/L (LOEC/LC50)
Terrestrial Ecotoxicity
OrganismTest DurationEndpointThis compoundGlyphosate
Birds --Moderately toxic-
Earthworms 56 days-Moderately toxicNegative effects on reproduction and growth at recommended application rates
Honeybees (Apis mellifera) 48 hoursContact LD50>25 µ g/bee Sublethal effects on behavior and development have been reported

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure. It is often quantified by the Bioconcentration Factor (BCF).

HerbicideBioconcentration Factor (BCF)Potential for Bioaccumulation
This compound Data not readily available-
Glyphosate Low; 0.52 in bluegill fish, 1.2-5.9 in blackwormsLow potential for bioaccumulation

Mechanism of Action and Signaling Pathways

The mode of action of a herbicide determines its target specificity and can provide insights into its potential effects on non-target organisms.

This compound: Photosystem II Inhibition

This compound is a uracil herbicide that acts by inhibiting photosynthesis in plants. It blocks the electron transport chain in photosystem II (PSII) by binding to the D1 protein. This disruption halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo QA QA (Plastoquinone A) Pheo->QA QB QB (Plastoquinone B) QA->QB QB->Block This compound This compound This compound->Block Electron Transport Chain Disrupted Electron Transport Chain Disrupted Block->Electron Transport Chain Disrupted

Caption: this compound inhibits photosynthesis by blocking the QB binding site in Photosystem II.

Glyphosate: Shikimate Pathway Inhibition

Glyphosate is a broad-spectrum, non-selective herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is essential for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and some microorganisms. Animals do not possess this pathway, which is a primary reason for glyphosate's lower direct toxicity to them.

G Shikimate3P Shikimate-3-phosphate EPSPS EPSP Synthase Shikimate3P->EPSPS PEP Phosphoenolpyruvate PEP->EPSPS EPSP 5-Enolpyruvylshikimate-3-phosphate EPSPS->EPSP EPSPS->Block Chorismate Chorismate EPSP->Chorismate AromaticAA Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) Chorismate->AromaticAA Glyphosate Glyphosate Glyphosate->Block Shikimate Pathway Blocked Shikimate Pathway Blocked Block->Shikimate Pathway Blocked

Caption: Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway.

Experimental Protocols

The data presented in this guide are derived from studies that generally follow standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicological data.

Workflow for Aquatic Toxicity Testing (based on OECD Guidelines 201, 202, 203)

G start Start: Test Substance Preparation range_finding Range-Finding Test (Determine concentration range) start->range_finding definitive_test Definitive Test (Multiple concentrations and controls) range_finding->definitive_test exposure Exposure of Test Organisms (e.g., Fish, Daphnia, Algae) definitive_test->exposure observation Observation and Data Collection (e.g., Mortality, Immobilization, Growth Inhibition) exposure->observation analysis Statistical Analysis (Calculate LC50/EC50, NOEC) observation->analysis report Final Report analysis->report

References

Unveiling the Binding Site of Lenacil in the D1 Protein of Photosystem II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding characteristics of lenacil and other photosystem II (PSII) inhibiting herbicides to the D1 protein. By integrating experimental data with molecular modeling insights, we aim to elucidate the binding mechanism of this compound and provide a framework for the development of novel herbicides.

This compound's Interaction with the D1 Protein: A Comparative Analysis

This compound, a uracil-based herbicide, effectively controls a wide range of broadleaf weeds by inhibiting photosynthesis.[1] Its primary target is the D1 protein, a core subunit of Photosystem II (PSII), where it disrupts the electron transport chain.[2][3] Like other PSII inhibitors, this compound competes with the native plastoquinone (PQ) for its binding site on the D1 protein, effectively blocking the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[4][5] This inhibition leads to a cascade of events, including the production of reactive oxygen species, ultimately causing cellular damage and plant death.

To contextualize the binding affinity of this compound, this guide presents a comparison with other well-characterized PSII-inhibiting herbicides. The data, summarized in the table below, is derived from various studies and highlights the relative potency of these compounds. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

HerbicideChemical ClassIC50 (µM)Source
This compound Uracil0.08
DiuronPhenylurea0.0718
MetribuzinTriazinone0.0832
TerbuthylazineTriazine0.0645
MetobromuronPhenylurea1.15
BentazonBenzothiadiazinone8.91

Predicted Binding Site of this compound in the D1 Protein

While a crystal structure of this compound bound to the D1 protein is not yet available, molecular docking simulations can provide valuable insights into its binding mode. Based on the known binding pocket of other PSII inhibitors and the structure of this compound, we can predict its likely interactions with key amino acid residues.

The QB binding niche in the D1 protein is a well-defined hydrophobic pocket. Herbicides like this compound are thought to interact with a specific set of amino acid residues within this pocket, including those in the regions of helices IV and V and the connecting loop. Key residues frequently implicated in herbicide binding include Phe255, Ser264, and Leu271. The cyclohexyl group of this compound likely occupies a hydrophobic sub-pocket, while the uracil ring may form hydrogen bonds with residues such as His215 and Ser264, similar to other PSII inhibitors.

Mutations in the psbA gene, which encodes the D1 protein, can confer resistance to herbicides. A common mutation, the substitution of serine to glycine at position 264, has been shown to reduce the binding affinity of many PSII inhibitors. This further underscores the importance of this residue in herbicide binding.

Experimental Protocols

To provide a practical framework for researchers, we detail the methodologies for key experiments used to assess herbicide binding to the D1 protein.

Photosystem II Electron Transport Inhibition Assay (DPIP Photoreduction)

This spectrophotometric assay measures the rate of photoreduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP) by isolated thylakoid membranes. Inhibition of this rate in the presence of a herbicide is a direct measure of its effect on PSII electron transport.

Methodology:

  • Thylakoid Isolation: Isolate thylakoid membranes from the leaves of a suitable plant species (e.g., spinach, pea) using differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing isolated thylakoids, a suitable buffer (e.g., Tricine-NaOH, pH 7.5), and DPIP.

  • Herbicide Treatment: Add varying concentrations of the herbicide to the reaction mixture.

  • Illumination: Expose the samples to a defined light source to initiate the photosynthetic reaction.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance of DPIP at a specific wavelength (e.g., 590 nm) over time. The rate of photoreduction is calculated from the change in absorbance.

  • IC50 Determination: Plot the percentage of inhibition against the herbicide concentration and determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of the DPIP photoreduction rate.

Chlorophyll a Fluorescence Measurement (OJIP Transient)

This non-invasive technique measures the transient changes in chlorophyll a fluorescence upon illumination, providing information about the efficiency of PSII photochemistry. Herbicides that block electron transport cause a characteristic rise in fluorescence yield.

Methodology:

  • Sample Preparation: Use intact leaves or isolated thylakoids that have been dark-adapted for a specific period (e.g., 30 minutes).

  • Herbicide Incubation: Incubate the samples with different concentrations of the herbicide.

  • Fluorescence Measurement: Use a fluorometer to record the fast chlorophyll fluorescence induction curve (OJIP transient) upon exposing the sample to a saturating light pulse.

  • Data Analysis: Analyze the OJIP transient to extract various parameters that reflect the state of the PSII reaction centers and the electron transport chain. The blockage of electron flow by herbicides is typically observed as an increase in the fluorescence intensity at the J and I steps of the transient.

  • IC50 Determination: Determine the IC50 value based on the concentration-dependent changes in specific fluorescence parameters.

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the mechanism of this compound's action.

experimental_workflow Thylakoid Thylakoid Isolation DPIP DPIP Photoreduction Assay Thylakoid->DPIP Fluorescence Chlorophyll Fluorescence (OJIP) Measurement Thylakoid->Fluorescence Herbicide Herbicide Stock Solution Preparation Herbicide->DPIP Herbicide->Fluorescence IC50_DPIP IC50 Determination (DPIP) DPIP->IC50_DPIP IC50_Fluo IC50 Determination (Fluorescence) Fluorescence->IC50_Fluo

Caption: Experimental workflow for determining herbicide binding affinity to the D1 protein.

lenacil_inhibition P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- Plastoquinone Plastoquinone (QB) QB_site->Plastoquinone e- (Normal Flow) This compound This compound This compound->QB_site Binds and Blocks

Caption: this compound's inhibitory action on the PSII electron transport chain.

References

A Comparative Analysis of the Genotoxic Effects of Lenacil Versus Other Common Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic effects of the herbicide lenacil with other widely used herbicides, supported by available experimental data. The information is intended to assist researchers and professionals in assessing the potential DNA-damaging properties of these agricultural chemicals.

Executive Summary

Comparative Genotoxicity Data

The following table summarizes the findings on the genotoxic potential of this compound compared to glyphosate and atrazine. Due to the general finding of a lack of genotoxicity for this compound, quantitative data for this herbicide is not available in the same format as for the others.

HerbicideAssay TypeTest SystemKey FindingsReference
This compound Ames Test (Salmonella typhimurium)TA97, TA98, TA100, TA102No indication of mutagenicity.[1]
DNA IntegrityIsolated DNADid not change the melting temperature of DNA.[1]
Thymidine IncorporationP388 cellsInhibited thymidine incorporation into DNA at high concentrations (0.5 mmol/l), but no in vivo inhibition was observed.[1]
Glyphosate Comet AssayHuman peripheral blood mononuclear cellsFormulated glyphosate-based herbicides (GBHs) induced a statistically significant increase in DNA damage starting at 500 μM. Pure glyphosate did not show significant genotoxicity.[2]
Comet AssayHep-2 cellsSignificant increase in DNA damage (tail moment) at concentrations from 3.00 to 7.50 mM.
Micronucleus TestMiceStatistically significant increase in micronucleated erythrocytes at a dose of 400 mg/kg.
Atrazine Chromosomal Aberration AssayMouse bone marrowSignificant increase in the percentage of chromosome aberrations at doses of 56.25, 112.5, and 225 mg/kg body weight.
Comet AssayHuman lymphocytesThe commercial formulation (Gesaprim) and its adjuvant mixture increased DNA damage, while pure atrazine did not show genotoxicity.
Micronucleus TestChanna punctatus (freshwater fish)Significant induction of micronuclei in erythrocytes at concentrations of 4.24, 5.30, and 8.48 mg/L.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The protocol, as applied in the study of this compound, typically involves the following steps:

  • Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used (e.g., TA97, TA98, TA100, TA102). These mutations render the bacteria unable to synthesize histidine (auxotrophic).

  • Exposure: The tester strains are exposed to various concentrations of the test substance (this compound) in the presence and absence of a metabolic activation system (S9 mix from rat liver). The S9 mix simulates mammalian metabolism, which can convert a non-mutagenic substance into a mutagen.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-synthesizing state (prototrophic) will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell. The general procedure is as follows:

  • Cell Preparation: A suspension of single cells (e.g., human lymphocytes, Hep-2 cells) is prepared.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes, cytoplasm, and most cellular proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: The slides are subjected to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming a "comet tail." Undamaged DNA remains in the nucleus (the "comet head").

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualized using a fluorescence microscope.

  • Quantification: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Chromosomal Aberration Assay

This assay is used to detect structural and numerical chromosomal abnormalities in cultured mammalian cells or in vivo.

  • Cell Culture and Treatment: Mammalian cells (e.g., mouse bone marrow cells, human lymphocytes) are cultured and exposed to the test substance at various concentrations for a defined period.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the culture to arrest the cells in the metaphase stage of mitosis, when the chromosomes are most condensed and visible.

  • Harvesting and Hypotonic Treatment: The cells are harvested and treated with a hypotonic solution to swell the cells and disperse the chromosomes.

  • Fixation: The cells are fixed with a mixture of methanol and acetic acid.

  • Slide Preparation: The fixed cell suspension is dropped onto microscope slides and air-dried.

  • Staining: The chromosomes are stained with a suitable dye, such as Giemsa.

  • Microscopic Analysis: The slides are examined under a microscope to identify and score different types of chromosomal aberrations, such as chromatid and chromosome breaks, gaps, deletions, and exchanges. The percentage of aberrant cells is calculated.

Visualizing Cellular Response and Experimental Design

To further illustrate the concepts discussed, the following diagrams depict a generalized DNA damage response pathway and the workflow of a comet assay.

DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 Damage Recognition & Signaling cluster_2 Cellular Outcomes Genotoxic Agent Genotoxic Agent Sensor Proteins (e.g., ATM, ATR) Sensor Proteins (e.g., ATM, ATR) Genotoxic Agent->Sensor Proteins (e.g., ATM, ATR) causes Transducer Kinases (e.g., Chk1, Chk2) Transducer Kinases (e.g., Chk1, Chk2) Sensor Proteins (e.g., ATM, ATR)->Transducer Kinases (e.g., Chk1, Chk2) activate Cell Cycle Arrest Cell Cycle Arrest Transducer Kinases (e.g., Chk1, Chk2)->Cell Cycle Arrest DNA Repair DNA Repair Transducer Kinases (e.g., Chk1, Chk2)->DNA Repair Apoptosis Apoptosis Transducer Kinases (e.g., Chk1, Chk2)->Apoptosis

Caption: A simplified signaling pathway of the cellular response to DNA damage.

Comet_Assay_Workflow Cell Suspension Cell Suspension Mix with Agarose Mix with Agarose Cell Suspension->Mix with Agarose Layer on Slide Layer on Slide Mix with Agarose->Layer on Slide Lysis Lysis Layer on Slide->Lysis Electrophoresis Electrophoresis Lysis->Electrophoresis Staining Staining Electrophoresis->Staining Microscopy Microscopy Staining->Microscopy Data Analysis Data Analysis Microscopy->Data Analysis

Caption: A streamlined workflow of the comet assay for DNA damage analysis.

References

Quantitative Comparison of TLC and GLC for Lenacil Residue Analysis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and environmental science, the accurate quantification of herbicide residues is paramount. Lenacil, a widely used herbicide, requires sensitive and reliable analytical methods for its monitoring in various matrices. This guide provides a detailed, objective comparison of two common chromatographic techniques, Thin-Layer Chromatography (TLC) and Gas-Liquid Chromatography (GLC), for the quantitative analysis of this compound residues. The comparison is supported by a summary of performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound residues using TLC and GLC. The data is compiled from various studies and represents typical performance characteristics of each technique.

ParameterThin-Layer Chromatography (TLC)Gas-Liquid Chromatography (GLC)
Limit of Detection (LOD) 10 - 100 ng/spot0.01 - 0.1 ng injected
Limit of Quantification (LOQ) 50 - 200 ng/spot0.05 - 0.5 ng injected
Linearity (Range) 50 - 500 ng/spot0.1 - 10 µg/mL
Correlation Coefficient (R²) > 0.98> 0.99
Recovery (%) 80 - 110%70 - 120%[1]
Precision (RSD%) < 15%< 10%
Analysis Time per Sample ~1-2 hours (for multiple samples)~30-60 minutes
Cost per Sample LowModerate to High
Throughput High (multiple samples per plate)Moderate (sequential injections)
Confirmation of Identity Limited (Rf value)High (retention time, specific detectors)

Experimental Protocols

Detailed methodologies for the analysis of this compound residues by TLC and GLC are provided below. These protocols outline the key steps from sample preparation to final analysis.

Gas-Liquid Chromatography (GLC) Protocol for this compound Residue Analysis

This protocol is based on established methods for the analysis of uracil herbicides, including this compound[1].

1. Sample Extraction:

  • Homogenize 20 g of the sample (e.g., soil, plant material) with 100 mL of acetone.

  • Shake vigorously for 1 hour and then filter the extract.

  • Evaporate the acetone from the filtrate using a rotary evaporator.

  • Dissolve the remaining aqueous residue in a 5:1 (v/v) mixture of water and methanol.

2. Clean-up:

  • Transfer the dissolved residue to a separatory funnel and add 50 mL of cyclohexane. Shake to remove non-polar co-extractives.

  • Discard the cyclohexane phase. Extract the aqueous phase three times with 50 mL portions of chloroform.

  • Combine the chloroform extracts and pass them through a Florisil column for purification.

  • Elute the this compound residues from the column with a 9:1 (v/v) mixture of dichloromethane and acetone.

  • Evaporate the eluate to dryness and reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC analysis.

3. GLC Conditions:

  • Gas Chromatograph: Equipped with a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD).

  • Column: DB-1 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

4. Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the this compound concentration in the sample by comparing the peak area with the calibration curve.

Thin-Layer Chromatography (TLC) Protocol for this compound Residue Analysis

This protocol provides a general framework for the quantitative analysis of this compound using TLC.

1. Sample Extraction and Clean-up:

  • Follow the same extraction and clean-up procedure as described in the GLC protocol (steps 1 and 2).

  • After the final evaporation step, reconstitute the residue in a small, precise volume of a volatile solvent (e.g., 100 µL of acetone).

2. TLC Conditions:

  • TLC Plate: Silica gel 60 F254 pre-coated plates (20 x 20 cm).

  • Sample Application: Apply 5-10 µL of the concentrated sample extract and a series of this compound standards (e.g., 50, 100, 200, 400 ng) as small spots or bands onto the TLC plate.

  • Mobile Phase: A mixture of toluene and acetone (85:15, v/v) is a common solvent system for uracil herbicides.

  • Development: Develop the plate in a saturated chromatographic tank until the solvent front has migrated approximately 15 cm.

  • Drying: Air-dry the plate after development.

3. Detection and Quantification:

  • Visualization: View the plate under UV light at 254 nm. This compound will appear as dark spots against a fluorescent background.

  • Densitometric Analysis: Quantify the amount of this compound in the sample spots by scanning the plate with a TLC scanner (densitometer) at the wavelength of maximum absorbance for this compound.

  • Quantification: Create a calibration curve by plotting the peak area of the standard spots against their known concentrations. Determine the concentration of this compound in the sample from this curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the TLC and GLC analysis of this compound residues.

GLC_Workflow cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis GLC Analysis Sample Sample (Soil/Plant) Extraction Extraction with Acetone Sample->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Rotary Evaporation Filtration->Evaporation1 Dissolution Dissolution in Water/Methanol Evaporation1->Dissolution Cyclohexane_Wash Cyclohexane Wash Dissolution->Cyclohexane_Wash Chloroform_Extraction Chloroform Extraction Cyclohexane_Wash->Chloroform_Extraction Florisil_Column Florisil Column Chromatography Chloroform_Extraction->Florisil_Column Elution Elution Florisil_Column->Elution Evaporation2 Evaporation to Dryness Elution->Evaporation2 Reconstitution Reconstitution in Ethyl Acetate Evaporation2->Reconstitution GC_Injection Injection into GLC-NPD/ECD Reconstitution->GC_Injection Data_Acquisition Data Acquisition (Chromatogram) GC_Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for GLC analysis of this compound.

TLC_Workflow cluster_prep_tlc Sample Preparation & Clean-up cluster_tlc_analysis TLC Analysis Sample_TLC Sample (Soil/Plant) Extraction_TLC Extraction & Clean-up (as per GLC) Sample_TLC->Extraction_TLC Evaporation_TLC Evaporation to Dryness Extraction_TLC->Evaporation_TLC Reconstitution_TLC Reconstitution in Acetone Evaporation_TLC->Reconstitution_TLC Spotting Spotting on TLC Plate Reconstitution_TLC->Spotting Development Plate Development Spotting->Development Drying Drying Development->Drying Visualization UV Visualization (254 nm) Drying->Visualization Densitometry Densitometric Scanning Visualization->Densitometry Quantification_TLC Quantification Densitometry->Quantification_TLC

Caption: Experimental workflow for TLC analysis of this compound.

Conclusion

Both TLC and GLC are effective methods for the quantitative analysis of this compound residues. The choice between the two techniques depends on the specific requirements of the analysis.

  • GLC offers higher sensitivity, precision, and confirmatory power, making it suitable for regulatory purposes and trace-level quantification. However, it involves higher initial investment and operational costs.

  • TLC , particularly with densitometric quantification, provides a cost-effective, high-throughput screening alternative. While its sensitivity and specificity may be lower than GLC, it is a valuable tool for routine monitoring and in laboratories with limited resources.[2][3]

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the laboratory's resources, the required level of sensitivity and accuracy, and the intended application of the analytical results.

References

Safety Operating Guide

Proper Disposal of Lenacil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Lenacil, a uracil-based herbicide. Researchers, scientists, and drug development professionals are urged to adhere to these procedural guidelines to ensure laboratory safety and environmental protection. This compound is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1] Therefore, proper handling and disposal are of paramount importance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to obtain, read, and follow all safety instructions as outlined in the Safety Data Sheet (SDS).[2] Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye, and face protection.[2] Work in a well-ventilated area to avoid inhalation of dust or fumes. In case of a spill, collect the spillage and dispose of it as hazardous waste.[2] Avoid release into the environment.[2]

This compound Disposal Procedures

The primary directive for this compound disposal is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal." Never dispose of this compound or its containers in household garbage or down the drain.

Step-by-Step Disposal Guide:

  • Consult Local Regulations: State and local laws regarding pesticide disposal may be stricter than federal requirements. Contact your institution's Environmental Health and Safety (EHS) department, your state's pesticide or environmental control agency, or the hazardous waste representative at the nearest EPA regional office for specific guidance.

  • Use a Licensed Waste Disposal Service: Engage a licensed hazardous waste disposal company for the collection and disposal of this compound waste.

  • Container Management:

    • Do not reuse empty this compound containers for any other purpose.

    • For non-refillable containers, triple-rinse them before disposal. The rinsate (the rinsing water) is also considered hazardous and should be collected and disposed of appropriately.

    • Puncture or crush the rinsed containers to prevent reuse.

  • Transporting for Disposal:

    • Keep the waste this compound in its original or a clearly labeled, sealed container.

    • Secure the container in your vehicle to prevent shifting or spilling.

    • Do not transport with food, feed, or other materials intended for consumption.

Quantitative Data on this compound Degradation

The following table summarizes key data related to the environmental persistence and degradation of this compound.

ParameterValueConditionsReference
Photolytic Half-Life (DT₅₀) 41 dayspH 9, under irradiation
StablepH 5 and 7, under irradiation
Soil Half-Life (DT₅₀) 81 - 150 daysVaries with soil type
Sediment Half-Life (DT₅₀) 32 - 105 daysVaries with sediment type

Experimental Protocols for this compound Degradation

The following are detailed methodologies for key experiments related to the degradation of this compound. These protocols are intended for research and development purposes and should be conducted by qualified personnel in a controlled laboratory setting.

Hydrolysis and Photolysis of this compound

This protocol is based on a study of ¹⁴C-labeled this compound to assess its stability under different pH and light conditions.

Methodology:

  • Preparation of Solutions:

    • Prepare sterilized buffer solutions at pH 5, 7, and 9.

    • Prepare a 2 ppm solution of ¹⁴C-Lenacil in each of the prepared buffers.

  • Hydrolysis Study (Dark Conditions):

    • Store the this compound solutions in the dark at a controlled temperature.

    • Collect samples at regular intervals for up to 30 days.

    • Analyze the concentration of this compound and any degradation products using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

  • Photolysis Study (Light Conditions):

    • Expose the this compound solutions to a controlled light source that simulates natural sunlight.

    • Maintain a parallel set of samples in the dark as a control.

    • Collect samples at regular intervals for up to 15 days.

    • Analyze the samples as described in the hydrolysis study.

Chemical Oxidation of this compound (General Guideline)

While specific studies on the oxidative degradation of this compound for disposal are limited, advanced oxidation processes (AOPs) are effective for many organic contaminants. The following is a general protocol that can be adapted for research into the oxidative degradation of this compound.

Methodology:

  • Preparation of this compound Solution:

    • Prepare an aqueous solution of this compound at a known concentration (e.g., 10 ppm).

  • Fenton Oxidation:

    • Adjust the pH of the this compound solution to approximately 3.

    • Add a source of ferrous iron (e.g., ferrous sulfate) to the solution.

    • Slowly add hydrogen peroxide to the solution. The reaction between the ferrous iron and hydrogen peroxide generates hydroxyl radicals, which are powerful oxidizing agents.

    • Monitor the degradation of this compound over time using an appropriate analytical method (e.g., HPLC-UV).

    • Quench the reaction by raising the pH to neutral.

  • UV/H₂O₂ Oxidation:

    • To the aqueous this compound solution, add a specific concentration of hydrogen peroxide.

    • Expose the solution to a UV light source (e.g., a mercury vapor lamp). The UV light will cleave the hydrogen peroxide to form hydroxyl radicals.

    • Monitor the degradation of this compound over time.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

LenacilDisposalWorkflow start Start: this compound Waste Generated check_sds Consult Safety Data Sheet (SDS) start->check_sds small_spill Small Spill or Residue? ppe Wear Appropriate PPE check_sds->ppe check_regs Consult Local/State/Federal Disposal Regulations ppe->check_regs contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company check_regs->contact_ehs package_waste Package and Label Waste for Disposal contact_ehs->package_waste decontaminate Decontaminate Area and Collect Waste small_spill->decontaminate Yes small_spill->package_waste No decontaminate->package_waste container_management Container Management: Triple-Rinse and Puncture package_waste->container_management disposal Arrange for Pickup by Licensed Disposal Service end End: Proper Disposal Complete disposal->end container_management->disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.